Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-methyl-5-(3-nitrophenyl)furan-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-3-19-14(16)12-8-13(20-9(12)2)10-5-4-6-11(7-10)15(17)18/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHZJSHMYFDWKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372459 | |
| Record name | Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-71-8 | |
| Record name | Ethyl 2-methyl-5-(3-nitrophenyl)-3-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Furans
Furan, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry and drug discovery. Its unique electronic and steric properties, often serving as a bioisostere for a phenyl ring, make it a valuable scaffold in the design of novel therapeutic agents. The furan moiety is present in a wide array of pharmacologically active compounds, contributing to diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties. Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate, the subject of this guide, represents a synthetically accessible derivative with potential applications in the development of new chemical entities. The presence of the nitro group on the phenyl ring offers a site for further chemical modification, allowing for the exploration of structure-activity relationships.
This guide provides a comprehensive overview of a robust synthetic route to this compound, focusing on the well-established Feist-Benary furan synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the characterization of the target compound.
Synthetic Strategy: The Feist-Benary Furan Synthesis
The most direct and efficient method for the synthesis of this compound is the Feist-Benary furan synthesis.[1][2][3] This classic organic reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base to yield a substituted furan.[1][2][3]
For our target molecule, the synthesis involves the reaction between 3-nitrophenacyl bromide (the α-halo ketone) and ethyl acetoacetate (the β-dicarbonyl compound).
Reaction Scheme:
Caption: Overall reaction for the synthesis of this compound via the Feist-Benary synthesis.
Mechanistic Insights
The Feist-Benary synthesis proceeds through a well-elucidated mechanism:[4]
-
Enolate Formation: The base, typically a mild one like pyridine or triethylamine to prevent ester hydrolysis, deprotonates the acidic α-carbon of ethyl acetoacetate to form a nucleophilic enolate.[1]
-
Nucleophilic Attack: The enolate then attacks the electrophilic carbon of the α-halo ketone (3-nitrophenacyl bromide) in an SN2 reaction, displacing the bromide ion.
-
Cyclization: The resulting intermediate undergoes an intramolecular aldol-type condensation. The enolate of the ketone attacks the ester carbonyl, forming a five-membered ring intermediate.
-
Dehydration: The cyclic intermediate readily dehydrates to form the stable aromatic furan ring.
Caption: Stepwise mechanism of the Feist-Benary furan synthesis.
Experimental Protocols
This section provides detailed procedures for the synthesis of the starting material, 3-nitrophenacyl bromide, and the final product, this compound.
Part 1: Synthesis of 3-Nitrophenacyl Bromide
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3'-Nitroacetophenone | 165.15 | 10.0 g | 0.0605 |
| Bromine | 159.81 | 3.1 mL (9.67 g) | 0.0605 |
| Chloroform | - | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (0.0605 mol) of 3'-nitroacetophenone in 75 mL of chloroform.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 3.1 mL (9.67 g, 0.0605 mol) of bromine in 25 mL of chloroform dropwise over 30 minutes with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is recrystallized from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate to yield pure α-bromo-3-nitroacetophenone (3-nitrophenacyl bromide) as a crystalline solid.
Part 2: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Nitrophenacyl bromide | 244.04 | 5.0 g | 0.0205 |
| Ethyl acetoacetate | 130.14 | 2.67 mL (2.67 g) | 0.0205 |
| Pyridine | 79.10 | 1.8 mL (1.77 g) | 0.0224 |
| Ethanol | - | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 g (0.0205 mol) of 3-nitrophenacyl bromide and 2.67 mL (2.67 g, 0.0205 mol) of ethyl acetoacetate in 50 mL of ethanol.
-
Add 1.8 mL (1.77 g, 0.0224 mol) of pyridine to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 30 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (2 x 30 mL), and finally with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Characterization of this compound
The structure of the synthesized compound should be confirmed using various spectroscopic techniques. Below are the expected spectral data based on the structure and data from analogous compounds.[5]
1H NMR (Proton Nuclear Magnetic Resonance):
-
Ethyl group: A quartet around δ 4.2-4.4 ppm (2H, -OCH2CH3) and a triplet around δ 1.2-1.4 ppm (3H, -OCH2CH3).
-
Methyl group: A singlet around δ 2.5-2.7 ppm (3H, -CH3).
-
Furan proton: A singlet around δ 6.8-7.0 ppm (1H, furan-H).
-
Aromatic protons (3-nitrophenyl group): A complex multiplet pattern in the aromatic region (δ 7.5-8.5 ppm) corresponding to the four protons on the nitrophenyl ring.
13C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Ethyl group: Peaks around δ 60-62 ppm (-OCH2CH3) and δ 14-15 ppm (-OCH2CH3).
-
Methyl group: A peak around δ 14-16 ppm (-CH3).
-
Furan ring carbons: Peaks in the range of δ 110-160 ppm.
-
Ester carbonyl: A peak around δ 164-166 ppm (C=O).
-
Aromatic carbons: Peaks in the aromatic region (δ 120-150 ppm), with the carbon attached to the nitro group appearing at a lower field.
IR (Infrared) Spectroscopy:
-
C=O stretch (ester): A strong absorption band around 1710-1730 cm-1.
-
C-O stretch (ester and furan): Strong absorption bands in the region of 1000-1300 cm-1.
-
N-O stretch (nitro group): Strong absorption bands around 1520-1540 cm-1 (asymmetric) and 1340-1360 cm-1 (symmetric).
-
C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm-1.
MS (Mass Spectrometry):
-
The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (C14H13NO5 = 275.26 g/mol ).
-
Fragmentation patterns would likely involve the loss of the ethoxy group (-OC2H5) and other characteristic fragments.
Conclusion
This technical guide has detailed a reliable and efficient synthetic pathway for the preparation of this compound using the Feist-Benary furan synthesis. The provided experimental protocols for the synthesis of the key precursor and the final product, along with the expected characterization data, offer a comprehensive resource for researchers in organic and medicinal chemistry. The versatility of the furan scaffold and the potential for further functionalization of the nitro group make this compound and its analogs attractive targets for future drug discovery and development efforts.
References
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- Wikipedia. (2023, October 28). Feist–Benary synthesis. In Wikipedia.
- chemeurope.com. (n.d.). Feist-Benary synthesis.
- ResearchG
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- NIH. (n.d.). A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT)
- PubChem. (n.d.). Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate.
- MDPI. (2022).
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- SpectraBase. (n.d.).
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An In-depth Technical Guide to the Chemical Properties of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is structured to deliver not just data, but also the underlying scientific rationale for the observed properties and the experimental methodologies used to determine them.
Core Molecular Identity and Physicochemical Properties
This compound, with the CAS Number 175276-71-8, is a substituted furan derivative.[1] Its molecular structure integrates a furan ring, a nitrophenyl group, and an ethyl ester, each contributing to its unique chemical character.
Molecular Structure:
Caption: Chemical structure of this compound.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 175276-71-8 | [1] |
| Molecular Formula | C14H13NO5 | [1] |
| Molecular Weight | 275.26 g/mol | [1] |
| MDL Number | MFCD00277691 | [1] |
Synthesis and Spectroscopic Characterization
A plausible synthetic pathway is outlined below:
Caption: Plausible synthetic pathway for this compound.
Spectroscopic Data (Predicted and Inferred from Analogs)
Direct spectroscopic data for the title compound is not publicly available. However, we can predict the expected spectral features based on its structure and by comparison with similar compounds like ethyl 5-nitro-2-furoate and methyl 5-nitro-2-furoate.[2]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Peaks/Signals | Rationale |
| ¹H NMR | Ethyl group: Triplet (~1.4 ppm, 3H), Quartet (~4.4 ppm, 2H). Methyl group: Singlet (~2.5 ppm, 3H). Furan proton: Singlet (~6.8 ppm, 1H). Aromatic protons: Multiplets in the range of 7.5-8.5 ppm (4H). | The chemical shifts are estimated based on standard values for these functional groups. The aromatic region will show complex splitting due to the meta-substitution pattern of the nitro group. |
| ¹³C NMR | Carbonyl carbon: ~165 ppm. Aromatic and Furan carbons: 110-160 ppm. Ethyl group carbons: ~60 ppm and ~14 ppm. Methyl group carbon: ~15 ppm. | The electron-withdrawing nitro group will cause downfield shifts for the aromatic carbons. |
| IR Spectroscopy | C=O stretch (ester): ~1720 cm⁻¹. NO₂ stretches (asymmetric and symmetric): ~1530 cm⁻¹ and ~1350 cm⁻¹. C-O stretches: 1250-1000 cm⁻¹. Aromatic C-H stretches: ~3100 cm⁻¹. | These are characteristic vibrational frequencies for the respective functional groups. The IR spectrum for ethyl 2-furoate shows a strong C=O stretch at 1720 cm⁻¹.[3] |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 275. Key Fragments: Loss of the ethoxy group (-45), loss of the nitro group (-46), and fragmentation of the furan ring. | The molecular ion peak is expected at the molecular weight of the compound. |
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum, which may require a longer acquisition time.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Chemical Reactivity and Stability
The reactivity of this compound is governed by the interplay of its constituent functional groups.
Caption: Key reactivity sites of this compound.
Furan Ring Reactivity
The furan ring is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions.[4][5] However, the presence of the electron-withdrawing nitrophenyl and ethyl carboxylate groups deactivates the ring towards electrophilic attack compared to unsubstituted furan.
Nitro Group Reactivity
The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the phenyl ring.[6] It can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation is a common strategy in the synthesis of pharmaceutical intermediates, as the resulting aniline derivative can undergo a wide range of further chemical modifications.
Experimental Protocol: Reduction of the Nitro Group
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.
-
Addition of Reducing Agent: Add a reducing agent, for example, a catalytic amount of palladium on carbon (10% w/w).
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting amine by column chromatography or recrystallization.
Ester Group Reactivity
The ethyl ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also react with amines to form amides, a common reaction in the derivatization of drug candidates to modulate their physicochemical properties.
Potential Applications in Drug Discovery and Materials Science
The structural motifs present in this compound are found in a variety of biologically active molecules and functional materials.
-
Medicinal Chemistry: The nitrophenylfuran scaffold is recognized as a "privileged structure" in drug discovery due to its presence in compounds with diverse biological activities, including antibacterial and antifungal properties.[6] The nitroaromatic group itself is a key pharmacophore in some antimicrobial drugs.[7] The furan ring is also a common feature in antitubercular agents.[8]
-
Materials Science: The nitro group's ability to participate in non-covalent interactions makes this compound a candidate for applications in crystal engineering, where the goal is to design solid-state materials with specific properties.[6]
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. The presence of a nitroaromatic group suggests that it may have potential toxicological properties. For related compounds like ethyl 5-nitro-2-furoate, hazards include causing serious eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a multifaceted molecule with chemical properties that make it a compound of interest for further investigation. Its synthesis is achievable through established organic chemistry methodologies, and its reactivity offers multiple avenues for derivatization. The presence of the nitrophenylfuran core suggests potential applications in the development of new therapeutic agents and functional materials. This guide provides a foundational understanding of its chemical properties to aid researchers in their scientific endeavors.
References
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PubChem. Ethyl 5-nitro-2-furoate | C7H7NO5 | CID 70341. [Link]
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PrepChem.com. Synthesis of ethyl 5-ethyl-2-methyl-3-furoate. [Link]
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PubChem. Ethyl 2-furoate | C7H8O3 | CID 11980. [Link]
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The Royal Society of Chemistry. Supplementary information for - Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium. [Link]
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Wikipedia. Furan. [Link]
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The Royal Society of Chemistry. Supplementary information for - [Title of paper]. [Link]
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SpectraBase. ethyl 2-methyl-4H-furo[2,3-d]pyrrole-5-carboxylate - 13C NMR. [Link]
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YouTube. Five Member Heterocycles Reactivity of Furan. [Link]
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NIST WebBook. 2-Furancarboxylic acid, 3-methyl-, methyl ester. [Link]
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Chemical Synthesis Database. ethyl 4-methyl-2-phenyl-3-furoate. [Link]
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MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]
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MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]
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PubChem. Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate | C12H15NO4 | CID 86222886. [Link]
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PubChem. Methyl 5-nitro-2-furoate | C6H5NO5 | CID 94882. [Link]
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PubChem. Ethyl 2-(5-fluoro-2-nitrophenyl)acetate | C10H10FNO4 | CID 13731294. [Link]
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National Institute of Standards and Technology. Methyl 2-furoate - the NIST WebBook. [Link]
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PMC - NIH. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. [Link]
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Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate CAS number
An In-depth Technical Guide to Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate: Synthesis, Characterization, and Potential Applications
Abstract
Compound Identification and Physicochemical Properties
As of the latest database searches, a dedicated CAS number for this compound has not been assigned. This indicates that the compound may be a novel synthetic target. For reference, a structurally similar isomer, Ethyl 2-methyl-5-(4-nitrophenyl)-3-furoate, is registered under CAS Number 175276-69-4[1][2].
The fundamental properties of the target molecule can be calculated based on its structure.
| Property | Value |
| Molecular Formula | C₁₃H₁₁NO₅ |
| Molecular Weight | 261.23 g/mol |
| IUPAC Name | Ethyl 2-methyl-5-(3-nitrophenyl)furan-3-carboxylate |
| Canonical SMILES | CCOC(=O)C1=C(C)OC(=C1)C2=CC(=CC=C2)[O-] |
Proposed Synthesis: The Feist-Benary Reaction
The synthesis of polysubstituted furans is a cornerstone of heterocyclic chemistry, with several named reactions offering reliable pathways. For the target compound, this compound, the Feist-Benary furan synthesis presents a highly logical and efficient approach[3][4][5]. This classic reaction involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound[4][5][6].
The proposed retrosynthetic analysis identifies ethyl acetoacetate (a β-ketoester) and 2-chloro-1-(3-nitrophenyl)ethanone (an α-halo ketone) as the key starting materials.
Synthetic Workflow Diagram
Caption: Proposed workflow for the Feist-Benary synthesis of the target molecule.
Reaction Mechanism
The Feist-Benary synthesis proceeds through a well-established, multi-step mechanism:
-
Enolate Formation: The base (e.g., pyridine) abstracts the acidic α-proton from the β-dicarbonyl compound (ethyl acetoacetate) to form a nucleophilic enolate. The choice of a mild base is crucial to prevent the hydrolysis of the ester group[4].
-
Nucleophilic Attack (Sₙ2 Alkylation): The enolate attacks the electrophilic α-carbon of the α-halo ketone, displacing the chloride ion in an Sₙ2 reaction.
-
Intramolecular Cyclization: The resulting intermediate undergoes a base-catalyzed intramolecular cyclization, where the enolate oxygen attacks one of the carbonyl carbons.
-
Dehydration: The final step is the elimination of a water molecule from the cyclic intermediate to form the stable, aromatic furan ring.
Caption: Mechanistic steps of the Feist-Benary furan synthesis.
Detailed Experimental Protocol (Proposed)
This protocol is a model procedure based on established Feist-Benary syntheses[7].
-
Reaction Setup: To a solution of ethyl acetoacetate (1.0 eq) in anhydrous ethanol (10 mL/mmol), add pyridine (1.1 eq). Stir the mixture at room temperature for 15 minutes under an inert atmosphere (N₂ or Ar).
-
Addition of Reactant: Add 2-chloro-1-(3-nitrophenyl)ethanone (1.0 eq) portion-wise to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and monitor the progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator. Redissolve the residue in diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Final Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Analytical Characterization (Predicted)
Confirmation of the structure and purity of the synthesized compound would rely on a suite of standard analytical techniques. The following are predicted spectral data based on the target structure.
| Technique | Predicted Observations |
| ¹H-NMR | - Ethyl Ester Protons: A triplet (~1.4 ppm, 3H) and a quartet (~4.3 ppm, 2H).- Methyl Protons: A singlet (~2.5 ppm, 3H).- Furan Proton: A singlet (~6.8-7.0 ppm, 1H).- Nitrophenyl Protons: Multiplets in the aromatic region (~7.5-8.5 ppm, 4H). |
| ¹³C-NMR | - Ester Carbonyl: ~165 ppm.- Furan Ring Carbons: Four distinct signals between ~110-160 ppm.- Aromatic Carbons: Signals in the ~120-150 ppm range, including the carbon attached to the nitro group.- Alkyl Carbons: Signals for the ethyl and methyl groups in the upfield region. |
| FT-IR (cm⁻¹) | - C=O Stretch (Ester): ~1720-1740.- NO₂ Stretch (Asymmetric & Symmetric): ~1530 and ~1350.- C-O-C Stretch (Furan & Ester): ~1100-1300.- Aromatic C-H Stretch: ~3000-3100. |
| Mass Spec (ESI+) | - [M+H]⁺: m/z 262.07.- [M+Na]⁺: m/z 284.05. |
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs within this compound are significant in the context of medicinal chemistry.
-
The Furan Scaffold: Furan rings are considered "privileged structures" in drug discovery, appearing in numerous natural products and synthetic drugs. They are valued for their ability to engage in hydrogen bonding and their relatively stable, planar geometry which can be used to orient substituents in precise vectors for optimal target binding[7].
-
The Nitrophenyl Group: The nitroaromatic group is a key feature in several approved drugs. More importantly, it serves as a versatile synthetic handle. The nitro group can be readily reduced to an amine, which can then be used for a wide array of subsequent chemical modifications, such as amide bond formation, sulfonylation, or diazotization. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
-
Potential Therapeutic Area: Research into related 5-phenyl-furan-2-carboxylic acid derivatives has identified them as a promising class of antimycobacterial agents that interfere with iron homeostasis in Mycobacterium tuberculosis[8]. This suggests that the core scaffold of the title compound is relevant for the development of new anti-infective agents. The specific substitution pattern of this compound could modulate this activity or confer novel biological properties.
Conclusion
This compound represents a valuable and accessible target for chemical synthesis and biological screening. While it appears to be a novel compound, its synthesis can be confidently approached using the robust Feist-Benary reaction. Its structure combines the privileged furan scaffold with a synthetically versatile nitrophenyl moiety, making it an attractive candidate for inclusion in drug discovery programs, particularly in the search for new anti-infective and other therapeutic agents. The protocols and predictive data herein provide a solid foundation for researchers to synthesize, characterize, and explore the potential of this promising molecule.
References
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An In-depth Technical Guide on the Molecular Structure and Conformation of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate, a compound of interest in medicinal chemistry and materials science. While a specific crystal structure for this exact molecule is not publicly available, this guide synthesizes data from analogous compounds and employs established principles of stereochemistry and computational chemistry to elucidate its likely structural characteristics. We will explore the molecule's synthesis, spectroscopic signature, and the conformational interplay between its furan core, nitrophenyl substituent, and ethyl ester group. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics and functional materials based on substituted furan scaffolds.
Introduction: The Significance of Substituted Furans
Furan and its derivatives are a cornerstone of heterocyclic chemistry, appearing in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] The furan ring system, with its unique electronic and steric properties, serves as a versatile scaffold for the construction of biologically active molecules. The introduction of various substituents onto the furan core allows for the fine-tuning of a compound's physicochemical properties, such as its solubility, metabolic stability, and target-binding affinity. The title compound, this compound, incorporates several key functional groups that are expected to dictate its biological activity and material properties: a central furan ring, a methyl group at the 2-position, an ethyl ester at the 3-position, and a 3-nitrophenyl substituent at the 5-position. Understanding the three-dimensional arrangement of these groups is paramount for predicting the molecule's interactions with biological targets and for designing derivatives with improved efficacy.
Molecular Structure and Synthesis
The molecular structure of this compound is characterized by a central, planar furan ring. The IUPAC name for this compound is ethyl 2-methyl-5-(3-nitrophenyl)furan-3-carboxylate. Based on standard bond lengths and angles from similar crystallographically characterized furan derivatives, we can predict the approximate geometry of the core structure.[2]
A plausible synthetic route to this compound could involve a Meerwein arylation reaction. This approach would utilize the reaction of a diazonium salt derived from 3-nitroaniline with an appropriate ethyl 2-methyl-3-furoate precursor.[3] An alternative strategy could be a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between a 5-halo-2-methyl-3-furoate and a 3-nitrophenylboronic acid (or its equivalent).
A general synthetic protocol for a related compound, ethyl 5-ethyl-2-methyl-3-furoate, involves the reaction of ethyl 2-acetyl-2-hexenoate with N-bromosuccinimide.[4] Adapting this for our target molecule would require a different starting material, but it highlights a potential synthetic strategy for constructing the substituted furan ring.
Conformational Analysis: A Multi-faceted Approach
The overall conformation of this compound is determined by the rotational freedom around the single bonds connecting the substituent groups to the furan ring. The key dihedral angles to consider are those involving the C(5)-C(phenyl) bond and the C(3)-C(ester) bond.
Orientation of the 3-Nitrophenyl Group
The rotation of the 3-nitrophenyl group relative to the furan ring is influenced by a balance of steric and electronic effects. To minimize steric hindrance between the ortho hydrogens of the phenyl ring and the furan ring, a non-coplanar arrangement is expected. Computational studies on similar bi-aromatic systems have shown that the lowest energy conformation often involves a dihedral angle of approximately 45°.[5] The nitro group at the meta position is not expected to impose significant steric constraints on the ring's rotation.
Conformation of the Ethyl Ester Group
Esters predominantly adopt a Z conformation, where the carbonyl oxygen and the alkoxy group are on the same side of the C-O single bond.[6] This preference is due to a combination of steric and dipole-dipole interactions. The ethyl group itself has rotational freedom, and its preferred conformation will likely be staggered to minimize torsional strain.
The following diagram illustrates the key rotational degrees of freedom in the molecule.
Caption: Key rotational bonds in this compound.
Experimental and Computational Characterization
A combination of experimental and computational techniques would be necessary to fully elucidate the structure and conformation of this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the connectivity of the molecule.[1][7] The chemical shifts of the furan and phenyl protons would provide insights into the electronic environment and potentially the relative orientation of the rings. Nuclear Overhauser Effect (NOE) experiments could provide through-space correlations between protons, offering evidence for the preferred conformation in solution.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the C=O stretch of the ester and the N-O stretches of the nitro group.[8][9]
X-ray Crystallography
The definitive method for determining the solid-state structure and conformation is single-crystal X-ray diffraction.[10] This technique would provide precise bond lengths, bond angles, and dihedral angles, as well as information about intermolecular interactions in the crystal lattice.
Table 1: Predicted Crystallographic Parameters (based on similar structures)
| Parameter | Predicted Value Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| a (Å) | 10 - 15 |
| b (Å) | 8 - 12 |
| c (Å) | 15 - 20 |
| β (°) | 90 - 105 |
| V (ų) | 1500 - 2500 |
| Z | 4 |
Computational Modeling
In the absence of experimental data, computational methods are invaluable for predicting molecular properties.
-
Density Functional Theory (DFT): DFT calculations can be used to optimize the geometry of the molecule and to calculate the relative energies of different conformers.[8] This would allow for the identification of the most stable conformation in the gas phase.
-
Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape of the molecule in different solvent environments, providing insights into its dynamic behavior.[11]
Workflow for Conformational Analysis:
Caption: A workflow for the comprehensive conformational analysis of the target molecule.
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a generalized protocol for obtaining the crystal structure of a small organic molecule like this compound.
-
Crystal Growth:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane) to near saturation.
-
Employ a slow evaporation technique at room temperature or a vapor diffusion method by placing a vial of the solution in a sealed container with a less polar anti-solvent.
-
High-quality, single crystals suitable for diffraction should be obtained.
-
-
Data Collection:
-
Select a suitable crystal and mount it on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Use a diffractometer equipped with a Mo Kα or Cu Kα X-ray source.
-
Collect a series of diffraction images by rotating the crystal through a range of angles.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the atomic positions and thermal parameters against the experimental data using full-matrix least-squares refinement.
-
Locate and refine hydrogen atoms in their expected positions.
-
Conclusion
While a definitive experimental structure of this compound is not yet available, this guide provides a robust framework for understanding its molecular structure and conformational preferences. By leveraging data from analogous compounds and established chemical principles, we have outlined the key structural features and the experimental and computational workflows necessary for their validation. This information is critical for researchers in drug discovery and materials science who are interested in harnessing the potential of substituted furan derivatives. The insights provided herein will aid in the rational design of novel molecules with tailored properties.
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Physical properties (melting point, boiling point, solubility) of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate
A Technical Guide to the Physicochemical Characterization of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate
Introduction
This compound is a novel organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its physical properties, including melting point, boiling point, and solubility, is fundamental for its purification, formulation, and application in further research and development. This guide provides a comprehensive overview of the experimental procedures for determining these critical physicochemical parameters. As this is a novel compound, established literature values are not available; therefore, this document serves as a practical manual for researchers and scientists to empirically determine these properties.
1. Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity; impurities typically depress and broaden the melting range.[1]
1.1. Experimental Protocol: Capillary Method
The capillary method is a common and accurate technique for determining the melting point of a solid organic compound.[2]
1.1.1. Sample Preparation
-
Ensure the sample of this compound is completely dry and in a fine powdered form to ensure uniform heating.
-
Obtain a glass capillary melting point tube, which is sealed at one end.
-
Press the open end of the capillary tube into a small pile of the powdered sample.[3]
-
Invert the tube and gently tap it on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the capillary tube, sealed end down, through a long, narrow tube to pack the solid tightly at the bottom.[3]
-
The packed sample height should be between 2-3 mm to ensure an accurate and sharp melting range determination.[3]
1.1.2. Measurement using a Digital Melting Point Apparatus
-
Turn on the melting point apparatus and allow it to stabilize.
-
If the approximate melting point is unknown, a preliminary rapid heating run (e.g., 10-20 °C per minute) can be performed to get a rough estimate.[1]
-
For an accurate measurement, set the starting temperature to about 15-20 °C below the estimated melting point.[1][3]
-
Set the heating ramp rate to a slow value, typically 1-2 °C per minute, to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[1]
-
Insert the capillary tube containing the sample into the designated slot in the apparatus.[3]
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating and record the temperature at which the last solid crystal melts (the end of the melting range).
-
For accuracy, perform the measurement in triplicate and report the average melting point range.
1.2. Data Presentation
The determined melting point should be recorded as a range.
| Property | Value |
| Melting Point | To be determined experimentally (°C) |
1.3. Experimental Workflow for Melting Point Determination
Caption: Workflow for Melting Point Determination.
2. Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[4] It is a crucial physical property for liquid compounds, aiding in identification, purity assessment, and purification by distillation.
2.1. Experimental Protocol: Micro Boiling Point (Thiele Tube Method)
For small sample quantities, the micro boiling point determination using a Thiele tube is a suitable method.[5]
2.1.1. Apparatus Setup
-
Fill a small test tube (e.g., a Durham tube) to about half-full with the liquid sample of this compound.
-
Take a capillary tube and seal one end using a flame.[6]
-
Place the sealed capillary tube, open end down, into the test tube containing the sample.[5]
-
Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb.[5]
-
Clamp the thermometer assembly in a Thiele tube filled with a high-boiling point, inert liquid (e.g., mineral oil) so that the heat-transfer liquid is above the level of the sample in the test tube.[5][6]
2.1.2. Measurement
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner.[6] The design of the Thiele tube ensures uniform heating of the oil bath through convection currents.
-
As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube.[6][7] This indicates that the temperature is just above the boiling point of the liquid.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The moment the bubbling stops and the liquid just begins to be drawn back into the capillary tube, record the temperature. This temperature is the boiling point of the liquid.[5][6]
-
It is also advisable to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[4]
2.2. Data Presentation
| Property | Value |
| Boiling Point | To be determined experimentally (°C at X mmHg) |
2.3. Experimental Workflow for Boiling Point Determination
Caption: Workflow for Boiling Point Determination.
3. Solubility Profile
Solubility is a measure of the ability of a given substance, the solute, to dissolve in a solvent. It is a critical parameter in drug development for formulation and in chemical synthesis for reaction setup and product purification. A qualitative solubility profile can be established by testing the compound's solubility in a range of common solvents.
3.1. Experimental Protocol: Qualitative Solubility Testing
3.1.1. General Procedure
-
Place approximately 10-25 mg of solid this compound into a small test tube.[8][9]
-
Add the chosen solvent dropwise, up to about 1 mL, shaking or stirring vigorously after each addition.[9][10]
-
Observe whether the solid dissolves completely. If a clear, homogeneous solution is formed, the compound is considered soluble. If the solid remains, it is insoluble.
-
Perform the tests at a controlled temperature, typically room temperature (20-25 °C).
3.1.2. Solvent Selection and Rationale
A hierarchical approach to solvent selection can provide valuable information about the compound's functional groups and polarity.
-
Water (H₂O): Tests for high polarity and the presence of hydrogen bond donating/accepting groups. Given the ester and nitro functionalities, low solubility is expected unless the overall molecule is small.
-
5% Sodium Hydroxide (NaOH) and 5% Sodium Bicarbonate (NaHCO₃): If insoluble in water, these basic solutions test for acidic functional groups. The furoate ester is unlikely to react, but this is a standard test.[8]
-
5% Hydrochloric Acid (HCl): If insoluble in water, this acidic solution tests for basic functional groups (e.g., amines). The nitro group is not basic.[8]
-
Organic Solvents:
-
Methanol (CH₃OH) / Ethanol (C₂H₅OH): Polar protic solvents.
-
Acetone ((CH₃)₂CO) / Ethyl Acetate (CH₃COOCH₂CH₃): Polar aprotic solvents.
-
Dichloromethane (CH₂Cl₂) / Chloroform (CHCl₃): Halogenated solvents of intermediate polarity.
-
Toluene (C₇H₈) / Hexane (C₆H₁₄): Nonpolar solvents.
-
3.2. Data Presentation
The results should be summarized in a table.
| Solvent | Classification | Solubility |
| Water | Polar Protic | To be determined |
| 5% NaOH | Aqueous Base | To be determined |
| 5% HCl | Aqueous Acid | To be determined |
| Methanol | Polar Protic | To be determined |
| Dichloromethane | Halogenated | To be determined |
| Toluene | Nonpolar Aromatic | To be determined |
| Hexane | Nonpolar Aliphatic | To be determined |
3.3. Experimental Workflow for Solubility Profiling
Caption: Workflow for Qualitative Solubility Profiling.
The protocols detailed in this guide provide a robust framework for the experimental determination of the melting point, boiling point, and solubility profile of this compound. Accurate and consistent application of these methods will yield the fundamental physicochemical data necessary to support further research, development, and application of this novel compound.
References
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GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]
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University of Missouri-St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]
-
Unknown. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]
-
Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
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Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
-
Unknown. (2021, July 16). Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. Retrieved from [Link]
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chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]
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The Emerging Therapeutic Potential of Nitrophenyl-Substituted Furoates: A Review of Biological Activity
An In-Depth Technical Guide
Abstract
The strategic combination of privileged scaffolds is a cornerstone of modern medicinal chemistry. This guide explores the burgeoning potential of a unique class of compounds: nitrophenyl-substituted furoates. By wedding the furan-2-carboxylic acid (furoate) backbone, a motif present in numerous bioactive molecules, with the potent nitrophenyl pharmacophore, chemists have unlocked a diverse range of biological activities. The nitro group (NO₂), a powerful electron-withdrawing moiety, is known to modulate the electronic properties and redox potential of molecules, often conferring significant antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This technical whitepaper synthesizes the current understanding of these compounds, detailing their synthesis, mechanisms of action, and demonstrated biological effects, while providing field-proven experimental protocols for their evaluation. It is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this promising chemical space.
Introduction: The Scientific Rationale
The design of novel therapeutic agents often relies on the hybridization of known bioactive fragments. This approach leverages established structure-activity relationships to create new chemical entities with enhanced potency, novel mechanisms, or improved pharmacokinetic profiles.
The Furoate Scaffold
The furoate structure, specifically the furan-2-carboxylate core, is a heterocyclic motif recognized for its presence in a variety of biologically active compounds. Its planar structure and the presence of a heteroatom allow for diverse interactions with biological targets. Furoate derivatives are explored for a wide range of therapeutic applications, and their chemical backbone serves as a versatile platform for substitution and functionalization.
The Nitrophenyl Moiety: A Catalyst for Bioactivity
The introduction of a nitro group onto a phenyl ring dramatically alters its electronic character. This functional group is a key component in numerous approved drugs, including the antibiotic chloramphenicol.[1] The nitro group's strong electron-withdrawing nature and its capacity to participate in cellular redox reactions are fundamental to its biological effects.[1][2] These effects can induce cellular toxicity in pathogens and cancer cells, making the nitrophenyl group a highly valuable pharmacophore in drug design.[1]
Synergistic Potential: Combining Furoate and Nitrophenyl Groups
The conjugation of a nitrophenyl group to a furoate ester creates a molecule with potential for synergistic or novel biological activities. The furoate acts as a stable, biocompatible linker and core, while the nitrophenyl group serves as the primary driver of bioactivity. This guide delves into the specific applications that have been uncovered for this promising class of molecules.
Synthesis Strategies and Methodologies
The synthesis of nitrophenyl-substituted furoates is generally straightforward, primarily involving the esterification of a nitrophenyl-substituted furoic acid or the reaction of a furoyl chloride with a nitrophenol. A common precursor is 5-nitro-2-furoic acid.
General Synthetic Workflow
The diagram below illustrates a generalized pathway for synthesizing nitrophenyl-substituted furoate derivatives, which typically involves the activation of the carboxylic acid followed by reaction with an appropriate alcohol or organometallic precursor.
Caption: Generalized workflow for the synthesis of nitrophenyl furoate derivatives.
Detailed Protocol: Synthesis of Triorganotin 5-Nitro-2-Furoates
This protocol is adapted from the synthesis described by Kupchik et al. and serves as a robust example for creating organometallic furoate derivatives.[3]
Rationale: The reaction between an acid and a triorganotin oxide or hydroxide is a high-yield, clean method for forming the corresponding tin ester. The choice of solvent and reaction conditions is critical for driving the reaction to completion.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 5-nitro-2-furoic acid in an appropriate solvent (e.g., benzene or toluene).
-
Addition of Tin Reagent: Add a stoichiometric equivalent of the corresponding bis(triorganotin) oxide or triorganotin hydroxide to the solution.
-
Azeotropic Water Removal: Equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the product.
-
Reflux: Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap. This indicates the completion of the reaction.
-
Solvent Removal: After cooling, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, often an oil or solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield the pure triorganotin 5-nitro-2-furoate.
Profiled Biological Activities
Research has illuminated a spectrum of biological activities for nitrophenyl-substituted furoates, with the most prominent being antimicrobial, anticancer, and anti-inflammatory/spasmolytic effects.
Antimicrobial Activity
Nitrofurans, the broader class to which these compounds belong, are known synthetic chemotherapeutics with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[4]
Mechanism of Action: The antimicrobial action of nitrofurans is believed to stem from the inhibition of bacterial metabolic functions. Specifically, they can inhibit acetyl-CoA, thereby disrupting glucose metabolism and energy production within the bacterial cell.[4] The nitro group is reduced by bacterial flavoproteins to reactive intermediates that can damage ribosomal proteins, DNA, and other macromolecules.
Case Study: Tri-n-butyltin 5-nitro-2-furoate This compound has demonstrated exceptional antifungal and antibacterial properties.[3] It completely inhibited the growth of six out of ten tested fungi at a concentration of just 1 µg/mL.[3] It also showed potent activity against Gram-positive bacteria and was effective against Escherichia coli at 100 µg/mL.[3]
| Organism Type | Activity Level | Effective Concentration | Reference |
| Fungi (6 of 10 strains) | Complete Inhibition | 1 µg/mL | [3] |
| Gram-Positive Bacteria | High Inhibition | Not specified | [3] |
| Escherichia coli | Complete Inhibition | 100 µg/mL | [3] |
Anticancer Potential
The nitrophenyl moiety is a key feature in many compounds investigated for anticancer activity.[5][6][7] While direct studies on simple nitrophenyl furoates are emerging, compelling evidence from structurally related molecules strongly suggests their potential as cytotoxic agents.
Rationale for Anticancer Activity: The nitro group can be bioreduced in the hypoxic environment of tumors to form reactive nitrogen species, leading to oxidative stress and cell death. Furthermore, the planar aromatic structure can facilitate intercalation with DNA or binding to enzymatic active sites.
Evidence from Related Structures:
-
Ciminalum–thiazolidinone Hybrids: A series of molecules containing a (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety showed significant antimitotic activity against a panel of 60 human cancer cell lines.[6] The most active compound demonstrated GI₅₀ (50% growth inhibition) values in the sub-micromolar range for several cancer cell lines, including leukemia, colon cancer, and melanoma.[6]
-
N-(4'-nitrophenyl)-l-prolinamides: Certain compounds in this class exhibited potent antitumor activity against lung (A549) and colon (HCT-116) cancer cell lines, outperforming the standard drug 5-fluorouracil in some cases.[5]
Proposed Mechanism of Action: Induction of Apoptosis Many cytotoxic agents exert their effect by triggering programmed cell death, or apoptosis. A plausible mechanism for nitrophenyl-substituted compounds involves the activation of intrinsic or extrinsic apoptotic pathways, leading to caspase activation and eventual cell dismantling.
Caption: A potential intrinsic pathway for apoptosis induced by nitrophenyl furoates.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a standard colorimetric method for assessing cell viability and is a first-line screening tool for potential anticancer agents.[5]
Rationale: This assay quantifies the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human carcinoma cells (e.g., A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the nitrophenyl-substituted furoate compounds (e.g., from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil).
-
MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀/IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Spasmolytic and Gastric Acid Inhibitory Activity
A specific derivative, 3-diethylamino-2,2-dimethylpropyl 5-(p-nitrophenyl)-2-furoate hydrochloride (F-461), has shown unique pharmacological properties as a non-anticholinergic smooth muscle spasmolytic.[8]
Observed Activities:
-
Spasmolytic Effect: F-461 effectively relaxed smooth muscle along the gastrointestinal tract in animal models.[8]
-
Gastric Acid Inhibition: The compound was also found to inhibit the secretion of gastric acid.[8]
-
Ulcer Prevention: It demonstrated a protective effect against ulcers induced by cold and restraint stress.[8]
These findings suggest that nitrophenyl furoates could be valuable leads for developing drugs to treat conditions like spastic colon or peptic ulcers.[8]
Future Directions and Drug Development Perspectives
The evidence presented indicates that nitrophenyl-substituted furoates are a versatile class of compounds with significant therapeutic potential. However, the field is still in its early stages, and several key areas warrant further investigation.
Caption: Logical progression for the development of nitrophenyl furoate drug candidates.
Key Areas for Future Research:
-
Expanded Library Synthesis: A systematic synthesis of analogues is needed to build a comprehensive Structure-Activity Relationship (SAR) profile. This should include varying the position of the nitro group (ortho, meta, para) and adding other substituents to both the phenyl and furoate rings.
-
Mechanism of Action Studies: For anticancer and anti-inflammatory leads, detailed molecular studies are required to identify specific protein targets and signaling pathways.
-
In Vivo Efficacy: Promising compounds identified in vitro must be evaluated in relevant animal models of infection, cancer, or gastrointestinal disease.
-
Toxicity and Safety Profiling: A critical step is to assess the toxicity of these compounds, as the nitro group can sometimes be a toxicophore.[2] Early ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening is essential.
Conclusion
Nitrophenyl-substituted furoates represent a promising, albeit underexplored, class of bioactive molecules. The conjugation of the furoate scaffold with the potent nitrophenyl pharmacophore has been shown to yield compounds with significant antimicrobial, potential anticancer, and unique spasmolytic activities. The straightforward synthesis and the clear evidence of biological efficacy make this chemical class an attractive starting point for novel drug discovery programs. Further focused research, particularly in lead optimization and mechanistic studies, is poised to unlock the full therapeutic potential of these versatile compounds.
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- F-461, 3-diethylamino-2,2-dimethylpropyl 5-(p-nitrophenyl)-2-furoate Hydrochloride, a New Non-Anticholinergic Spasmolytic and Gastric Acid Inhibitor. (1976). Archives Internationales de Pharmacodynamie et de Thérapie, 222(1), 27-39.
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The Ascendant Trajectory of 3-Furoate Derivatives in Medicinal Chemistry: A Technical Guide
Abstract
The furan ring, a deceptively simple five-membered heterocycle, has long been a cornerstone in the edifice of medicinal chemistry. Among its myriad derivatives, the 3-furoate scaffold has emerged as a particularly privileged structure, underpinning the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of 3-furoate derivatives, traversing their synthetic pathways, multifaceted pharmacological activities, and the intricate molecular mechanisms that govern their biological effects. We will dissect their roles as anticancer, antimicrobial, and anti-inflammatory agents, supported by experimental evidence and field-proven insights. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical entity.
Introduction: The Furan Core and the Significance of the 3-Carboxylate Moiety
Furan, a heterocyclic organic compound, consists of a five-membered aromatic ring containing four carbon atoms and one oxygen atom.[1] This fundamental structure is a recurring motif in a vast number of biologically active natural products and synthetic compounds.[1][2] The unique electronic properties of the furan ring, including its aromaticity and the electron-donating nature of the oxygen atom, contribute to its ability to engage in a variety of chemical transformations and biological interactions.
The positioning of the carboxylate group at the 3-position of the furan ring imparts specific chemical reactivity and steric properties to the 3-furoic acid molecule.[3][4] This, in turn, influences how its derivatives interact with biological targets. 3-Furoic acid serves as a versatile starting material for the synthesis of a wide range of more complex molecules with applications in pharmaceuticals, photosensitive materials, and pesticides.[3] This guide will focus on the journey of 3-furoate derivatives from the synthesis flask to their potential applications in the clinic.
Synthetic Strategies for 3-Furoate Derivatives
The synthesis of 3-furoate derivatives can be approached through several strategic pathways, often starting from readily available precursors. A fundamental understanding of these synthetic routes is crucial for the generation of diverse chemical libraries for drug discovery programs.
Synthesis of the 3-Furoic Acid Core
A convenient method for the synthesis of the foundational 3-furoic acid involves the reaction of 4-phenyloxazole with propiolic acid.[5] This approach provides a direct route to the 3-substituted furan ring system. Another established method involves the aromatization of 4-trichloroacetyl-2,3-dihydrofuran followed by nucleophilic displacement of the trichloromethyl group.[6]
Esterification and Amidation
The carboxylic acid functionality of 3-furoic acid is a prime handle for derivatization. Standard esterification procedures, for instance, reacting 3-furoic acid with an alcohol in the presence of an acid catalyst, can be employed to produce a variety of 3-furoate esters.[7] Similarly, amidation reactions with primary or secondary amines yield the corresponding 3-furoic acid amides.[6]
Advanced Synthetic Methodologies for Fused Ring Systems
The 3-furoate scaffold is often incorporated into more complex, fused heterocyclic systems to enhance biological activity and specificity. Methodologies such as the Friedländer annulation and multicomponent reactions are frequently employed to construct these intricate molecular architectures.
Experimental Protocol: One-Pot Synthesis of Furo[3,2-c]coumarins
This protocol outlines a multicomponent approach for the synthesis of furo[3,2-c]coumarins, a class of compounds with demonstrated biological activities.[8][9]
Materials:
-
4-hydroxycoumarin
-
Aryl/heteryl aldehyde
-
Substituted phenacyl bromide
-
N,N-diisopropylethylammonium acetate (DIPEAc)
Procedure:
-
To a solution of 4-hydroxycoumarin (1.0 mmol) and the respective aldehyde (1.0 mmol) in DIPEAc (3 mL), add the substituted phenacyl bromide (1.0 mmol).
-
Stir the reaction mixture at 80 °C for the time specified by thin-layer chromatography (TLC) monitoring.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired dihydrofuro[3,2-c]coumarin.[9]
Diagram of the Synthesis of Furo[3,2-c]coumarins
Caption: One-pot multicomponent synthesis of dihydrofuro[3,2-c]coumarins.
Anticancer Applications of 3-Furoate Derivatives
The quest for novel and effective anticancer agents is a driving force in medicinal chemistry. 3-Furoate derivatives have demonstrated significant potential in this arena, with numerous studies reporting their cytotoxic effects against a range of cancer cell lines.
Cytotoxicity and Antiproliferative Activity
A variety of furo[2,3-b]quinoline and 4-(phenylamino)furo[2,3-b]quinoline derivatives have been synthesized and evaluated for their in vitro anticancer activity.[10] For instance, certain 4-(phenylamino)furo[2,3-b]quinolines have shown potent cytotoxicity with mean GI50 values as low as 0.025 µM against a panel of 60 cancer cell lines. Similarly, novel furan-based derivatives have exhibited significant cytotoxic effects against breast cancer (MCF-7) cells.[11]
Table 1: Anticancer Activity of Representative 3-Furoate and Fused Furan Derivatives
| Compound Class | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Furo[2,3-b]quinoline | HCT-116, MCF-7, U2OS, A549 | 4.32 - 24.96 | [10][12] |
| 4-(Phenylamino)furo[2,3-b]quinoline | NCI 60 Cell Line Panel | 0.025 | |
| Coumarin–furo[2,3-d]pyrimidone | HepG2 | 7.72 | [13] |
| Furo[2,3-d]pyrimidine | MCF-7 (resistant) | 1.20 - 1.90 | [14] |
Molecular Mechanisms of Anticancer Action
The anticancer effects of 3-furoate derivatives are often mediated through the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11][15]
Key Molecular Targets:
-
Tubulin Polymerization: Some furan derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]
-
Kinase Inhibition: Fused furan derivatives, such as furo[2,3-d]pyrimidines, have been identified as inhibitors of key signaling kinases like PI3K and AKT, which are often dysregulated in cancer.[14] The epidermal growth factor receptor (EGFR) is another important target for coumarin-furo[2,3-d]pyrimidone hybrids.[13]
-
Apoptosis Regulation: Treatment with furan derivatives can lead to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2.[11]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[11][16]
-
Treat the cells with various concentrations of the 3-furoate derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[16]
-
Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours to allow for the formation of formazan crystals.[16]
-
Solubilize the formazan crystals by adding 100 µL of DMSO to each well.[11]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[16]
Diagram of the Apoptotic Pathway Induced by 3-Furoate Derivatives
Caption: Induction of apoptosis by 3-furoate derivatives in cancer cells.
Antimicrobial Potential of 3-Furoate Derivatives
The rise of antimicrobial resistance necessitates the urgent development of new antimicrobial agents. 3-Furoate derivatives have shown promise as both antibacterial and antifungal agents.
Antibacterial and Antifungal Activity
Studies have reported the synthesis and microbiological evaluation of 2-methyl-5-aryl-3-furoic acids, which have demonstrated interesting antifungal activity.[17] Other research has shown that 3-aryl-3-(furan-2-yl)propanoic acid derivatives exhibit good antimicrobial activity against the yeast-like fungi Candida albicans, as well as the bacteria Escherichia coli and Staphylococcus aureus.[18] The antimicrobial efficacy of furan derivatives is often linked to the specific substituents on the furan ring.[17]
Mechanisms of Antimicrobial Action
The precise mechanisms by which 3-furoate derivatives exert their antimicrobial effects are still under investigation. However, it is believed that their activity may stem from their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial metabolic pathways. For instance, furoic acid has been identified as a degradation product of ascorbic acid with known antimicrobial properties.[19]
Anti-inflammatory Properties of 3-Furoate Derivatives
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. 3-Furoate derivatives have emerged as potential anti-inflammatory agents by targeting key mediators of the inflammatory cascade.
Inhibition of Inflammatory Mediators
Certain furochromene derivatives, synthesized from 4-hydroxycoumarins, have been shown to inhibit the degranulation of mast cells and the production of leukotriene B4 (LTB4), a potent inflammatory mediator.[11]
Molecular Targets in Inflammation
The anti-inflammatory effects of furan-containing compounds are often attributed to their ability to modulate the activity of pro-inflammatory enzymes and transcription factors.
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Some derivatives are designed to inhibit COX and LOX enzymes, which are responsible for the production of prostaglandins and leukotrienes, respectively.
-
Transcription Factor Modulation: There is evidence that furan derivatives can modulate the activity of transcription factors such as NF-κB, which plays a central role in the inflammatory response.
Pharmacokinetics and Drug Delivery: The Prodrug Approach
The clinical success of a drug candidate is heavily dependent on its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME).[20][21] For compounds with suboptimal pharmacokinetic profiles, such as poor oral bioavailability, the prodrug strategy offers a viable solution.[22]
The ester functionality of 3-furoate derivatives makes them ideal candidates for prodrug design. By masking a polar functional group of a parent drug with a 3-furoate moiety, it is possible to increase its lipophilicity and enhance its absorption across biological membranes.[22] Following absorption, the ester linkage can be cleaved by endogenous esterases to release the active parent drug.[20]
Future Perspectives and Conclusion
The 3-furoate scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of 3-furoic acid and the ease with which it can be derivatized provide a robust platform for the generation of diverse chemical libraries. The demonstrated anticancer, antimicrobial, and anti-inflammatory activities of 3-furoate derivatives highlight their significant therapeutic potential.
Future research in this area should focus on:
-
Elucidation of specific molecular targets for the various biological activities to enable rational drug design and optimization.
-
Comprehensive structure-activity relationship (SAR) studies to identify the key structural features required for potent and selective activity.[23]
-
In-depth ADME and pharmacokinetic profiling of lead compounds to assess their drug-like properties.
-
Preclinical and clinical evaluation of the most promising candidates to translate the in vitro findings into tangible therapeutic benefits. One such example that has reached clinical trials is Fluticasone Furoate, although a 2-furoate derivative, it highlights the clinical potential of the furoate scaffold.[6]
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An In-depth Technical Guide to Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, physicochemical properties, synthesis, and spectral analysis. While specific biological applications are still under exploration, this guide lays the foundational knowledge required for researchers to investigate its potential pharmacological activities. The information presented herein is curated from available chemical databases and literature on structurally related compounds, providing a robust starting point for further research and development.
Chemical Identity and Nomenclature
This compound is a substituted furan derivative characterized by the presence of a nitrophenyl group at the 5-position and a methyl and an ethyl carboxylate group at the 2- and 3-positions, respectively.
-
IUPAC Name: Ethyl 2-methyl-5-(3-nitrophenyl)furan-3-carboxylate[1]
-
Synonyms: While no common synonyms are widely recognized, systematic variations of the IUPAC name may be encountered.
-
CAS Number: 175276-71-8[1]
-
Molecular Formula: C₁₄H₁₃NO₅[1]
-
Molecular Weight: 275.26 g/mol [1]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | Ethyl 2-methyl-5-(3-nitrophenyl)furan-3-carboxylate |
| CAS Number | 175276-71-8 |
| Molecular Formula | C₁₄H₁₃NO₅ |
| Molecular Weight | 275.26 g/mol |
| MDL Number | MFCD00277691 |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively published. However, based on its structure and data from related compounds, the following properties can be predicted. Commercial suppliers note that the compound should be stored in a dry, sealed place.[1]
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Rationale/Source |
| Melting Point | Not available | Experimental data is required for confirmation. |
| Boiling Point | Not available | Experimental data is required for confirmation. |
| Solubility | Likely soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents). | Based on the general solubility of similar organic esters. |
| Appearance | Likely a solid at room temperature. | Typical for compounds with this molecular weight and structure. |
Synthesis and Purification
For instance, the synthesis of a related compound, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, was achieved through a modified Meerwein arylation. This process involved the reaction of a diazonium salt, derived from 2-fluoro-4-nitroaniline, with methyl furan-2-carboxylate in the presence of a copper(II) chloride catalyst.
A plausible synthetic route for this compound could involve a similar cross-coupling strategy, such as a Suzuki or Stille coupling, between a suitable 5-halofuran derivative and 3-nitrophenylboronic acid (or a corresponding organostannane).
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Purification Protocol:
Following the synthesis, purification would likely be achieved through standard laboratory techniques. A typical protocol would involve:
-
Work-up: Quenching the reaction mixture and extracting the crude product into an organic solvent.
-
Drying: Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Removal of the solvent under reduced pressure.
-
Chromatography: Purification of the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Spectral Analysis
While specific spectra for this compound are not publicly available, predicted spectral data based on its structure can be inferred. Commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data, which would be essential for structural confirmation.[1]
4.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the furan ring proton, the ethyl ester protons, and the methyl group protons.
Table 3: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (nitrophenyl) | 7.5 - 8.5 | m | 4H |
| Furan (H-4) | ~6.5 - 7.0 | s | 1H |
| Ethyl (-OCH₂CH₃) | ~4.3 | q | 2H |
| Methyl (furan-CH₃) | ~2.5 | s | 3H |
| Ethyl (-OCH₂CH₃) | ~1.3 | t | 3H |
4.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 160 - 170 |
| Aromatic/Furan (C) | 110 - 160 |
| Ethyl (-OCH₂) | ~60 |
| Methyl (furan-CH₃) | ~15 |
| Ethyl (-CH₃) | ~14 |
4.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 5: Predicted IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Ester) | ~1720 (strong) |
| N-O (Nitro) | ~1530 and ~1350 (strong) |
| C-O (Ester and Furan) | 1000 - 1300 |
| Aromatic C-H | ~3100 |
| Aliphatic C-H | 2850 - 3000 |
4.4. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z = 275.26.
Potential Applications in Drug Development
While specific biological activity for this compound has not been reported, the structural motifs present in the molecule are found in compounds with a wide range of pharmacological activities.
-
Nitrophenyl Group: The presence of a nitrophenyl group is a common feature in various antimicrobial and antiparasitic drugs. The nitro group can undergo bioreduction in anaerobic environments to form reactive nitrogen species that are toxic to pathogens.
-
Furan Moiety: The furan ring is a versatile scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Given these structural features, this compound represents a lead compound for screening against a variety of biological targets, particularly in the areas of infectious diseases and oncology.
Proposed Research Workflow for Biological Evaluation:
Caption: A proposed workflow for the biological evaluation of this compound.
Safety and Handling
Specific safety and toxicity data for this compound are not available. As with any uncharacterized chemical, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Exposure should be minimized. For detailed safety information, it is recommended to obtain the Material Safety Data Sheet (MSDS) from a commercial supplier.
Conclusion
This compound is a compound with potential for further investigation in the field of drug discovery. This technical guide has consolidated the available information on its chemical identity and provided a predictive framework for its properties, synthesis, and spectral characteristics. The structural alerts within the molecule suggest that it may possess interesting biological activities. Further experimental work is required to fully characterize this compound and explore its therapeutic potential.
References
Sources
Methodological & Application
Application Notes and Protocols for the Quantification of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate
Introduction: The Analytical Imperative
Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate is a heterocyclic compound of increasing interest in medicinal chemistry and materials science. Its precise quantification is paramount for reaction monitoring, purity assessment, and stability studies. The presence of a nitrophenyl group provides a strong chromophore, making it amenable to UV-based detection methods, while its volatility allows for analysis by gas chromatography. This guide offers a comparative overview of two validated methods, enabling laboratories to select the technique best suited to their instrumentation and analytical requirements.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a cornerstone of pharmaceutical analysis, offering high specificity, sensitivity, and reproducibility for non-volatile and thermally labile compounds. The strong UV absorbance of the nitrophenyl moiety in the target analyte makes this an ideal quantitative technique.
Rationale and Methodological Considerations
The selection of a reversed-phase C18 column is predicated on the non-polar nature of the furoate ester, providing excellent retention and separation from polar impurities. The mobile phase, a gradient of acetonitrile and water, is optimized to ensure a sharp peak shape and a reasonable retention time. Acetonitrile is chosen for its low UV cutoff and miscibility with water. The detection wavelength is set at the λmax of the nitrophenyl chromophore to achieve maximum sensitivity.
Detailed Experimental Protocol
2.2.1. Instrumentation and Consumables
-
HPLC system with a gradient pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and methanol.
-
0.45 µm syringe filters.
-
Analytical balance.
-
Volumetric flasks and pipettes.
2.2.2. Preparation of Solutions
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with acetonitrile.
2.2.3. Chromatographic Conditions
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
0-2 min: 50% B
-
2-10 min: 50% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 50% B
-
13-15 min: 50% B (re-equilibration)
-
2.2.4. Sample Preparation
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in acetonitrile to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
2.2.5. Quantification
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Method Validation Summary
The method should be validated in accordance with ICH Q2(R1) guidelines.[1] Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (R²) | ≥ 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1 - 101.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | ~0.3 µg/mL |
| Specificity | No interference at the analyte's retention time | High |
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV quantification.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for the separation and quantification of volatile and thermally stable compounds.[2][3] this compound possesses sufficient volatility for GC analysis, and FID provides a robust and linear response for carbon-containing analytes.
Rationale and Methodological Considerations
A mid-polarity capillary column (e.g., DB-5ms) is selected to provide good separation based on boiling point and polarity differences. The choice of a split injection mode prevents column overloading and ensures sharp peaks. The temperature program is optimized to elute the analyte in a reasonable time while separating it from potential impurities. While nitrophenols can sometimes require derivatization to improve peak shape, the ester functionality and overall structure of the target analyte may allow for direct analysis without derivatization.[2][4]
Detailed Experimental Protocol
3.2.1. Instrumentation and Consumables
-
Gas chromatograph with a split/splitless injector and Flame Ionization Detector (FID).
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
High-purity helium or hydrogen as carrier gas.
-
High-purity hydrogen and air for FID.
-
GC vials with septa.
-
Analytical balance.
-
Volumetric flasks and pipettes.
3.2.2. Preparation of Solutions
-
Solvent: HPLC-grade ethyl acetate or dichloromethane.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the chosen solvent in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the same solvent.
3.2.3. Chromatographic Conditions
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
3.2.4. Sample Preparation
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in the chosen solvent to achieve a theoretical concentration within the calibration range.
-
Ensure the sample is free from non-volatile residues.
3.2.5. Quantification
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Method Validation Summary
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (R²) | ≥ 0.998 | > 0.998 |
| Accuracy (% Recovery) | 97.0 - 103.0% | 98.5 - 102.5% |
| Precision (% RSD) | ≤ 3.0% | < 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | ~0.6 µg/mL |
| Specificity | High (based on retention time) | High |
GC-FID Workflow Diagram
Sources
A Robust, Validated HPLC-UV Method for the Quantification of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document details a highly specific, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] The method employs a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, coupled with UV detection. This application note provides a comprehensive framework for researchers, quality control analysts, and drug development professionals, covering method development rationale, detailed protocols for implementation, and a complete validation strategy to ensure data integrity and regulatory compliance.
Introduction and Scientific Rationale
This compound (CAS No. 175276-71-8) is a complex organic molecule featuring a furoate ester core, substituted with both a methyl group and a 3-nitrophenyl moiety.[3][4] The accurate quantification of this compound is critical for purity assessment, stability testing, and pharmacokinetic studies in research and pharmaceutical development. The molecular structure, possessing both hydrophobic (aromatic rings, alkyl groups) and polar (nitro group, ester carbonyl) characteristics, makes it an ideal candidate for reversed-phase chromatography.
The presence of the nitrophenyl group and the furan ring creates a significant chromophore, which allows for sensitive detection using ultraviolet (UV) spectrophotometry.[5] Our development strategy was grounded in these physicochemical properties to create a method that is not only reliable and reproducible but also straightforward to implement in a standard analytical laboratory. The validation protocols described herein are designed to be a self-validating system, ensuring the method is fit for its intended purpose.[6][7]
Experimental Methodology
Materials and Reagents
-
Reference Standard: this compound, purity >98%
-
Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q)
-
Acidifier: Formic Acid (ACS Grade)
-
Diluent: Acetonitrile/Water (50:50, v/v)
Instrumentation
A standard HPLC system equipped with the following components is required:
-
Degasser
-
Quaternary or Binary Pump
-
Autosampler
-
Thermostatted Column Compartment
-
Photodiode Array (PDA) or UV-Vis Detector
-
Chromatography Data System (CDS) for data acquisition and processing
Chromatographic Conditions
The selection of a C18 column provides a versatile and robust stationary phase for retaining the analyte through hydrophobic interactions.[8][9] Acetonitrile was chosen as the organic modifier for its low UV cutoff and efficient elution properties. The addition of 0.1% formic acid to the mobile phase ensures a consistent pH, which sharpens peak shape by preventing the ionization of any potential silanol groups on the column packing.[10] Detection at 254 nm is a common and effective choice for nitroaromatic compounds.[8][10][11]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the diluent to achieve concentrations for the linearity study (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the diluent to achieve a final concentration within the validated linear range of the method.
HPLC Method Validation Protocol
The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[6] The following parameters must be assessed according to ICH Q2(R2) guidelines.[2][12]
Caption: High-level workflow for HPLC method validation.
System Suitability Testing (SST)
Causality: Before any sample analysis, SST is performed to ensure the chromatographic system is operating correctly. This is a self-validating check of the system's performance on a given day.
Protocol:
-
Inject the 50 µg/mL working standard solution six consecutive times.
-
Calculate the system suitability parameters from the resulting chromatograms.
Acceptance Criteria:
| Parameter | Acceptance Limit |
|---|---|
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Specificity and Selectivity
Causality: This parameter demonstrates that the analytical method can unequivocally assess the analyte in the presence of other components like impurities, degradation products, or matrix components.[13][14]
Protocol:
-
Inject the diluent (blank) to check for interfering peaks at the retention time of the analyte.
-
Prepare a placebo sample (if applicable) and inject it.
-
Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the analyte and analyze the stressed samples to ensure separation between the main peak and any degradation products.
Linearity and Range
Causality: Linearity establishes the direct proportionality between the concentration of the analyte and the detector's response over a specified range.[14] This range is then confirmed as the working range of the method.[7]
Protocol:
-
Inject each of the working standard solutions (e.g., 1-100 µg/mL) in triplicate.
-
Plot a graph of the mean peak area versus the concentration.
-
Perform linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
Accuracy (as % Recovery)
Causality: Accuracy measures the closeness of the experimental value to the true value.[15] It is typically assessed through recovery studies by spiking a known amount of analyte into a placebo or sample matrix.[13]
Protocol:
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
Mean Recovery: 98.0% to 102.0% at each level.
Precision
Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or on a different instrument.
Acceptance Criteria:
-
% RSD (Relative Standard Deviation): ≤ 2.0% for both repeatability and intermediate precision.
Limits of Detection (LOD) and Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the response (often from the y-intercept of the regression line) and S = the slope of the calibration curve.
-
Robustness
Causality: Robustness testing shows the reliability of the method with respect to deliberate variations in its parameters, indicating its suitability for transfer and use in different environments.[13]
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Analyze a standard sample under each new condition.
-
Assess the impact on system suitability parameters and analyte quantification.
Parameters to Vary:
| Parameter | Original Value | Variation |
|---|---|---|
| Flow Rate | 1.0 mL/min | ± 0.1 mL/min |
| Column Temperature | 30 °C | ± 2 °C |
| Mobile Phase Comp. | 65% Acetonitrile | ± 2% |
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
Caption: Interrelation of key HPLC method validation parameters.
Summary of Validation Data (Illustrative)
The following table summarizes the expected results from a successful method validation.
| Validation Parameter | Result | Acceptance Criteria |
| System Suitability | Tailing Factor = 1.1, Plates > 4000 | T ≤ 2.0, N > 2000 |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | - |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Repeatability (% RSD) | 0.85% | ≤ 2.0% |
| Intermediate Precision (% RSD) | 1.15% | ≤ 2.0% |
| LOD | 0.3 µg/mL | - |
| LOQ | 1.0 µg/mL | - |
| Robustness | Passed | System Suitability Met |
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of this compound. The comprehensive validation protocol, aligned with ICH Q2(R2) guidelines, confirms that the method is fit for its intended purpose in quality control and research environments. This document serves as a complete guide for its successful implementation, ensuring the generation of reliable and high-quality analytical data.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
- GMP Compliance.
- Lab Manager Magazine.
- PubMed. (2009).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- Taylor & Francis Online.
- Sigma-Aldrich. Developing HPLC Methods.
- SIELC Technologies. (2018).
- MicroSolv. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
- BenchChem.
- Pharmaguideline. (2024).
- Acta Scientific. (2020).
- AMSbiopharma. (2025).
- YouTube. (2025). Understanding ICH Q2(R2)
- International Council for Harmonisation. (2023).
- ChemicalBook. ETHYL 2-METHYL-5-(3-NITROPHENYL)
- Synblock. CAS 175276-71-8 | Ethyl 2-methyl-5-(3-nitrophenyl)
Sources
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. database.ich.org [database.ich.org]
- 3. This compound | 175276-71-8 [amp.chemicalbook.com]
- 4. CAS 175276-71-8 | Ethyl 2-methyl-5-(3-nitrophenyl)furan-3-carboxylate - Synblock [synblock.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Developing HPLC Methods [sigmaaldrich.com]
- 10. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 11. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. propharmagroup.com [propharmagroup.com]
- 14. m.youtube.com [m.youtube.com]
- 15. actascientific.com [actascientific.com]
Application Notes and Protocols for Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate, a versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. This document details its synthesis, key chemical transformations, and prospective applications, supported by detailed protocols and mechanistic insights.
Introduction: The Significance of the Furan Scaffold
The furan ring is a privileged scaffold in a vast array of biologically active natural products and pharmaceutical agents.[1] Its unique electronic properties and ability to participate in a variety of chemical transformations make it a valuable synthon for the construction of complex molecular architectures. The incorporation of a nitrophenyl group and a versatile ethyl ester functionality, as seen in this compound, further enhances its utility as a precursor for novel drug candidates, particularly in the fields of antimicrobial and anticancer research.[2][3]
Synthesis of this compound
The most direct and established route for the synthesis of the title compound is the Feist-Benary furan synthesis . This classical method involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[4][5][6]
Reaction Scheme:
Caption: Feist-Benary synthesis of the title compound.
Mechanistic Insight
The Feist-Benary synthesis proceeds through a well-established mechanism. Initially, the base deprotonates the active methylene group of the ethyl acetoacetate, forming an enolate. This enolate then acts as a nucleophile, attacking the α-carbon of 2-bromo-1-(3-nitrophenyl)ethanone in an SN2 reaction, displacing the bromide ion. The resulting intermediate undergoes an intramolecular cyclization via the attack of the other enolate oxygen onto the ketone carbonyl group, followed by dehydration to yield the aromatic furan ring.
Detailed Synthetic Protocol
Materials:
-
2-Bromo-1-(3-nitrophenyl)ethanone (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Pyridine (1.2 eq)
-
Ethanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of ethyl acetoacetate (1.1 eq) in anhydrous ethanol, add pyridine (1.2 eq) at room temperature with stirring.
-
Slowly add a solution of 2-bromo-1-(3-nitrophenyl)ethanone (1.0 eq) in ethanol to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Physicochemical and Spectroscopic Data
| Property | Value |
| CAS Number | 175276-71-8 |
| Molecular Formula | C₁₄H₁₃NO₅ |
| Molecular Weight | 275.26 g/mol |
| Appearance | Predicted: Pale yellow to brown solid |
| Boiling Point | 399.7 °C at 760 mmHg |
Predicted Spectroscopic Data:
| Spectroscopy | Predicted Peaks |
| ¹H NMR (CDCl₃) | δ (ppm): 8.2-7.5 (m, 4H, Ar-H), 6.8 (s, 1H, furan-H), 4.3 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.6 (s, 3H, furan-CH₃), 1.4 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 165.0 (C=O, ester), 158.0 (furan C-2), 148.5 (Ar-C-NO₂), 145.0 (furan C-5), 134.0, 130.0, 124.0, 122.0 (Ar-C), 118.0 (furan C-4), 115.0 (furan C-3), 61.0 (-OCH₂CH₃), 14.5 (furan-CH₃), 14.0 (-OCH₂CH₃) |
| IR (KBr) | ν (cm⁻¹): ~3100 (Ar-H stretch), ~2980 (C-H stretch), ~1720 (C=O stretch, ester), ~1530 & 1350 (NO₂ stretch), ~1600, 1480 (Ar C=C stretch), ~1250 (C-O stretch) |
| Mass Spectrum (EI) | m/z (%): 275 (M⁺), 230 ([M-OC₂H₅]⁺), 202 ([M-COOC₂H₅]⁺), 156, 128, 77 |
Note: The spectroscopic data provided is predicted based on the chemical structure and data from analogous compounds. Actual experimental data should be obtained for confirmation.
Applications in Organic Synthesis
This compound is a valuable intermediate for the synthesis of a variety of more complex molecules, particularly those with potential pharmacological activity. The presence of three key functional groups—the furan core, the nitro group, and the ethyl ester—allows for a wide range of selective transformations.
Precursor to Bioactive Aminophenylfurans
The nitro group is a versatile functional group that can be readily reduced to an amine. This transformation is a cornerstone in the synthesis of many pharmaceuticals, as the resulting amino group can be further functionalized to introduce diverse pharmacophores. The corresponding ethyl 5-amino-2-methyl-3-furoate is a key intermediate for the synthesis of compounds with potential antimicrobial and anticancer activities.[7]
Workflow for Reduction of the Nitro Group:
Caption: General workflow for the reduction of the nitro group.
Protocol for Catalytic Hydrogenation:
Materials:
-
This compound (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂) balloon or a hydrogenation apparatus
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 5-amino-2-methyl-3-furoate, which can be purified by recrystallization or column chromatography if necessary.
Modification of the Ester Group
The ethyl ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another avenue for derivatization and the introduction of diverse functional groups. This allows for the synthesis of a library of compounds for structure-activity relationship (SAR) studies.
Cross-Coupling Reactions
The furan ring itself can participate in various cross-coupling reactions, allowing for the introduction of additional substituents at the C-4 position, further expanding the molecular diversity accessible from this starting material.
Potential Biological Applications
While specific biological data for this compound is not yet widely reported, the structural motifs present suggest a high potential for pharmacological activity.
-
Antimicrobial Activity: Nitrofuran derivatives have a long history as antibacterial agents.[8][9] The nitro group can be enzymatically reduced within bacterial cells to generate reactive nitrogen species that are cytotoxic.
-
Anticancer Activity: Numerous studies have demonstrated the anticancer properties of compounds containing nitrophenyl and furan moieties.[1][2] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.
-
Anti-inflammatory Activity: Certain furan derivatives have shown promise as anti-inflammatory agents.[10]
Conclusion
This compound is a readily accessible and highly versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical modifications, making it an ideal starting material for the synthesis of novel compounds with potential applications in drug discovery, particularly in the development of new antimicrobial and anticancer agents. The protocols and insights provided in this guide are intended to facilitate its use in research and development settings.
References
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- Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules. 2022.
- Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity rel
- Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity.
- Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. PLoS One. 2023.
- Feist–Benary synthesis. Wikipedia.
- Feist-Bénary Reaction. Alfa Chemistry.
- Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers. BenchChem.
- CAS 175276-71-8 | Ethyl 2-methyl-5-(3-nitrophenyl)
- Feist–Benary synthesis. Wikipedia.
- Feist-Bénary Reaction. Alfa Chemistry.
- Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers. BenchChem.
- Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Deriv
- Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers. BenchChem.
- Feist-Bénary Reaction. Alfa Chemistry.
- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. 2019.
- Synthesis of ethyl 5-ethyl-2-methyl-3-furo
- 175276-69-4(ETHYL 2-METHYL-5-(4-NITROPHENYL)
- ETHYL 2-METHYL-5-(4-NITROPHENYL)
- Feist‐Benary synthesis.
- Synthesis of α-bromo-3-nitroacetophenone. PrepChem.com.
- Ethyl 5-nitro-2-furo
- ethyl 2-furo
- Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite.
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- CoCuMgAl-Mixed-Oxide-Based Catalysts with Fine-Tunable Composition for the Hydrogen
- Ethyl 2-Methyl-3-(2-nitrophenyl)
- Formation of novel nitrofuran metabolites in xanthine oxidase-catalyzed reduction of methyl 5-nitro-2-furo
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorpor
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- 2-Methyl-5-nitrofuran-3-carboxylic acid. CymitQuimica.
- Methyl 5-(2-Fluoro-4-nitrophenyl)
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Application Notes and Protocols for the In Vitro Characterization of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate
Introduction: A Hypothesis-Driven Approach to a Novel Furan Derivative
Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate (CAS 175276-71-8) is a novel chemical entity with a furan core, a structure known for a wide range of biological activities.[1][2] While specific biological data for this particular compound is not yet extensively documented in peer-reviewed literature, its structural motifs—namely the furan ring and the nitrophenyl group—suggest a strong rationale for investigating its potential as a modulator of inflammatory pathways.[2]
Numerous furan-containing compounds have demonstrated significant anti-inflammatory, antioxidant, and antimicrobial effects.[2] Furthermore, the modulation of purinergic signaling, particularly antagonism of the P2X7 receptor (P2X7R), is a known activity of various structurally diverse molecules and a key mechanism in controlling inflammation.[3][4] Activation of the P2X7 receptor by extracellular ATP is a critical upstream event for the assembly and activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a multiprotein complex that drives the production of potent pro-inflammatory cytokines IL-1β and IL-18.[5][6]
This document, therefore, presents a hypothesis-driven framework for the initial in vitro characterization of this compound. We will provide detailed protocols for a logical workflow, starting from fundamental cytotoxicity assessment to specific, high-value assays targeting the P2X7R-NLRP3 inflammasome axis. This approach is designed to efficiently determine if the compound possesses anti-inflammatory properties and to elucidate its potential mechanism of action.
Part 1: Foundational Assays - Cytotoxicity and General Anti-Inflammatory Screening
Before investigating specific mechanistic pathways, it is crucial to establish the compound's effect on cell viability. This ensures that any observed inhibitory effects in subsequent assays are not simply a result of toxicity. A general anti-inflammatory screen in a relevant cell model, such as lipopolysaccharide (LPS)-stimulated macrophages, will then provide the first indication of biological activity.
Protocol 1.1: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Cell Line: RAW 264.7 (murine macrophage cell line) or THP-1 (human monocytic cell line, differentiated to macrophages with PMA).
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 100 mM). Create a serial dilution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include "vehicle control" wells (medium with 0.1% DMSO) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control: Viability (%) = (Absorbance_treated / Absorbance_vehicle) * 100
Protocol 1.2: Nitric Oxide (NO) Production Assay (Griess Test)
Principle: In LPS-stimulated macrophages, the inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a key inflammatory mediator. The Griess test measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.1. In addition to the test compound dilutions, include a "positive control" group treated with LPS (1 µg/mL) and vehicle, and a "negative control" group with vehicle only.
-
Stimulation: After a 1-hour pre-treatment with the compound, stimulate the cells by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Collect 50 µL of the supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Read the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the inhibition of NO production as a percentage relative to the LPS-stimulated control.
Part 2: Mechanistic Assays - Targeting the P2X7-NLRP3 Axis
If the compound shows anti-inflammatory activity (e.g., reduces NO production) without significant cytotoxicity, the next logical step is to investigate its effect on the P2X7 receptor and the downstream NLRP3 inflammasome.
Visualizing the Pathway
The following diagram illustrates the signaling cascade from P2X7 activation to IL-1β release, which represents the primary target pathway for the proposed assays.
Caption: P2X7-NLRP3 signaling pathway and potential points of inhibition.
Protocol 2.1: P2X7R-Mediated Dye Uptake Assay
Principle: A hallmark of P2X7R activation is the formation of a large, non-selective pore in the cell membrane.[7] This pore allows the passage of molecules up to 900 Da. This assay uses a fluorescent dye like YO-PRO-1, which is normally membrane-impermeant but can enter the cell through the P2X7R pore and fluoresce upon binding to nucleic acids. A P2X7R antagonist will prevent this dye uptake.
Cell Line: 1321N1 astrocytoma cells stably expressing human P2X7R (hP2X7R), or THP-1 macrophages.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density (e.g., 8 x 10⁴ cells/well for 1321N1-hP2X7R). Incubate overnight.
-
Buffer Preparation: Prepare a low-divalent cation saline solution (ECS-LD) to potentiate P2X7R activation.
-
Compound and Dye Loading:
-
Wash cells once with ECS-LD buffer.
-
Add 100 µL of ECS-LD containing the test compound at various concentrations and 5 µM YO-PRO-1 dye.
-
Include a known P2X7R antagonist (e.g., A-740003 or Brilliant Blue G) as a positive control for inhibition.[8]
-
Include a vehicle control (0.1% DMSO).
-
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Baseline Fluorescence Reading: Place the plate in a fluorescence microplate reader pre-set to 37°C. Measure baseline fluorescence (Excitation: ~491 nm, Emission: ~509 nm).
-
Activation: Add a high concentration of ATP or its more stable analog, BzATP (e.g., final concentration of 700 µM ATP), to activate the P2X7R.[7] Do not add ATP to negative control wells.
-
Kinetic Measurement: Immediately begin measuring fluorescence intensity every 60-90 seconds for 20-30 minutes.
-
Data Analysis: Calculate the rate of fluorescence increase (slope of the kinetic curve) for each well. Normalize the data to the vehicle control (100% activation) and calculate the percent inhibition for each compound concentration. Determine the IC₅₀ value.
Protocol 2.2: IL-1β Release Assay (ELISA)
Principle: This assay directly measures the end-product of NLRP3 inflammasome activation, the secretion of mature IL-1β. Inhibition of either P2X7R or the NLRP3 complex itself will reduce IL-1β levels in the supernatant.
Cell Line: LPS-primed THP-1 macrophages or primary bone marrow-derived macrophages (BMDMs).
Step-by-Step Protocol:
-
Cell Priming (Signal 1):
-
Seed differentiated THP-1 cells or BMDMs in a 24-well plate.
-
Prime the cells with LPS (500 ng/mL) for 4 hours. This upregulates the expression of pro-IL-1β and NLRP3 components.[6]
-
-
Inhibition:
-
Carefully wash the cells with fresh, serum-free medium to remove LPS.
-
Add medium containing the test compound at various concentrations. Incubate for 1 hour.
-
-
Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding an agonist. For a P2X7-dependent activation, use ATP (5 mM). For a P2X7-independent activation (to test for direct NLRP3 inhibition), use Nigericin (10 µM).[9]
-
Incubate for 1-2 hours.
-
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cell debris.
-
ELISA:
-
Quantify the concentration of mature IL-1β in the supernatants using a commercial ELISA kit (e.g., from R&D Systems or Thermo Fisher Scientific), following the manufacturer's instructions precisely.
-
-
Data Analysis: Generate a standard curve from the ELISA standards. Calculate the IL-1β concentration for each sample. Determine the percent inhibition relative to the agonist-only control and calculate the IC₅₀ value.
Experimental Workflow Diagram
Caption: A logical workflow for the in vitro screening of the title compound.
Data Interpretation and Summary
The results from these assays should be compiled to build a profile of the compound's activity.
| Assay | Primary Endpoint Measured | Key Agonist(s) | Positive Control (Inhibitor) | Interpretation of Inhibition by Test Compound |
| MTT Assay | Cell Viability (%) | N/A | Doxorubicin (or similar) | Determines non-toxic concentration range for subsequent experiments. |
| Griess Assay | Nitrite (NO₂⁻) Concentration | LPS | L-NAME | Indicates general anti-inflammatory activity in macrophages. |
| P2X7 Dye Uptake | Rate of YO-PRO-1 Fluorescence | ATP / BzATP | A-740003, BBG | Suggests direct antagonism of the P2X7 receptor ion channel/pore.[8] |
| IL-1β ELISA | IL-1β Concentration (pg/mL) | ATP, Nigericin | MCC950, Glyburide | Confirms inhibition of the inflammasome pathway. Comparing ATP vs. Nigericin helps differentiate P2X7 vs. direct NLRP3 effects.[6][9] |
Interpreting Combined Results:
-
Inhibition in Dye Uptake + Inhibition of ATP-induced IL-1β release: Strong evidence for P2X7 receptor antagonism.
-
No inhibition in Dye Uptake + Inhibition of both ATP- and Nigericin-induced IL-1β release: Suggests the compound acts downstream of P2X7R, possibly by directly inhibiting a component of the NLRP3 inflammasome.
-
Inhibition of NO release + No inhibition of IL-1β release: The compound's anti-inflammatory effect is likely independent of the NLRP3 inflammasome and may involve pathways like NF-κB signaling.
References
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- Karatekin, E., & Egan, T. M. (2014). A high-throughput fluorescence-based assay for P2X7 receptor function. Methods in Molecular Biology, 1183, 137-148. [URL: https://link.springer.com/protocol/10.1007/978-1-4939-1088-2_9]
- Jiang, H., He, H., Chen, Y., Lu, Y., & Liu, Z. (2017). Pharmacological inhibitors of the NLRP3 inflammasome. Frontiers in Immunology, 8, 1529. [URL: https://www.frontiersin.org/articles/10.3389/fimmu.2017.01529/full]
- Donnelly, L. E., & Barnes, P. J. (2006). A-740003, a potent and selective P2X7 receptor antagonist. Current Opinion in Investigational Drugs, 7(6), 552-557. [URL: https://pubmed.ncbi.nlm.nih.gov/16784033/]
- Lamkanfi, M., & Dixit, V. M. (2014). Mechanisms and functions of inflammasomes. Cell, 157(5), 1013–1022. [URL: https://www.cell.com/cell/fulltext/S0092-8674(14)00523-X]
- Zahid, A., Li, B., & Kombe, A. J. K. (2019). Pharmacological inhibitors of the NLRP3 inflammasome. Frontiers in Immunology, 10, 2538. [URL: https://www.frontiersin.org/articles/10.3389/fimmu.2019.02538/full]
- Coll, R. C., Robertson, A. A., Chae, J. J., Higgins, S. C., Muñoz-Planillo, R., Inserra, M. C., ... & O'Neill, L. A. (2015). A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases. Nature Medicine, 21(3), 248–255. [URL: https://www.
- Tbilati, T., Chignard, M., & Vargaftig, B. B. (2005). Validation of a simple method for nitric oxide measurement in mice bronchoalveolar lavages: lack of involvement of inducible nitric oxide synthase in a model of allergic asthma. Journal of Pharmacological and Toxicological Methods, 51(2), 113-119. [URL: https://pubmed.ncbi.nlm.nih.gov/15710486/]
- Honore, P., Donnelly-Roberts, D., & Jarvis, M. F. (2009). Selective P2X7 receptor antagonists for chronic inflammation and pain. Expert Opinion on Investigational Drugs, 18(1), 45-56. [URL: https://www.tandfonline.com/doi/full/10.1517/13543780802590747]
- Di Virgilio, F., Dal Ben, D., Sarti, A. C., Giuliani, A. L., & Falzoni, S. (2017). The P2X7 receptor in infection and inflammation. Immunity, 47(1), 15-31. [URL: https://www.cell.com/immunity/fulltext/S1074-7613(17)30269-8]
- Mangan, M. S., Olhava, E. J., & Latz, E. (2018). The role of the NLRP3 inflammasome in metabolic disease. Nature Reviews Endocrinology, 14(11), 647-658. [URL: https://www.
- Kelley, N., Jeltema, D., Duan, Y., & He, Y. (2019). The NLRP3 inflammasome: an overview of mechanisms of activation and regulation. International Journal of Molecular Sciences, 20(13), 3328. [URL: https://www.mdpi.com/1422-0067/20/13/3328]
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- Abderrazak, A., Syrovets, T., & Couchie, D. (2015). NLRP3 inflammasome: from a danger signal sensor to a major player in the inflammatory process. Annals of the New York Academy of Sciences, 1356(1), 1-13. [URL: https://nyaspubs.onlinelibrary.wiley.com/doi/full/10.1111/nyas.12837]
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Application Note: A Strategic Approach to the Purification of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate
Abstract
Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate is a substituted furoate compound with potential applications as an intermediate in medicinal chemistry and materials science. The isomeric purity and overall chemical purity of such intermediates are paramount, as impurities can lead to undesirable side reactions, lower yields in subsequent steps, and introduce confounding variables in biological assays. This document provides a detailed guide to developing a robust purification strategy for this specific molecule. Eschewing a single, rigid protocol, we present a systematic approach grounded in fundamental chemical principles, focusing on the development and execution of flash column chromatography and recrystallization techniques. This guide is designed to empower researchers to adapt and optimize these methods for achieving high-purity material (>98%) suitable for demanding applications.
Principles of Purification: A Compound-Centric Rationale
The molecular structure of this compound dictates the purification strategy. The presence of a polar nitro group (-NO₂) and an ethyl ester (-COOEt) moiety, contrasted with the largely non-polar furan and phenyl rings, places the molecule in the intermediate polarity range. This characteristic makes it an ideal candidate for purification via normal-phase flash column chromatography. Recrystallization serves as an excellent secondary or alternative technique for achieving high crystalline purity, provided a suitable solvent system can be identified.
Common Impurities: The primary impurities in a crude sample are likely to be unreacted starting materials, reagents from the synthesis (e.g., catalysts or coupling agents), and side-products. Structurally similar impurities, which may have only minor differences in polarity, often pose the greatest challenge and necessitate a high-resolution purification technique like column chromatography.[1]
Recommended Purification Workflow
A multi-step approach is recommended to systematically remove disparate types of impurities. The logical flow from a crude reaction mixture to a highly purified solid is outlined below.
Caption: General purification workflow for this compound.
Technique I: Flash Column Chromatography
Flash column chromatography is the primary and most versatile method for purifying multi-gram quantities of the target compound from a complex mixture. The separation relies on the differential partitioning of components between a solid stationary phase (silica gel) and a liquid mobile phase.[2]
Protocol Development: Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, the optimal mobile phase must be determined using TLC.
Protocol: TLC Method Development
-
Prepare Sample: Dissolve a small amount of the crude product in a volatile solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) to create a ~1 mg/mL solution.
-
Spot Plate: Using a capillary tube, spot the solution onto the baseline of several silica gel TLC plates.
-
Develop Plates: Place each plate in a developing chamber containing a different solvent mixture. Good starting systems include varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
Visualize: After the solvent front nears the top, remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under UV light (254 nm).
-
Analyze: The ideal solvent system will show the target compound with a Retention Factor (Rf) value between 0.25 and 0.40, with good separation from all major impurities.[3] The Rf is calculated as (distance traveled by spot) / (distance traveled by solvent front).
Standard Operating Protocol: Flash Chromatography
This protocol assumes an optimal mobile phase of 85:15 Hexanes:Ethyl Acetate has been identified via TLC.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Solvents: HPLC-grade Hexanes and Ethyl Acetate
-
Glass chromatography column
-
Cotton or glass wool, sand
-
Collection tubes or flasks
Methodology:
-
Column Packing:
-
Secure the column vertically. Insert a small plug of cotton at the bottom and add a layer of sand.[4]
-
Prepare a slurry of silica gel in the mobile phase (85:15 Hexanes:EtOAc).
-
Pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to dislodge air bubbles.
-
Add a protective layer of sand on top of the silica bed.
-
Equilibrate the packed column by running 2-3 column volumes of the mobile phase through it, ensuring no cracks form.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a low-boiling solvent (e.g., DCM).
-
Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) to this solution.
-
Remove the solvent via rotary evaporation until a free-flowing powder remains.[4]
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Begin collecting fractions immediately. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.[5]
-
Fractions containing the pure product (as determined by TLC) should be combined.
-
-
Solvent Removal:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvents using a rotary evaporator to yield the purified product.
-
| Parameter | Recommended Value/System | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography of moderately polar organic molecules. |
| Mobile Phase (Start) | 85:15 Hexanes:Ethyl Acetate | A common starting point for molecules of intermediate polarity. Adjust ratio based on TLC results.[6] |
| Sample Loading | Dry Loading | Provides better resolution and avoids issues with sample solubility in the mobile phase.[4] |
| Monitoring | TLC with UV visualization (254 nm) | The aromatic rings and nitro group provide strong UV absorbance for easy detection. |
| Elution Mode | Isocratic (or Gradient if needed) | Isocratic is simpler; a shallow gradient (e.g., 10% to 25% EtOAc) may be needed for complex mixtures.[5] |
Technique II: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A successful recrystallization can remove trapped solvent and minor impurities, resulting in a highly ordered, pure crystalline solid.[7]
Protocol Development: Solvent Screening
The key to successful recrystallization is finding the right solvent or solvent pair.
Protocol: Solvent Screening
-
Single Solvent Screening:
-
Place ~20-30 mg of the purified (or crude) product into several test tubes.
-
Add a few drops of a different test solvent to each tube (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene, Hexane).
-
Observe solubility at room temperature. A good solvent will show poor solubility.
-
Heat the tubes that showed poor solubility. A good solvent will fully dissolve the compound when hot.
-
Allow the hot solutions to cool slowly to room temperature, then in an ice bath. The formation of well-defined crystals indicates a suitable single solvent.[7]
-
-
Two-Solvent System Screening:
-
If no single solvent is ideal, try a binary system.
-
Dissolve the compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., Acetone or DCM).
-
Slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., Hexane or Water) dropwise until the solution becomes persistently cloudy (turbid).
-
Add a few drops of the hot soluble solvent to clarify the solution.
-
Allow the solution to cool slowly. Crystal formation indicates a good two-solvent pair.
-
Standard Operating Protocol: Recrystallization
This protocol assumes a suitable solvent system of Isopropanol has been identified.
Materials:
-
Compound to be purified
-
Recrystallization solvent (e.g., Isopropanol)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Dissolution: Place the compound in an Erlenmeyer flask. Add the minimum amount of hot isopropanol required to fully dissolve the solid. Keep the solution at or near its boiling point.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7]
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Purity Assessment
Validation of purity is a critical final step.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate, with an Rf value distinct from any starting materials or impurities.
-
Melting Point (MP): A pure crystalline solid will have a sharp, narrow melting point range (e.g., < 2 °C). Impurities typically depress and broaden the melting point range.[7]
-
Spectroscopic Analysis: Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy should be used to confirm the chemical structure and identify any remaining impurities. The absence of unexpected signals is a strong indicator of high purity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No separation on TLC/Column | Incorrect mobile phase polarity. | If Rf is too high, decrease polarity (more hexane). If Rf is too low, increase polarity (more EtOAc). |
| Streaking on TLC/Column | Sample is too concentrated or acidic/basic. | Dilute the sample. For column, use dry loading. Add 0.1% triethylamine or acetic acid to the mobile phase if needed. |
| Product "oils out" during recrystallization | Solvent boiling point is too high; cooling is too rapid. | Use a lower-boiling solvent. Ensure slow cooling. Try a different solvent system. |
| Poor recovery from recrystallization | Too much solvent was used; compound is too soluble. | Re-concentrate the filtrate and attempt to recover more product. Use less solvent in the initial dissolution step. |
| Cracked silica bed in column | Improper packing or running the column dry. | Ensure the silica bed is always submerged in solvent. Repack the column if necessary. |
References
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Application Notes and Protocols for the Biological Evaluation of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate
<
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The discovery and development of novel therapeutic agents is a cornerstone of pharmaceutical research.[1] Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate is a novel chemical entity with a structural motif—a furoate core coupled with a nitroaromatic group—that suggests potential biological activity. Furoate derivatives have been explored for various pharmacological properties, including anti-inflammatory and anticancer effects.[2][3][4] The presence of a nitroaromatic group can also confer significant biological, albeit sometimes toxicological, properties.[5][6][7]
This document provides a comprehensive experimental framework for the initial biological characterization of this compound. As a compound with no prior biological data, a systematic, multi-tiered approach is essential to elucidate its cytotoxic, genotoxic, anti-inflammatory, and potential anticancer activities. The protocols outlined herein are designed to be robust and adaptable, providing a solid foundation for subsequent, more focused investigations.
The experimental design follows a logical progression from broad cytotoxicity screening to more specific mechanistic studies. This approach, often employed in drug discovery, allows for early identification of a compound's primary biological effects and potential liabilities, thereby guiding future research and development efforts.[8][9]
Section 1: Preliminary Characterization and In Vitro Cytotoxicity Assessment
The initial step in evaluating any new chemical entity is to determine its effect on cell viability. This provides a fundamental understanding of the compound's potency and therapeutic window. We will employ two widely used and complementary colorimetric assays: the MTT and XTT assays.[10][11]
Rationale for Experimental Choices:
-
MTT Assay: This assay is a classic and cost-effective method to assess metabolic activity, which is an indicator of cell viability.[10][12] It relies on the reduction of the tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[11]
-
XTT Assay: The XTT assay is a second-generation tetrazolium salt-based assay.[10] Its primary advantage is that the formazan product is water-soluble, eliminating the need for a solubilization step and making it more amenable to high-throughput screening.[13]
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for In Vitro Cytotoxicity Assessment.
Protocol 1.1: MTT Cell Viability Assay[10][14]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5%. Replace the medium with 100 µL of medium containing the test compound at various concentrations. Include vehicle control wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 1.2: XTT Cell Viability Assay[10][13]
-
Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling agent.
-
XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 450 and 500 nm using a microplate reader.
Data Presentation: Cytotoxicity Profile
| Cell Line | Incubation Time (h) | IC50 (µM) - MTT Assay | IC50 (µM) - XTT Assay |
| MCF-7 | 24 | ||
| 48 | |||
| 72 | |||
| A549 | 24 | ||
| 48 | |||
| 72 | |||
| HCT116 | 24 | ||
| 48 | |||
| 72 | |||
| HEK293 | 24 | ||
| 48 | |||
| 72 |
Section 2: Genotoxicity Assessment
Given the presence of a nitroaromatic group, which is a structural alert for potential genotoxicity, it is crucial to assess the compound's ability to cause DNA damage.[6][14] The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[15][16] The Ames test is a widely used bacterial reverse mutation assay to detect gene mutations.[17][18]
Rationale for Experimental Choices:
-
Comet Assay (Single Cell Gel Electrophoresis): This assay can detect single and double-strand DNA breaks, as well as alkali-labile sites. Its sensitivity makes it an excellent tool for early-stage genotoxicity screening.[15]
-
Ames Test (Bacterial Reverse Mutation Assay): This test is a regulatory-accepted standard for assessing mutagenic potential.[18] It uses several strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations.
Protocol 2.1: Comet Assay[18][20]
-
Cell Treatment: Treat cells (e.g., a sensitive cell line identified from cytotoxicity screening) with various concentrations of this compound for a short duration (e.g., 2-4 hours). Include a positive control (e.g., hydrogen peroxide).
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and histones, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify DNA damage (e.g., tail length, tail moment).
Data Presentation: Genotoxicity (Comet Assay)
| Concentration (µM) | Mean Tail Moment (± SD) | Percentage of DNA in Tail (± SD) |
| Vehicle Control | ||
| Positive Control | ||
| Compound (Low) | ||
| Compound (Mid) | ||
| Compound (High) |
Section 3: Mechanistic Insights into Potential Anticancer Activity
Should the initial screening reveal selective cytotoxicity towards cancer cell lines, the next logical step is to investigate the underlying mechanism of action. Many anticancer drugs exert their effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.[19][20] The PI3K/Akt and NF-κB pathways are frequently dysregulated in cancer and represent important therapeutic targets.[20][21][22]
Rationale for Experimental Choices:
-
PI3K/Akt Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival.[23][24] Its over-activation is a common feature of many cancers.[25]
-
NF-κB Pathway: This transcription factor plays a critical role in inflammation, immunity, and cancer by controlling the expression of genes involved in cell survival, proliferation, and angiogenesis.[26][27][28]
Investigative Workflow for Mechanistic Studies
Caption: Potential Signaling Pathways Targeted by the Compound.
Section 4: In Vivo Anti-Inflammatory Activity Assessment
The furan chemical scaffold is present in many compounds with anti-inflammatory properties. Therefore, evaluating the in vivo anti-inflammatory potential of this compound is a logical progression. The carrageenan-induced paw edema model in rodents is a well-established and widely used assay for screening acute anti-inflammatory activity. [29][30] Rationale for Experimental Choice:
-
Carrageenan-Induced Paw Edema: This model is highly reproducible and is effective for evaluating compounds that inhibit mediators of acute inflammation such as histamine, serotonin, and prostaglandins. [31][32]
Protocol 4.1: Carrageenan-Induced Paw Edema in Rats/Mice
[33]
-
Animal Acclimatization: Acclimatize rodents for at least one week before the experiment.
-
Compound Administration: Administer this compound orally or intraperitoneally at different doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Data Presentation: Anti-Inflammatory Activity
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h (Mean ± SD) | Paw Volume (mL) at 3h (Mean ± SD) | % Inhibition of Edema at 3h |
| Vehicle Control | - | - | ||
| Positive Control | ||||
| Compound | Low | |||
| Mid | ||||
| High |
Conclusion
This comprehensive guide provides a structured and scientifically rigorous framework for the initial biological evaluation of this compound. By systematically assessing its cytotoxicity, genotoxicity, and potential anti-inflammatory and anticancer mechanisms, researchers can build a robust data package to inform decisions on the future development of this novel compound. The presented protocols are foundational and should be optimized for specific experimental conditions and cell lines.
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Application Note: Comprehensive Handling and Storage Protocols for Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate
Abstract
This document provides detailed guidelines and protocols for the safe handling, storage, and disposal of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate (CAS No. 175276-71-8). This compound belongs to the chemical classes of nitroaromatic compounds, substituted furans, and furoate esters. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure personnel safety, maintain compound integrity, and comply with regulatory standards. The causality behind each procedural step is explained to provide a deeper understanding of the required safety and stability measures.
Compound Profile and Integrated Hazard Assessment
This compound is a complex organic molecule whose handling requirements are dictated by the combined properties of its three core structural motifs: the nitrophenyl group, the furan ring, and the ethyl ester linkage. A comprehensive safety and stability assessment must consider the potential hazards associated with each.
-
Nitrophenyl Group: Nitroaromatic compounds are recognized for their potential toxicity and energetic properties. They are often biologically active and can be mutagenic.[1] Their presence necessitates handling the compound as a potentially toxic substance and managing waste streams accordingly.
-
Furan Ring: The furan heterocycle can be sensitive to air and light.[2] While not as prone to peroxide formation as ethers like THF, related structures can degrade under oxidative conditions, making an inert atmosphere and protection from light crucial for long-term stability.
-
Furoate Ester: Ester linkages are susceptible to hydrolysis, a process catalyzed by both acidic and basic conditions.[3] This chemical vulnerability requires careful selection of solvents and storage conditions to prevent degradation of the compound, especially when in solution.
Physicochemical and Safety Data
The following table summarizes key properties and identifiers for this compound.
| Property | Value | Source(s) |
| CAS Number | 175276-71-8 | [4] |
| Molecular Formula | C₁₄H₁₃NO₅ | [4] |
| Molecular Weight | 275.26 g/mol | [4] |
| Boiling Point | 399.7°C at 760 mmHg | [4] |
| Known Incompatibilities | Strong oxidizing agents, strong acids, strong bases | [5][6] |
| Primary Hazards | Acute toxicity (inferred), potential mutagenicity, skin/eye irritant | [1] |
Engineering Controls and Personal Protective Equipment (PPE)
Given the compound's hazard profile, robust safety measures are mandatory. The principle of causality here is to create multiple barriers between the researcher and the chemical to minimize any risk of exposure.
-
Primary Engineering Control: All handling of this compound, both in solid and solution form, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8]
-
Personal Protective Equipment (PPE): A standard PPE ensemble is required, with specific recommendations based on the compound's properties.
-
Eye Protection: Chemical safety goggles and a face shield must be worn to protect against splashes or accidental aerosolization.[7]
-
Hand Protection: Chemical-resistant nitrile or neoprene gloves are required. Double-gloving is recommended when handling the pure solid. Contaminated gloves must be disposed of as hazardous waste.[7]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.[7]
-
Long-Term Storage Protocol
The primary objective for long-term storage is to prevent chemical degradation from air, light, moisture, and thermal stress. The following protocol is a self-validating system designed to preserve compound integrity.
Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Slows the rate of potential decomposition reactions and hydrolysis. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the furan ring and other sensitive moieties.[2] |
| Light | Amber glass vial or opaque secondary container | Protects the light-sensitive furan and nitrophenyl groups from photochemical degradation.[2] |
| Container | Tightly sealed vial with a PTFE-lined cap | Prevents moisture ingress and reaction with atmospheric components.[4] |
| Location | Locked, designated hazardous materials refrigerator or flammable cabinet | Ensures security and prevents unauthorized access.[8] |
Step-by-Step Storage Workflow
-
Receiving: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verification: Cross-reference the CAS number and compound name on the container with the purchase order.
-
Labeling: Affix a laboratory label indicating the date of receipt and the date the container is first opened.[2]
-
Inerting (if not received under inert gas): In a fume hood, carefully open the container and gently flush the headspace with dry argon or nitrogen for 15-30 seconds.
-
Sealing: Immediately and tightly reseal the container. For added protection, wrap the cap and neck with Parafilm®.
-
Secondary Containment: Place the primary vial into a labeled, sealed, and shatter-proof secondary container.
-
Storage: Place the secondary container in the designated, temperature-controlled, and locked storage location (2–8 °C).
Storage Workflow Diagram
Caption: Workflow for receiving and preparing the compound for storage.
Laboratory Handling and Use Protocols
Safe and accurate handling is critical for both experimental success and personnel safety. The following protocols provide step-by-step guidance for common laboratory manipulations.
Protocol: Aliquoting the Solid Compound
Objective: To accurately weigh a desired amount of the solid compound while minimizing exposure and contamination.
-
Preparation: Assemble all necessary equipment (spatulas, weigh boats, vials) inside the chemical fume hood.
-
Equilibration: Remove the compound's container from the refrigerator and allow it to equilibrate to room temperature for at least 20-30 minutes before opening. Causality: This crucial step prevents atmospheric moisture from condensing onto the cold solid, which could promote hydrolysis.
-
Inert Atmosphere: If possible, perform the weighing in a glove box. If not, maintain a gentle positive pressure of inert gas over the stock bottle while it is open.
-
Weighing: Tare a suitable receiving vial on an analytical balance. Quickly transfer the approximate amount of solid to the vial and seal it. Do not return excess material to the stock bottle.
-
Finalizing: Re-flush the headspace of the main stock bottle with inert gas, seal it tightly, wrap with Parafilm®, and return it to its designated storage location.
-
Record Keeping: Document the amount of material removed in a laboratory notebook or inventory system.
Protocol: Preparation of Stock Solutions
Objective: To dissolve the compound in a suitable solvent for experimental use.
-
Solvent Selection: Choose a dry, high-purity (e.g., anhydrous grade) aprotic solvent. Common choices may include DMSO, DMF, or acetonitrile. Avoid protic solvents like ethanol or methanol for long-term solution storage unless experimental conditions require them, as they can participate in ester hydrolysis.
-
Dissolution: Add the chosen solvent to the vial containing the pre-weighed solid. Cap the vial and mix thoroughly using a vortex mixer or sonicator until all solid is dissolved.
-
Solution Storage: If the solution is to be stored, flush the vial headspace with inert gas before sealing. Store solutions at -20°C or -80°C in clearly labeled, sealed vials to maximize stability.
Safe Handling Workflow Diagram
Caption: Critical steps for safely weighing the solid compound.
Spill Management and Decontamination
Accidents require immediate and correct action.
-
Small Spills: Evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[7][9] Do not use combustible materials like paper towels. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the laboratory and notify your institution's Environmental Health and Safety (EHS) department immediately.
-
Decontamination: Clean the spill area and any contaminated equipment with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[2]
Waste Disposal
Due to its nitroaromatic structure, all waste containing this compound must be treated as hazardous.
-
Segregation: Segregate all waste streams. This includes pure compound, contaminated solutions, and solid waste (gloves, weigh boats, absorbent pads).[5]
-
Containerization: Use designated, sealed, and clearly labeled hazardous waste containers. Never mix this waste with other chemical waste streams unless compatibility is confirmed.[5]
-
Disposal: Waste must be disposed of through a licensed hazardous waste disposal company. The preferred method for nitroaromatic compounds is typically high-temperature incineration with appropriate flue gas scrubbing.[8][10] Never dispose of this chemical down the drain or in regular trash.
References
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Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. Retrieved from ATSDR. [Link]
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National Institutes of Health. (n.d.). PubChem Compound Summary for 4-Nitrophenol. Retrieved from PubChem. [Link]
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
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Derivatization of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate for further studies
An Application Note for the Derivatization of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate for Further Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Nitrophenyl-Furoate Scaffold
The this compound scaffold represents a compelling starting point for chemical library synthesis in drug discovery. The furan nucleus is a well-established pharmacophore present in numerous natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities including antibacterial, anti-inflammatory, and anticancer properties[1][2][3][4]. The furan ring can also serve as a bioisostere for phenyl rings, offering modulated steric and electronic properties that can enhance metabolic stability and drug-receptor interactions[1].
The presence of a nitrophenyl group further enhances the molecule's potential. The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the molecule[5]. While nitro-containing compounds like nitrofurantoin are effective antimicrobial agents[1][3][6], the nitro group is often considered a potential liability in drug development due to metabolic concerns[7]. This perceived drawback, however, presents a strategic opportunity. The nitro group is an exceptionally versatile synthetic handle that can be readily transformed into a variety of other functional groups, most notably a primary amine.
This application note provides a detailed guide to the strategic derivatization of this compound. The core strategy focuses on the reduction of the nitro group to a key aniline intermediate, which serves as a divergent point for a multitude of subsequent chemical modifications. We will provide detailed protocols for this central transformation and subsequent derivatizations, including amide and sulfonamide formation, and N-arylation, thereby enabling the rapid generation of a diverse chemical library for further biological evaluation.
Core Derivatization Strategy: Unlocking Potential via the Aniline Intermediate
The cornerstone of derivatizing this compound is the reduction of the aromatic nitro group to a primary amine. This single transformation fundamentally alters the character of the scaffold, converting a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing amino group[8]. This newly formed aniline is a nucleophilic and versatile functional group, opening up a vast landscape of potential derivatization reactions.
The overall workflow is designed for divergent synthesis, allowing for the creation of multiple analogs from a common intermediate.
Caption: Core derivatization workflow.
Protocol 1: Reduction of the Aromatic Nitro Group
The reduction of an aromatic nitro group to an aniline is a fundamental and reliable transformation in organic synthesis. Several methods are available, with the choice depending on the desired chemoselectivity and reaction scale. Catalytic hydrogenation is often the cleanest method, while metal/acid reductions are robust and cost-effective.
Causality Behind Experimental Choices:
-
Catalytic Hydrogenation (H₂/Pd/C): This is often the method of choice for its high efficiency and clean workup. It is highly effective for reducing both aromatic and aliphatic nitro groups to amines[9]. However, it may also reduce other sensitive functional groups, such as alkenes or alkynes, if present in the molecule[10]. For the specified scaffold, this method is ideal.
-
Metal in Acid (SnCl₂, Fe/HCl, Zn): The use of tin(II) chloride (SnCl₂) provides a mild method for reducing nitro groups in the presence of other reducible groups[9]. Similarly, metals like iron or zinc in acidic conditions are classic, effective methods for this transformation[8]. These are particularly useful when catalytic hydrogenation is not feasible or available.
Detailed Step-by-Step Methodology (Catalytic Hydrogenation)
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol), add Palladium on carbon (10% Pd/C, 5-10 mol%).
-
Hydrogenation: Place the reaction vessel in a hydrogenation apparatus. Purge the system with nitrogen gas and then introduce hydrogen gas (H₂), typically via a balloon or by pressurizing the vessel (e.g., to 50 psi).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude ethyl 5-(3-aminophenyl)-2-methyl-3-furoate. The product is often pure enough for the next step, but can be purified by column chromatography if necessary.
| Parameter | Recommended Condition | Notes |
| Substrate | This compound | 1.0 eq |
| Catalyst | 10% Palladium on Carbon (Pd/C) | 5-10 mol% |
| Solvent | Ethanol or Ethyl Acetate | Sufficient to dissolve substrate |
| Reductant | Hydrogen Gas (H₂) | 1 atm (balloon) to 50 psi |
| Temperature | Room Temperature | Exothermic reaction may occur |
| Reaction Time | 2 - 12 hours | Monitor by TLC/LC-MS |
Protocol 2: Amide Library Synthesis via Amide Coupling
Amide bond formation is one of the most frequently performed reactions in medicinal chemistry[11]. The aniline intermediate is readily coupled with a diverse range of carboxylic acids using standard peptide coupling reagents.
Causality Behind Experimental Choices: Coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or reagents like Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) are used to activate the carboxylic acid, forming a highly reactive intermediate that readily reacts with the amine[12][13]. The addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often required to neutralize the acid formed during the reaction and to deprotonate the ammonium salt of the amine[12].
Detailed Step-by-Step Methodology (EDC/HOBt Coupling)
-
Reactant Preparation: In a dry reaction flask under a nitrogen atmosphere, dissolve the desired carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.
-
Amine Addition: Add a solution of ethyl 5-(3-aminophenyl)-2-methyl-3-furoate (1.0 eq) and DIPEA (2.0 eq) in the same solvent to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with the solvent (e.g., DCM) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
| Parameter | Recommended Condition | Notes |
| Amine | Key Intermediate | 1.0 eq |
| Carboxylic Acid | R-COOH | 1.1 eq |
| Coupling Reagent | EDC / HOBt | 1.2 eq each |
| Base | DIPEA | 2.0 eq |
| Solvent | Anhydrous DCM or DMF | Anhydrous conditions are crucial |
| Temperature | Room Temperature | |
| Reaction Time | 12 - 24 hours | Monitor by TLC/LC-MS |
Protocol 3: Sulfonamide Library Synthesis
Sulfonamides are important pharmacophores found in a wide array of therapeutic agents and are considered bioisosteres of amides[14][15]. They are typically synthesized by the reaction of an amine with a sulfonyl chloride in the presence of a base.
Causality Behind Experimental Choices: The reaction between an aromatic amine and a sulfonyl chloride is a robust and high-yielding transformation[15][16]. A base, typically pyridine or a tertiary amine like triethylamine, is required to act as a nucleophilic catalyst and to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product[15].
Detailed Step-by-Step Methodology
-
Reaction Setup: Dissolve the ethyl 5-(3-aminophenyl)-2-methyl-3-furoate (1.0 eq) in pyridine or DCM containing triethylamine (2.0 eq) at 0 °C.
-
Reagent Addition: Slowly add the desired sulfonyl chloride (R-SO₂Cl, 1.1 eq) to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. If DCM was used as the solvent, separate the layers. Wash the organic layer with 1M HCl to remove excess pyridine/triethylamine, followed by saturated NaHCO₃ solution and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the pure sulfonamide.
| Parameter | Recommended Condition | Notes |
| Amine | Key Intermediate | 1.0 eq |
| Sulfonylating Agent | R-SO₂Cl | 1.1 eq |
| Base | Pyridine or Et₃N | Pyridine can act as solvent and base |
| Solvent | Pyridine or DCM | |
| Temperature | 0 °C to Room Temperature | Addition of sulfonyl chloride is exothermic |
| Reaction Time | 4 - 16 hours | Monitor by TLC/LC-MS |
Protocol 4: N-Aryl Library Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds[17][18]. This reaction enables the coupling of the aniline intermediate with a variety of aryl halides or triflates, providing access to a library of N-aryl derivatives.
Causality Behind Experimental Choices: This reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for the reaction's success; bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) are often used to facilitate the catalytic cycle[19]. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is necessary for the deprotonation of the amine, which allows it to coordinate to the palladium center[19].
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Detailed Step-by-Step Methodology
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide or triflate (1.0 eq), ethyl 5-(3-aminophenyl)-2-methyl-3-furoate (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4 eq) to a dry reaction vial or flask.
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the aryl halide is consumed.
-
Workup: Cool the reaction mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica gel to afford the N-aryl product.
| Parameter | Recommended Condition | Notes |
| Amine | Key Intermediate | 1.2 eq |
| Coupling Partner | Aryl Halide/Triflate | 1.0 eq |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 mol% |
| Ligand | BINAP, XPhos, etc. | 2-4 mol% |
| Base | Cs₂CO₃ or NaOtBu | 1.4 eq |
| Solvent | Anhydrous Toluene or Dioxane | Must be deoxygenated |
| Temperature | 80 - 110 °C | Requires inert atmosphere |
| Reaction Time | 12 - 24 hours | Monitor by TLC/LC-MS |
Alternative Strategies and Further Studies
While the primary strategy focuses on the versatile aniline intermediate, other derivatization pathways can be considered for expanding chemical diversity:
-
Bioisosteric Replacement of the Nitro Group: Before reduction, the nitro group itself can be a target for replacement. For instance, exploring synthetic routes to replace the nitro group with a trifluoromethyl (CF₃) group could be beneficial, as the CF₃ group can offer improved metabolic stability and potency[20][21][22].
-
C-C Bond Forming Reactions: Should the synthetic strategy involve introducing a halide onto the phenyl ring (e.g., via Sandmeyer reaction on the aniline intermediate), powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling become accessible. This would allow for the introduction of new aryl or vinyl substituents by coupling the aryl halide with a boronic acid in the presence of a palladium catalyst[23][24][25][26][27].
The synthesized library of derivatives should be subjected to a panel of biological assays, guided by the known pharmacological profiles of furan-containing compounds[3]. Initial screening could include antibacterial, antifungal, anti-inflammatory, and cytotoxicity assays. Subsequent structure-activity relationship (SAR) studies will guide the next round of synthesis and optimization toward a lead compound.
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Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Pedersen, P. S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
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Kinzel, T., et al. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols. [Link]
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CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]
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Pedersen, P. S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
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Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]
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Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]
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Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. [Link]
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Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
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An, G., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
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- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
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- 6. Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
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- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amide Synthesis [fishersci.co.uk]
- 14. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cbijournal.com [cbijournal.com]
- 16. jsynthchem.com [jsynthchem.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. jk-sci.com [jk-sci.com]
- 20. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. pubs.acs.org [pubs.acs.org]
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- 26. youtube.com [youtube.com]
- 27. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate
Welcome to the Technical Support Center for the synthesis of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) related to this specific synthesis. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to support your experimental success.
Proposed Synthetic Pathway: Modified Feist-Benary Furan Synthesis
To address the synthesis of this compound, we propose a modified Feist-Benary reaction. This classic approach involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[1][2][3][4] For our target molecule, the logical starting materials would be ethyl acetoacetate (a β-ketoester) and 2-bromo-1-(3-nitrophenyl)ethan-1-one (an α-bromo ketone).
The reaction proceeds via the formation of an enolate from ethyl acetoacetate, which then acts as a nucleophile, attacking the α-carbon of 2-bromo-1-(3-nitrophenyl)ethan-1-one.[1] Subsequent intramolecular cyclization and dehydration lead to the desired furan ring.[1][5]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Category 1: Low or No Product Yield
Question: My reaction has a very low yield, or I'm not seeing any of the desired product. What are the likely causes?
Answer:
Low or no yield in a Feist-Benary synthesis can stem from several factors, ranging from the quality of your starting materials to the specific reaction conditions. Here’s a systematic approach to troubleshooting this issue:
-
Starting Material Integrity:
-
α-Halo Ketone Decomposition: 2-Bromo-1-(3-nitrophenyl)ethan-1-one can be unstable, especially if exposed to light or moisture over time. It is recommended to use freshly prepared or purified α-halo ketone for the best results. Decomposition can lead to a variety of side products that can complicate the reaction and purification.
-
Purity of Ethyl Acetoacetate: Ensure your ethyl acetoacetate is of high purity and free from significant amounts of water or acetic acid, which can interfere with the base-catalyzed enolate formation.
-
-
Base Selection and Stoichiometry:
-
Incorrect Base Strength: The choice of base is critical. A base that is too strong, such as sodium hydroxide or sodium ethoxide, can lead to the hydrolysis of the ethyl ester group on your starting material or product.[1] Milder bases like pyridine or triethylamine are often preferred to avoid this side reaction.[1][2]
-
Insufficient Base: An inadequate amount of base will result in incomplete deprotonation of the ethyl acetoacetate, leading to a low concentration of the nucleophilic enolate and thus a sluggish or incomplete reaction. It is advisable to use at least a stoichiometric amount of a mild base.
-
-
Reaction Conditions:
-
Temperature: While heating is often necessary to drive the reaction to completion, excessive temperatures can lead to decomposition of the starting materials or the furan product, resulting in the formation of dark, tar-like substances.[1][6] A moderate temperature, typically in the range of 50-100°C, is usually optimal.[1]
-
Reaction Time: The reaction may be slow. Monitor the progress by Thin Layer Chromatography (TLC). If the starting materials are still present after the initially planned reaction time, consider extending it.
-
-
The "Interrupted" Feist-Benary Reaction:
-
The reaction can sometimes stall at the hydroxydihydrofuran intermediate before the final dehydration to the aromatic furan.[1] This is known as the "interrupted" Feist-Benary reaction. The final dehydration step is often acid-catalyzed. If you suspect this is the issue, careful addition of a catalytic amount of a protic acid (e.g., a few drops of concentrated HCl) after the initial base-catalyzed condensation can promote the formation of the final furan product.[7]
-
Category 2: Formation of Impurities and Side Products
Question: My crude product shows multiple spots on TLC, and the final purified yield is low. What are the common side reactions?
Answer:
The formation of multiple byproducts is a common challenge. Here are some of the likely culprits and how to mitigate them:
-
Polymerization: Furans, especially when exposed to acidic conditions, can be susceptible to polymerization, leading to the formation of dark, insoluble materials.[6] This is particularly relevant if an acidic workup is used or if the α-halo ketone releases HBr upon decomposition.
-
Mitigation: Use milder reaction conditions, avoid overly acidic workups, and purify the product promptly after the reaction is complete.
-
-
Formation of Furan Isomers: It has been reported that under certain conditions, the intermediate tricarbonyl compound can undergo a competing Paal-Knorr type cyclization, leading to the formation of a different furan isomer.[8]
-
Mitigation: Careful control of the reaction conditions, particularly the base and temperature, can help to favor the desired Feist-Benary pathway.
-
-
Hydrolysis of the Ester Group: As mentioned previously, strong bases can hydrolyze the ethyl ester to a carboxylic acid.[1] This can complicate purification and lower the yield of the desired product.
-
Mitigation: Use a mild, non-nucleophilic base like pyridine or triethylamine.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the proposed synthesis of this compound?
A1: The Feist-Benary synthesis proceeds through the following key steps:
-
Enolate Formation: The base (e.g., pyridine) removes an acidic α-proton from ethyl acetoacetate to form a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbon of 2-bromo-1-(3-nitrophenyl)ethan-1-one in an SN2 reaction, displacing the bromide ion.
-
Intramolecular Cyclization: The resulting intermediate contains a ketone and an enol. The enol oxygen attacks the carbonyl carbon of the former α-halo ketone to form a five-membered ring intermediate (a hydroxydihydrofuran).
-
Dehydration: The hydroxydihydrofuran intermediate is then dehydrated, typically under the reaction conditions or with mild acid catalysis during workup, to form the aromatic furan ring of this compound.[1][5]
Q2: Why is a mild base like pyridine recommended over a stronger base like sodium ethoxide?
A2: While a stronger base like sodium ethoxide would more readily form the enolate of ethyl acetoacetate, it is also a potent nucleophile that can lead to undesired side reactions. The most significant of these is the hydrolysis (saponification) of the ethyl ester group on both the starting material and the final product, which would lead to the corresponding carboxylic acid and reduce the yield of the desired ethyl furoate.[1] Pyridine is a weaker, non-nucleophilic base that is sufficient to promote the initial deprotonation without causing significant ester hydrolysis.[2]
Q3: Can I use microwave irradiation to accelerate this reaction?
A3: Yes, microwave-assisted synthesis is a viable option for many furan syntheses, including the Paal-Knorr reaction, and can often be applied to the Feist-Benary synthesis as well.[9] Microwave heating can lead to a significant reduction in reaction time and potentially improve yields by minimizing the formation of degradation products due to prolonged heating.[9] However, optimization of the temperature and irradiation time would be necessary for this specific substrate combination.
Q4: What are the recommended methods for purifying the final product?
A4: The purification of ethyl furoate derivatives typically involves standard laboratory techniques:
-
Workup: After the reaction is complete, a typical workup would involve diluting the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate), washing with water to remove the base and any water-soluble byproducts, followed by washing with brine.
-
Column Chromatography: This is the most common and effective method for separating the desired furan from unreacted starting materials and side products. A silica gel stationary phase with a mobile phase gradient of hexanes and ethyl acetate is a good starting point.
-
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent or solvent mixture can be an excellent final purification step to obtain a highly pure product.
Optimized Reaction Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Starting Materials | Ethyl acetoacetate, 2-bromo-1-(3-nitrophenyl)ethan-1-one | Standard reactants for Feist-Benary synthesis leading to the desired substitution pattern. |
| Base | Pyridine or Triethylamine | Mild, non-nucleophilic bases to prevent ester hydrolysis.[1][2] |
| Solvent | Ethanol, DMF, or THF | Polar solvents that facilitate the reaction.[2] |
| Temperature | 50 - 100 °C | Provides sufficient energy for the reaction while minimizing decomposition.[1] |
| Reaction Time | 4 - 24 hours (monitor by TLC) | Reaction rates can vary depending on the substrates. |
| Workup | Aqueous workup with a mild acid wash if necessary | To remove the base and potentially facilitate the final dehydration step. |
| Purification | Column chromatography (Silica gel, Hexanes/Ethyl Acetate) | Effective for separating the product from non-polar and polar impurities. |
Experimental Protocol
Synthesis of this compound
-
To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add pyridine (1.1 eq).
-
Slowly add a solution of 2-bromo-1-(3-nitrophenyl)ethan-1-one (1.0 eq) in a minimal amount of ethanol to the mixture at room temperature.
-
Heat the reaction mixture to reflux (around 80°C) and monitor the progress by TLC.
-
After completion of the reaction (typically 4-12 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure this compound.
Visualizations
Proposed Synthetic Workflow
Caption: Workflow for the proposed Feist-Benary synthesis.
Reaction Mechanism Overview
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 4. Feist-Benary_synthesis [chemeurope.com]
- 5. Feist-Benary synthesis of furan [quimicaorganica.org]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Common side products in the synthesis of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate
Technical Support Center: Synthesis of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers and professionals in drug development and organic synthesis, providing in-depth troubleshooting advice and answers to frequently encountered challenges during the preparation of this polysubstituted furan. The insights provided are based on established chemical principles and field-proven strategies to help you navigate potential pitfalls and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most direct and widely applicable method for constructing this molecule is the Feist-Benary Furan Synthesis .[1][2] This "3+2" cycloaddition strategy involves the base-catalyzed condensation of an α-haloketone with a β-dicarbonyl compound. For your target molecule, the specific reactants would be:
-
α-Haloketone: 2-Bromo-1-(3-nitrophenyl)ethanone
-
β-Dicarbonyl Compound: Ethyl acetoacetate
-
Base: A mild, non-nucleophilic base such as pyridine or triethylamine is often preferred to minimize side reactions.[1]
Q2: My reaction mixture is turning dark brown or black, and I'm getting a low yield of insoluble material. What is causing this?
This is a classic sign of humin formation or polymerization . Furans, even when substituted with electron-withdrawing groups, can be sensitive to highly acidic or basic conditions and prolonged heating.[1][3][4] This degradation pathway involves the furan product itself or reaction intermediates polymerizing into complex, insoluble solids.
-
Troubleshooting:
-
Minimize Reaction Time: Monitor the reaction closely by Thin Layer Chromatography (TLC) and proceed with the workup as soon as the starting materials are consumed.
-
Control Temperature: Avoid excessive heating. If the reaction is sluggish, consider a more active but still mild catalyst system rather than simply increasing the temperature.
-
Choice of Base/Acid: Use the mildest base necessary for the initial condensation. If an acid catalyst is required for the final dehydration step, use only a catalytic amount and consider a milder acid like p-toluenesulfonic acid (p-TsOH).[3]
-
Q3: TLC analysis shows my starting materials are consumed, but the yield of the desired product is very low. Where is my product going?
If you are not observing significant polymerization, the low yield is likely due to the formation of soluble side products that are not being properly identified or separated. The most common culprit in the Feist-Benary synthesis is an "interrupted" reaction , where the acyclic 1,4-dicarbonyl intermediate is formed but fails to cyclize and dehydrate efficiently.[1] Another possibility is the formation of isomeric byproducts or self-condensation products. These issues are addressed in detail in the troubleshooting guide below.
Troubleshooting Guide: Common Side Products and Solutions
This section addresses specific side products that can arise during the Feist-Benary synthesis of this compound.
Issue 1: Isolation of a Hydroxydihydrofuran Intermediate
-
Question: My primary isolated byproduct is more polar than the target furan and shows an -OH peak in the IR spectrum. What is it, and how can I convert it to my desired product?
-
Answer: You have likely isolated the stable hydroxydihydrofuran intermediate. The initial base-catalyzed condensation has occurred, but the final, often acid-promoted, dehydration step is incomplete.[1]
-
Causality: The final elimination of water to form the aromatic furan ring can be slow and is often the rate-limiting step. Some base-catalyzed conditions do not sufficiently promote this elimination.
-
Solution:
-
After the initial base-catalyzed reaction is complete, neutralize the mixture.
-
Introduce a catalytic amount of a protic acid (e.g., a few drops of concentrated HCl or a small amount of p-TsOH).
-
Gently heat the mixture while removing the water formed, for instance, by using a Dean-Stark apparatus, to drive the equilibrium towards the aromatic furan product.[1]
-
-
Issue 2: Formation of Ethyl 2-acetyl-4-(3-nitrophenyl)-3-oxobutanoate
-
Question: I've isolated a significant amount of a high molecular weight byproduct that appears to be a dimer of my starting materials. What is happening?
-
Answer: This is likely a result of the ethyl acetoacetate enolate reacting with another molecule of ethyl acetoacetate (self-condensation) or a competing reaction pathway. A more common issue is the formation of the acyclic 1,4-dicarbonyl intermediate, Ethyl 2-acetyl-4-(3-nitrophenyl)-4-oxobutanoate, which fails to cyclize.
-
Causality: If the base deprotonates the ethyl acetoacetate, but the subsequent SN2 attack on the 2-bromo-1-(3-nitrophenyl)ethanone is slow, the enolate may react with other available electrophiles.
-
Solution:
-
Reaction Order: Instead of adding the base to one of the reactants alone, try adding the base slowly to a well-stirred mixture of both the ethyl acetoacetate and the α-haloketone.
-
Base Choice: Ensure your base is strong enough to deprotonate the β-dicarbonyl but not so strong that it promotes unwanted self-condensation. Pyridine or triethylamine are generally good starting points.[1]
-
-
Issue 3: Presence of 3-Nitrophenylacetic Acid Derivatives
-
Question: My analysis shows byproducts that seem to have arisen from a rearrangement of the α-haloketone starting material. How can this be avoided?
-
Answer: This points towards a Favorskii rearrangement of the 2-bromo-1-(3-nitrophenyl)ethanone. This reaction is particularly prevalent with the use of strong bases like alkoxides (e.g., sodium ethoxide).[5] The rearrangement would produce an ester of 3-nitrophenylacetic acid, which is an undesired isomeric byproduct.
-
Causality: Strong bases can deprotonate the α'-carbon of the ketone, leading to the formation of a cyclopropanone intermediate, which then undergoes nucleophilic ring-opening to yield the rearranged acid derivative.
-
Solution: Avoid strong, hard bases like hydroxides or alkoxides. Utilize milder, non-nucleophilic organic bases such as pyridine, triethylamine, or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to favor the intended Feist-Benary pathway.[1]
-
Issue 4: Saponification to the Carboxylic Acid
-
Question: The final product I isolated is the carboxylic acid analog, not the ethyl ester. Why did this happen?
-
Answer: This is a straightforward case of saponification (hydrolysis) of the ethyl ester group.
-
Causality: This occurs if the reaction is run using a strong base like NaOH or KOH in the presence of water (e.g., in a non-anhydrous solvent). The ester on either the ethyl acetoacetate starting material or the final furan product can be cleaved.
-
Solution:
-
Use Anhydrous Conditions: Ensure all solvents and glassware are thoroughly dried before use.
-
Select a Non-Hydrolytic Base: Employ organic bases like pyridine or triethylamine, which do not induce hydrolysis.
-
Remediation: If the carboxylic acid is formed, it can be recovered and re-esterified in a subsequent step using a standard procedure like Fischer esterification (ethanol with a catalytic amount of sulfuric acid).
-
-
Data Summary and Protocols
Table of Common Side Products and Solutions
| Side Product Name | Probable Cause | Recommended Troubleshooting Steps |
| Hydroxydihydrofuran Intermediate | Incomplete dehydration following cyclization. | Add catalytic acid (p-TsOH, HCl) during workup and heat to eliminate water.[1] |
| Polymeric "Humins" | Degradation of starting materials or product under harsh conditions. | Minimize reaction time and temperature; use mild acid/base catalysts.[1][3] |
| 3-Nitrophenylacetic Acid Derivatives | Favorskii rearrangement of the α-haloketone. | Avoid strong bases like alkoxides; use milder organic bases (pyridine, triethylamine).[5] |
| 2-Methyl-5-(3-nitrophenyl)-3-furoic Acid | Saponification of the ethyl ester. | Use anhydrous solvents and non-hydrolytic bases; re-esterify if necessary. |
| Self-Condensation Products | Reaction of ethyl acetoacetate enolate with itself. | Optimize order of addition; ensure α-haloketone is readily available for reaction. |
Illustrative Experimental Protocol (Feist-Benary Synthesis)
-
To a stirred solution of ethyl acetoacetate (1.0 eq) and 2-bromo-1-(3-nitrophenyl)ethanone (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol or DMF) at room temperature, add pyridine (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-12 hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture and pour it into cold water.
-
If a precipitate forms, filter and wash it with water. If not, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute HCl (to remove pyridine), followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure this compound.
Visualizations
Feist-Benary Reaction and Key Side Pathways
Caption: Key reaction pathways in the Feist-Benary synthesis.
General Purification Workflow
Caption: Standard purification workflow for isolating the target compound.
References
- BenchChem. (2025). Troubleshooting common issues in furan ring synthesis.
- Padwa, A. (Ed.). (2008). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
- Organic Chemistry Portal. (n.d.). Furan synthesis.
- ResearchGate. (n.d.). 37 questions with answers in FURANS | Science topic.
- BenchChem. (2025). Common side reactions in the synthesis of furans.
- Dr. Shyama Prasad Mukherjee University. (n.d.). III. Heterocyclic Compounds.
- JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution.
-
Al-Ostoot, F. H., et al. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-917. [Link]
- University of Babylon. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene.
Sources
Troubleshooting low yield in the synthesis of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing the synthesis of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to resolve common challenges, particularly the issue of low reaction yield. The synthesis of polysubstituted furans, while synthetically valuable, is often plagued by challenges related to harsh reaction conditions and product instability.[1][2]
The most common and direct route to this target molecule is the Paal-Knorr furan synthesis , which involves the acid-catalyzed cyclization of a suitable 1,4-dicarbonyl precursor.[3][4] This guide will focus on troubleshooting this specific pathway.
Troubleshooting Guide: Addressing Low Yield
This section addresses the most common experimental observations associated with low product yield in a question-and-answer format.
Category 1: Reaction Appearance & Monitoring
Q1: My reaction mixture is turning dark brown or black and forming a tar-like substance. What is causing this, and how can I prevent it?
A: This is a classic sign of product and/or starting material degradation, a frequent issue in Paal-Knorr syntheses conducted under harsh conditions.[5] The furan ring, once formed, is susceptible to polymerization or ring-opening in the presence of strong acids and high heat.[6]
Causality:
-
Excessive Heat: Localized overheating or prolonged reaction times at high temperatures can "burn" sensitive organic molecules.
-
Aggressive Acid Catalysis: Strong Brønsted acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) can aggressively protonate the furan ring, initiating polymerization pathways.[1]
Troubleshooting Steps:
-
Lower the Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable rate. Monitor progress carefully using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]
-
Switch to a Milder Catalyst: Replace strong acids with a milder alternative. This is often the most effective solution.[5]
-
Optimize Heating Method:
-
Conventional Heating: Use a high-boiling aprotic solvent such as toluene or N,N-dimethylformamide (DMF) to maintain better temperature control and avoid localized hot spots that can occur under solvent-free conditions.[5]
-
Microwave-Assisted Synthesis: This technique is highly effective for reducing reaction times from hours to minutes, which significantly minimizes the window for degradation to occur.[3]
-
Q2: My reaction is stalled. TLC and GC-MS analysis show significant unreacted 1,4-dicarbonyl starting material, even after extended reaction time. How can I drive the reaction to completion?
A: Incomplete conversion typically points to insufficient activation energy or a reversible process that hasn't been driven forward. The key is to enhance the rate of the desired cyclization and dehydration steps.
Causality:
-
Insufficient Catalysis: The catalyst concentration may be too low, or the chosen catalyst may not be strong enough for your specific substrate.
-
Inefficient Dehydration: The removal of water is the thermodynamic driving force for the reaction. If water is not effectively removed, the equilibrium will not favor the furan product.
Troubleshooting Steps:
-
Increase Catalyst Loading: Cautiously increase the catalyst loading, for example, from 5 mol% to 10 mol%. Be aware that this may also increase the risk of degradation if not monitored closely.[5]
-
Use a Stronger Dehydrating Agent:
-
Employ Microwave Irradiation: As mentioned, microwave heating can provide the energy needed to overcome the activation barrier in a very short time frame, often leading to complete conversion where conventional heating fails.[5]
Category 2: Catalyst and Reagent Issues
Q3: I'm getting a low yield despite the complete consumption of my starting material. Could my choice of acid catalyst be the problem?
A: Yes. Even if the starting material is consumed, an inappropriate catalyst can shunt the reaction down pathways that lead to side products or degradation rather than your desired furan. The goal is to find a catalyst that is active enough to promote cyclization but not so aggressive that it destroys the product.
Troubleshooting Workflow:
Q: How can I effectively monitor the reaction's progress? A: A combination of TLC for quick checks and GC-MS or LC-MS for quantitative data is ideal. [9][10]
| Technique | Purpose | Recommended Parameters |
|---|---|---|
| TLC | Rapid, qualitative check for consumption of starting material and formation of product. | Mobile Phase: Hexane:Ethyl Acetate (e.g., 8:2 or 7:3 v/v). Visualization: UV lamp (254 nm). |
| GC-MS | Quantitative analysis of reaction conversion and identification of volatile byproducts. [11] | Column: Standard non-polar column (e.g., DB-5ms). Method: Develop a temperature gradient to resolve starting material, product, and potential byproducts. |
| LC-MS | Alternative quantitative method, especially for less volatile compounds or complex mixtures. | Mobile Phase: Acetonitrile/Water gradient. Detector: MS for identification, UV/DAD for quantification. |
Experimental Protocols
Protocol 1: Optimized Paal-Knorr Synthesis using p-TsOH
This protocol uses a milder acid catalyst and a Dean-Stark trap to improve yield by minimizing degradation and driving the reaction to completion.
Reagents & Setup:
-
1,4-dicarbonyl precursor (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)
-
Toluene (approx. 0.2 M concentration)
-
Round-bottom flask, Dean-Stark apparatus, condenser, and magnetic stirrer.
Procedure:
-
To the round-bottom flask, add the 1,4-dicarbonyl starting material, p-TsOH·H₂O, and toluene.
-
Assemble the Dean-Stark apparatus and condenser.
-
Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by periodically taking aliquots for TLC analysis. [5]5. Continue refluxing for 4-8 hours or until TLC indicates complete consumption of the starting material.
-
Proceed to Protocol 3: Standard Workup and Purification .
Protocol 2: Microwave-Assisted Synthesis
This method is ideal for rapid screening of conditions and can often provide superior yields in a fraction of the time.
Reagents & Setup:
-
1,4-dicarbonyl precursor (1.0 eq)
-
Acid catalyst (e.g., p-TsOH·H₂O, 0.1 eq)
-
High-boiling solvent (e.g., DMF or 1,2-dichloroethane)
-
10 mL microwave process vial with a magnetic stir bar.
-
Dedicated laboratory microwave reactor.
Procedure:
-
In the microwave vial, combine the starting material, catalyst, and solvent.
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 5-20 minutes. [5]5. Safety Note: Always monitor the internal pressure to ensure it remains within the safe limits of the equipment.
-
After the reaction is complete, cool the vial to room temperature using a compressed air stream.
-
Proceed to Protocol 3: Standard Workup and Purification .
Protocol 3: Standard Workup and Purification
This protocol is designed to neutralize the acid catalyst and isolate the crude product.
Procedure:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel. If the reaction was run in a high-boiling solvent like DMF, dilute with an extraction solvent like ethyl acetate or diethyl ether (3 volumes).
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) to neutralize the acid.
-
Deionized water (1x).
-
Brine (saturated aq. NaCl) (1x) to break up emulsions and remove bulk water. [12]4. Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient. [13]
References
- BenchChem. (2025). Analytical methods for monitoring the synthesis of 2-(diethoxymethyl)furan (GC-MS, HPLC).
- BenchChem. (2025). Troubleshooting common issues in furan ring synthesis.
- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
- BenchChem. (2025). Technical Support Center: Optimization of Paal-Knorr Furan Synthesis.
- ACS Sustainable Chemistry & Engineering. (2018). Effect of the Solvent in Enhancing the Selectivity to Furan Derivatives in the Catalytic Hydrogenation of Furfural.
- BenchChem. (2025). Troubleshooting common issues in Paal-Knorr pyrrole synthesis.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis.
- Many routes have been used to synthesize furan ring as the following: 6.2.1 ) from 1,4-dicarbonyl compo. (n.d.).
- PubMed Central. (n.d.). The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production.
- BenchChem. (2025). Technical Support Center: Solvent Effects on Furan Stability and Reactivity.
- BenchChem. (n.d.). side reactions and byproducts in Paal-Knorr furan synthesis.
- BenchChem. (n.d.). Techniques for monitoring the progress of 3-Furanmethanol reactions.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- ResearchGate. (2025). A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS.
- PubMed Central. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries.
- ResearchGate. (2025). Effects of solvent on the furfuryl alcohol polymerization reaction: UV Raman spectroscopy study.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- BenchChem. (2025). Optimization of reaction conditions for furan synthesis.
- ResearchGate. (n.d.). Paal–Knorr furan synthesis.
- BenchChem. (2025). A Comparative Guide to Furan Synthesis: Benchmarking the Paal-Knorr Synthesis.
- Restek. (2022). Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique.
- Stanford Digital Repository. (n.d.). Strategies to control the selectivity of transition metal catalyzed C-H functionalizations and a scalable synthesis of furan-2, 5-dicarboxylic acid by carbonate-promoted C-H carboxylation.
- ACS Publications. (2017). Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction. Journal of the American Chemical Society.
- Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids. (2015).
- Organic Syntheses. (1927). Furan.
- ResearchGate. (n.d.). Synthesis of furan from 1,3‐dicarbonyl compound and alkyne.
- YouTube. (2015). Paal Knorr Synthesis of Furan - Mechanism.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis.
- Guidechem. (n.d.). METHYL 5-NITRO-2-FUROATE 1874-23-3 wiki.
- MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.
- Scheme 1. Synthesis of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate. (n.d.).
- Google Patents. (n.d.). Synthesis methods for the preparation of 2-furoic acid derivatives.
- Google Patents. (n.d.). A novel process for preparation of ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate.
- PubMed Central. (n.d.). A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of 2-Methyl-3-phenylfuran.
- PubChem. (n.d.). Ethyl 5-nitro-2-furoate.
-
MDPI. (n.d.). Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-t[1][5][9]riazolo[4,3-a]pyrimidine-6-carboxylate. Retrieved from
- PrepChem.com. (n.d.). Synthesis of ethyl 5-ethyl-2-methyl-3-furoate.
- ChemicalBook. (n.d.). ETHYL 2-METHYL-5-(4-NITROPHENYL)-3-FUROATE.
- Google Patents. (n.d.). Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
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Technical Support Center: Purification of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate
Answering your request, here is a technical support center with troubleshooting guides and FAQs for improving the purity of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate.
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, actionable advice for purifying this compound. As Senior Application Scientists, we ground our recommendations in established chemical principles to help you troubleshoot common issues and achieve high purity in your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude sample of this compound?
A: Impurities typically arise from unreacted starting materials, side-reactions, or decomposition. Based on common synthetic routes for furan derivatives, such as the Paal-Knorr or Fiest-Benary synthesis, you should anticipate the following.[1]
| Impurity Type | Potential Species | Reason for Presence | Impact on Purification |
| Starting Materials | 1,4-dicarbonyl compounds, ethyl acetoacetate derivatives, 3-nitrobenzaldehyde, etc. | Incomplete reaction conversion can leave residual starting materials in the crude product.[2] | Can often be removed by a simple aqueous workup or recrystallization due to different polarity and solubility. |
| Reaction Byproducts | Polymeric materials, self-condensation products, isomers. | Side reactions, especially under harsh temperature or pH conditions, can generate complex byproducts.[3] | These are often challenging to remove and may require column chromatography for effective separation. |
| Solvents & Reagents | Reaction solvents (e.g., Toluene, DMF), acid/base catalysts. | Residual solvents from the reaction or workup that were not completely removed by rotary evaporation. | Highly volatile impurities can be removed under high vacuum, but higher boiling point solvents like DMF may require an aqueous wash or chromatography. |
| Degradation Products | Hydrolyzed product (carboxylic acid), products of nitro-group reduction. | The ester is susceptible to hydrolysis if exposed to strong acid or base during workup. The furan ring can be sensitive to strong oxidizing or reducing conditions.[4] | The corresponding carboxylic acid is highly polar and easily removed with a basic wash (e.g., sat. NaHCO₃ solution). |
Q2: What is the recommended first-pass purification method for this compound?
A: For crystalline solids, recrystallization is the most efficient and scalable first-pass purification technique. It leverages differences in solubility between your target compound and impurities at varying temperatures. The goal is to find a solvent that dissolves the compound when hot but in which it is poorly soluble when cold. Impurities should either remain in the cold solvent or be insoluble in the hot solvent.
Q3: How can I assess the purity of my final product?
A: A combination of methods is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique to qualitatively check for the presence of impurities and to monitor the progress of a purification process like column chromatography.[5] A single spot on a TLC plate is a good indication of purity, but not definitive.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile and water, would be suitable for this molecule.[6][7][8] Purity is determined by the area percentage of the main product peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect impurities if they are present in significant amounts (typically >1-2%).[9][10] The absence of signals corresponding to starting materials or obvious byproducts is a strong indicator of purity.
Q4: My product is an oil and will not crystallize. What should I do?
A: "Oiling out" is a common problem in recrystallization where the compound comes out of solution above its melting point, forming a liquid phase instead of solid crystals.[11] This often happens when the solution is supersaturated or if significant impurities are present.
Initial Steps:
-
Return the flask to the heat source.
-
Add more of the "good" (solubilizing) solvent to decrease saturation.[11]
-
Allow the solution to cool much more slowly.
If oiling persists, the product may be too impure for recrystallization. In this case, flash column chromatography is the recommended next step to remove the impurities that are inhibiting crystallization.[5]
Purification Troubleshooting Guides
This section provides in-depth, step-by-step protocols for the most effective purification techniques for this compound.
Guide 1: High-Purity Recrystallization
Recrystallization is a powerful technique that relies on the principle that the solubility of a solid in a solvent increases with temperature. By dissolving the crude material in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound will preferentially crystallize while impurities remain in the solution (the "mother liquor").
Workflow for Recrystallization ```dot
Caption: Decision process for selecting a purification method.
Step-by-Step Chromatography Protocol
-
Eluent Selection with TLC: The key to good separation is choosing the right solvent system. Use TLC to find an eluent that gives your target compound an Rf value of approximately 0.3 . [12]A good starting point is a mixture of a nonpolar solvent (Hexanes or Heptane) and a slightly more polar solvent (Ethyl Acetate).
-
An Rf that is too high means the compound will elute too quickly with poor separation.
-
An Rf that is too low means the compound will take a very long time to elute and the peaks will be broad.
-
-
Column Packing: Pack a glass column with silica gel, either as a dry powder or as a slurry with the eluent. [13]Ensure the silica bed is level and free of cracks or air bubbles, which can ruin the separation.
-
Sample Loading: Dissolve the crude product in a minimal amount of a solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel by evaporating the solvent. This "dry loading" method typically gives better separation than loading the sample as a liquid. [5]Carefully add the dried silica with your adsorbed compound to the top of the column.
-
Elution: Add the eluent to the top of the column and apply gentle air pressure to force the solvent through the silica gel at a steady rate. [13]5. Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by collecting small fractions and analyzing them by TLC to see which ones contain your desired product. [12]6. Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified compound. [12]
Troubleshooting Column Chromatography
| Problem | Cause | Solution |
| Poor Separation | Incorrect eluent system (Rf not optimal); column was overloaded with too much crude material. | 1. Re-optimize the eluent system using TLC. A shallower solvent gradient can improve separation of closely-eluting spots. 2. Use a larger column or less crude material. A general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight. |
| Cracked Silica Bed | The column ran dry at some point, or the packing was not uniform. | This is usually fatal for the separation. The column must be repacked. Always ensure the solvent level remains above the top of the silica bed. |
| Product Won't Elute | The eluent is not polar enough to move the compound off the silica gel. | Gradually increase the polarity of the eluent system. For example, move from 10% Ethyl Acetate in Hexanes to 20% or 30%. This is known as a gradient elution. [13] |
| Streaking on TLC | The compound may be acidic or basic, interacting strongly with the silica gel. The sample may be overloaded on the TLC plate. | 1. Add a small amount (0.5-1%) of acetic acid (if your compound is acidic) or triethylamine (if basic) to the eluent. 2. Spot a more dilute sample on the TLC plate. |
References
- Benchchem. (n.d.). Identifying common impurities in 3-(Furan-3-yl)-3-oxopropanenitrile synthesis.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).
- National Center for Biotechnology Information. (n.d.).
- Simson Pharma. (2024). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- University of Rochester, Department of Chemistry. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- PrepChem.com. (n.d.).
- The Royal Society of Chemistry. (2014).
- SIELC Technologies. (n.d.).
- ChemicalBook. (n.d.).
- ChemicalBook. (n.d.).
- MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)
- SlideShare. (n.d.). Unit 3 furan & thiophene.
- SIELC Technologies. (2018).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
- Organic Syntheses. (2024).
- ResearchGate. (2024).
- ChemSynthesis. (n.d.).
- Wikipedia. (n.d.). Furan.
- MDPI. (n.d.).
- Google Patents. (n.d.). A novel process for preparation of ethyl 2-(4-hydroxy-3-nitrophenyl)
- ResearchGate. (2019).
- YouTube. (2013).
- Scientific Research Publishing. (2017).
- National Institutes of Health. (2024). Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)
- Benchchem. (n.d.).
- De Gruyter. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)).
- ResearchGate. (n.d.). HPLC analyses showing transfer of methyl, ethyl and allyl groups.
- ResearchGate. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)
- ResearchGate. (2015). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)
- ResearchGate. (2015).
- Google Patents. (n.d.). Process for preparation of high purity n-[2-(diethylamine) ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide.
- ChemicalBook. (n.d.). Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)
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Addressing solubility issues of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate in different solvents
Technical Support Center: Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate Solubility Guide
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. As a moderately polar molecule with a nitro group and an ester functional group, its solubility behavior can be nuanced.[1][2][3] This resource provides field-proven insights and systematic protocols to ensure reliable and reproducible experimental outcomes.
Troubleshooting Guide: Common Solubility Issues
This section addresses the most frequent problem researchers face: failure to dissolve the compound. Follow this logical progression to diagnose and solve the issue.
Q1: My this compound is not dissolving in my chosen solvent. What are my next steps?
A1: This is a common challenge, especially with novel chemical entities.[4][5][6] The key is to approach the problem systematically. The following flowchart and detailed steps will guide you through a logical troubleshooting process, starting with simple physical methods and progressing to chemical and formulation-based strategies.
Solubility Troubleshooting Workflow
Caption: A troubleshooting flowchart for addressing solubility issues.
Detailed Troubleshooting Steps:
-
Verify Compound Integrity: Before troubleshooting solubility, ensure the purity and identity of your compound. Impurities can significantly alter solubility characteristics.[4]
-
Increase Mechanical Energy: Some compounds require significant energy input to overcome crystal lattice energy.[4] Increase the duration and intensity of vortexing or sonication. An ultrasonic bath is a standard and effective tool for this purpose.
-
Apply Gentle Heat: Cautiously warming the solution can increase solubility, as the dissolution process is often endothermic.[7][8] However, be mindful of the compound's stability, as heat can cause degradation. It is advisable to perform a preliminary thermal stability test if one is not already available.
-
Reduce Particle Size: Grinding the compound to a finer powder increases the surface area available for solvation, which can improve the rate of dissolution.[4][5][9][10] This technique, often called micronization, is a common strategy in pharmaceutical development.[5][9][10]
-
Change the Solvent or Use a Co-Solvent System: If physical methods fail, the issue likely lies with the solvent choice. The principle of "like dissolves like" is a guiding tenet here. Given the structure of this compound, it is expected to be soluble in polar aprotic and some polar protic organic solvents.[1] If a single solvent is ineffective, a co-solvent system (e.g., dissolving in a small amount of DMSO first, then diluting with an aqueous buffer) can be highly effective.[11][12][13][14]
-
Consider Advanced Formulation Strategies: For particularly challenging cases, especially in aqueous media for biological assays, advanced formulation techniques may be necessary. These include:
-
pH Adjustment: While the target compound is not strongly ionizable, subtle pH shifts can sometimes influence solubility, especially in complex media.[11]
-
Use of Excipients: Non-ionic surfactants (e.g., Tween-80, Pluronic-F68) or complexation agents like cyclodextrins can be used to form micelles or inclusion complexes that encapsulate the compound and increase its apparent solubility.[11][12][15][16]
-
Frequently Asked Questions (FAQs)
Q2: What are the recommended starting solvents for preparing a stock solution of this compound?
A2: Based on its chemical structure—containing an aromatic nitro group, a furoate ester, and an ethyl group—the compound is predicted to have low aqueous solubility but good solubility in common organic solvents.[1][3][17] Aromatic nitro compounds are generally soluble in most organic solvents.[1] For creating a high-concentration stock solution, polar aprotic solvents are an excellent starting point.
Table 1: Recommended Screening Solvents for Stock Solutions
| Solvent Class | Recommended Solvents | Rationale & Expected Performance |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | Excellent Choice. These solvents are highly polar and can effectively solvate the nitro and ester groups. DMSO is a versatile solvent for creating stock solutions for biological assays.[18] |
| Polar Protic | Ethanol, Methanol, Isopropanol | Good Choice. These alcohols can form hydrogen bonds and should effectively dissolve the compound. They are often used as co-solvents with water.[12] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Likely Soluble. These are good solvents for a wide range of organic compounds and should work well, but they are less common for biological applications due to toxicity. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Likely Soluble. These are moderately polar solvents that should be effective. |
| Non-Polar | Toluene, Hexanes | Poor Choice. The compound's polarity from the nitro and ester groups makes it unlikely to be soluble in non-polar hydrocarbon solvents. |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Very Poor Choice. The compound is expected to be sparingly soluble to practically insoluble in water.[1][3] |
Q3: How does temperature affect the solubility of this compound?
A3: For most solid solutes dissolving in a liquid solvent, the dissolution process is endothermic, meaning it consumes heat. Therefore, increasing the temperature will generally increase both the solubility and the rate of dissolution.[7][8] However, this relationship is not universal and should be determined empirically. When heating, always use the lowest effective temperature and monitor for any signs of compound degradation, such as a color change.
Q4: My compound dissolves in DMSO but precipitates when I dilute it into an aqueous buffer for my assay. What should I do?
A4: This is a very common issue known as "crashing out" and occurs when a compound highly soluble in an organic solvent is introduced into an aqueous system where it is poorly soluble.[15]
Recommended Actions:
-
Optimize Final Co-solvent Concentration: Aim for the lowest possible final concentration of the organic solvent (e.g., DMSO) that keeps your compound in solution without affecting the biological assay. For many cell-based assays, a final DMSO concentration of ≤0.5% is recommended.[15]
-
Use a Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent immediate precipitation.[15]
-
Incorporate Solubilizing Agents: Consider adding excipients like cyclodextrins or non-ionic surfactants to your final aqueous buffer to enhance the compound's apparent solubility.[12][15]
Experimental Protocol: Determination of Thermodynamic Solubility
This protocol describes the "gold standard" shake-flask method to determine the equilibrium (thermodynamic) solubility of a compound in a specific solvent system.[15][19][20] This value represents the true saturation point of the compound.
Materials:
-
This compound (solid)
-
Chosen solvent (e.g., PBS pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with your solvent)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Add Excess Compound: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure equilibrium with the solid phase is reached.[20]
-
Equilibration: Cap the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period. Equilibrium is typically reached within 24-48 hours, but should be confirmed by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration in solution remains constant.[7][20]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be done by:
-
Centrifugation: Centrifuge the vials at high speed to pellet the excess solid.
-
Filtration: Carefully draw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microcrystals.
-
-
Quantification: Carefully take a precise aliquot of the clear supernatant. Dilute it as necessary with a suitable solvent and determine the compound's concentration using a validated analytical method (e.g., HPLC-UV) against a standard curve.[15][20] This measured concentration is the thermodynamic solubility.
References
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- ETHYL 2-METHYL-5-(4-NITROPHENYL)
- ethyl 2-furo
- Ethyl 2-furo
- Compound solubility measurements for early drug discovery. Life Chemicals.
- ETHYL 5-NITRO-2-FURO
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Stability of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate under various conditions
Welcome to the dedicated technical support center for Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate. This resource is designed for our valued partners in research, science, and drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the stability and integrity of this compound throughout your experiments. Our approach is to not only provide solutions but to also explain the underlying chemical principles, empowering you to anticipate and address challenges proactively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter, providing step-by-step guidance to identify and resolve them.
Issue 1: Inconsistent Results or Loss of Potency in Aqueous Buffers
Symptoms:
-
Decreased biological activity over time in cell culture media or aqueous assay buffers.
-
Appearance of new, unidentified peaks in HPLC analysis of your stock solutions.
-
A gradual pH shift in unbuffered or weakly buffered aqueous solutions of the compound.
Root Cause Analysis: The most probable cause is the hydrolysis of the ethyl ester functional group. Ester hydrolysis is a chemical reaction in which an ester is broken down into a carboxylic acid and an alcohol by reacting with water. This reaction can be catalyzed by both acids and bases. The furan ring itself may also be susceptible to degradation under strong acidic or basic conditions.
Investigative Workflow:
Caption: Investigative workflow for troubleshooting compound instability in aqueous solutions.
Mitigation Protocol: pH Stability Assessment
-
Buffer Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 4, 7.4, 9).
-
Incubation: Dissolve a known concentration of this compound in each buffer and incubate at a controlled temperature (e.g., room temperature or 37°C).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
HPLC Analysis: Analyze the aliquots by reverse-phase HPLC with UV detection. Quantify the peak area of the parent compound and any new peaks that appear.
-
Data Interpretation: Plot the percentage of the parent compound remaining against time for each pH. This will reveal the pH range in which the compound is most stable.
| pH | Temperature (°C) | % Degradation after 8h (Example) |
| 4.0 | 25 | < 1% |
| 7.4 | 25 | 5% |
| 9.0 | 25 | 25% |
This is example data; you must generate this for your specific experimental conditions.
Issue 2: Sample Discoloration or Degradation upon Exposure to Light
Symptoms:
-
A freshly prepared, colorless or pale-yellow solution turns a deeper yellow or brown after being left on the lab bench.
-
Significant degradation is observed in samples analyzed after being handled in ambient light compared to those prepared in a dark room.
Root Cause Analysis: Compounds containing a nitroaromatic functional group are often susceptible to photodegradation. The nitro group can be photoreduced, or the aromatic system can undergo other light-induced reactions.[1] The furan ring can also be sensitive to UV light.
Mitigation Protocol: Photostability Testing (Adapted from ICH Q1B Guidelines) [2][3]
-
Sample Preparation: Prepare two sets of solutions of the compound in a transparent, photostable solvent (e.g., acetonitrile or methanol).
-
Control Sample: Wrap one set of samples completely in aluminum foil to serve as the "dark control."
-
Light Exposure: Place both the exposed and dark control samples in a photostability chamber. Expose them to a light source that provides both cool white fluorescent and near-UV light. The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2]
-
Analysis: After the exposure period, analyze both the exposed and dark control samples by HPLC.
-
Comparison: A significant difference in the purity of the exposed sample compared to the dark control indicates photolability.
Preventative Measures:
-
Always store stock solutions and experimental samples in amber vials or wrapped in foil.
-
Minimize exposure to ambient light during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, the solid compound should be kept in a tightly sealed container in a freezer (-20°C is standard) and protected from light. For stock solutions in organic solvents like DMSO or ethanol, store at -20°C in amber vials. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q2: My compound is dissolved in DMSO for biological assays, but I'm seeing precipitation when I add it to my aqueous cell culture medium. What's happening?
A2: This is likely due to the poor aqueous solubility of the compound. While highly soluble in DMSO, its solubility can decrease dramatically when diluted into an aqueous buffer. To troubleshoot, try decreasing the final concentration of your compound, increasing the percentage of serum in your medium (if applicable, as proteins can aid solubility), or exploring the use of formulation agents like cyclodextrins. Always visually inspect for precipitation after adding the compound to your medium.
Q3: Can the nitro group on the phenyl ring be reduced during my experiment?
A3: Yes, the nitro group is susceptible to chemical and biological reduction. In cell-based assays, nitroreductase enzymes present in some cell types can reduce the nitro group to an amino group, forming Ethyl 2-methyl-5-(3-aminophenyl)-3-furoate. This transformation will significantly alter the compound's physicochemical and biological properties. If you suspect this is occurring, you can use LC-MS to search for the mass of the reduced metabolite in your cell lysates or conditioned media.
Q4: How does temperature affect the stability of this compound?
A4: As a general rule, chemical degradation, including hydrolysis, proceeds faster at higher temperatures. If your experiments require elevated temperatures, it is crucial to perform a thermal stability study.
Experimental Protocol: Thermal Stability Assessment
-
Sample Preparation: Prepare multiple aliquots of your compound in the relevant experimental solvent or buffer.
-
Incubation: Place the aliquots at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
Time-Point Analysis: At set time points, remove one aliquot from each temperature and immediately cool it to a low temperature (e.g., 4°C or on ice) to stop further degradation.
-
HPLC Analysis: Analyze all samples by HPLC to quantify the remaining parent compound.
-
Data Analysis: This will provide a profile of the compound's stability at various temperatures, allowing you to determine the acceptable temperature range and duration for your experiments.
Workflow for Assessing Thermal Stability:
Caption: A systematic workflow for evaluating the thermal stability of the compound.
By following these guidelines and proactively assessing the stability of this compound under your specific experimental conditions, you can ensure the reliability and reproducibility of your results.
References
-
PrepChem. Synthesis of ethyl 5-ethyl-2-methyl-3-furoate. Available from: [Link]
-
PubChem. Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate. Available from: [Link]
-
The Good Scents Company. ethyl 2-furoate, 614-99-3. Available from: [Link]
-
ChemSynthesis. ethyl 5-methyl-3-furoate - C8H10O3, density, melting point, boiling point, structural formula, synthesis. Available from: [Link]
-
ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]
-
MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available from: [Link]
-
PubChem. Ethyl 5-nitro-2-furoate. Available from: [Link]
-
PubChem. Ethyl 2-furoate. Available from: [Link]
-
ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available from: [Link]
-
MDPI. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Available from: [Link]
-
PubMed. Metal ion catalyzed hydrolysis of ethyl p-nitrophenyl phosphate. Available from: [Link]
-
KOPS. Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. Available from: [Link]
-
ResearchGate. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available from: [Link]
-
PubChem. Methyl 5-nitro-2-furoate. Available from: [Link]
- Google Patents. CN105837452A - Production method of 2-methyl-5-nitrophenol.
-
PubChem. Ethyl 2-(5-fluoro-2-nitrophenyl)acetate. Available from: [Link]
Sources
Preventing degradation of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate during experiments
Technical Support Center: Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate
A Guide to Ensuring Compound Stability During Experimental Procedures
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice to prevent the degradation of this compound during your experiments. As Senior Application Scientists, we have synthesized the following information based on established chemical principles and field-proven insights to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its core structural features?
This compound is a heterocyclic organic compound. Its structure is characterized by three key functional groups: an ethyl furoate core, a methyl group at the 2-position of the furan ring, and a 3-nitrophenyl substituent at the 5-position. The stability of this molecule is intrinsically linked to the chemical properties of these components: the furan ring, the ester group, and the nitroaromatic moiety.
Q2: What are the primary pathways through which this compound can degrade?
There are three main degradation pathways to be aware of when working with this compound:
-
Hydrolytic Degradation: The ester linkage is susceptible to hydrolysis, a reaction with water that can be catalyzed by both acidic and basic conditions.[1][2][3]
-
Thermal Degradation: The furan ring, while aromatic, can undergo thermal decomposition, especially at elevated temperatures. The stability of the furan ring is influenced by its substituents.[4][5]
-
Photodegradation: The presence of the nitroaromatic group makes the compound susceptible to degradation upon exposure to light, particularly UV radiation.[6]
Q3: What are the initial visual or analytical signs of degradation?
Visually, degradation may manifest as a change in the color or clarity of your sample solution. Analytically, the appearance of new peaks and a decrease in the area of the parent peak in your chromatograms (e.g., HPLC or GC) are clear indicators of degradation.
Q4: What are the optimal storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a cool, dark, and dry place. It is advisable to store it in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.
Troubleshooting Guide: Addressing Degradation in Your Experiments
This section provides a structured approach to identifying and resolving degradation issues you may encounter.
Issue 1: Unexpected Peaks in Your Chromatogram
If you observe additional peaks in your analytical data that are not attributable to your starting materials or expected products, it is likely that your compound is degrading.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Hydrolysis of the Ester | 1. Check the pH of your reaction mixture or solvent. 2. If possible, buffer your system to maintain a neutral pH. 3. Use anhydrous solvents and handle the compound in a dry atmosphere (e.g., glove box or with desiccants). | The hydrolysis of esters is catalyzed by both acids and bases.[1][2][3] By controlling the pH and minimizing water content, you can significantly slow down this degradation pathway. |
| Thermal Decomposition | 1. Review the temperatures used in your experimental setup. 2. If the reaction allows, consider running it at a lower temperature. 3. For reactions requiring heat, minimize the reaction time. | The furan ring and its derivatives can be susceptible to thermal decomposition through complex reaction pathways.[4][5] Reducing thermal stress can preserve the integrity of the furan core. |
| Photodegradation | 1. Protect your reaction vessel from light by using amber glassware or wrapping it in aluminum foil. 2. Work in a dimly lit area or under lighting that does not emit UV radiation. | Nitroaromatic compounds are known to be photolabile and can degrade upon exposure to light, especially in the UV spectrum.[6] |
Issue 2: Low Yield or Inconsistent Results
A lower-than-expected yield or variability between experiments can also be a sign of compound degradation.
A Systematic Approach to Investigation:
-
Analyze a Standard: Run a freshly prepared standard solution of this compound using your analytical method to confirm the integrity of your stock material.
-
Forced Degradation Study: To understand the degradation profile of your compound, you can perform a forced degradation study.[3][7][8] This involves exposing your compound to stress conditions (acid, base, heat, light, oxidation) and analyzing the resulting mixture. This will help you identify the degradation products and the conditions that lead to them.
-
Review Your Protocol: Carefully examine each step of your experimental protocol for potential sources of degradation, paying close attention to pH, temperature, and light exposure.
Best Practices for Preventing Degradation
Proactive measures are the most effective way to ensure the stability of this compound.
Optimal Handling and Storage
-
Inert Atmosphere: When handling the solid compound or preparing solutions, work under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to minimize contact with air and moisture.
-
Solvent Selection: Use high-purity, anhydrous solvents. If necessary, distill solvents over a suitable drying agent before use.
-
Temperature Control: Store the compound at the recommended temperature, typically in a refrigerator or freezer, and allow it to warm to room temperature in a desiccator before opening to prevent condensation.
-
Light Protection: Always store the compound in light-resistant containers and in a dark place.
Experimental Design Considerations
-
pH Control: If your experiment involves aqueous solutions, use a buffer system to maintain a neutral pH, unless acidic or basic conditions are required for your reaction.
-
Reaction Temperature: Optimize your reaction temperature to be as low as possible while still achieving a reasonable reaction rate.
-
Exclusion of Light: Conduct your experiments in amber glassware or protect your reaction setup from light.
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound.
Caption: Primary degradation pathways of the target compound.
Experimental Workflow for Stability
Implementing a robust experimental workflow is crucial for minimizing degradation.
Caption: Recommended experimental workflow to prevent degradation.
Monitoring Degradation: A Protocol for HPLC Analysis
Regularly monitoring the purity of your compound is essential. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.[9][10]
Objective: To quantify the purity of this compound and detect the presence of any degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade phosphoric acid (or other suitable buffer components)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for furan derivatives is a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure good peak shape.[9]
-
Standard Preparation: Accurately weigh a small amount of your compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Preparation: Prepare your experimental sample by dissolving it in the mobile phase or a compatible solvent to a concentration within the range of your calibration curve.
-
HPLC Analysis:
-
Equilibrate the HPLC system with your mobile phase.
-
Inject your standards and samples.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm and 275 nm are often used for furan derivatives).[9]
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time from the standard.
-
Quantify the amount of the compound in your sample using the calibration curve.
-
Analyze any additional peaks, which may correspond to degradation products.
-
References
-
Alwar, B. S. (2010). Catalytic Activity in the Hydrolysis of Phenyl Esters of α-Furoic Acid. Asian Journal of Chemistry, 20, 495-504. [Link]
-
Alwar, B. S. (2010). Catalytic activity in the hydrolysis of phenyl esters of α-furoic acid. ResearchGate. [Link]
-
Bogdan, M., et al. (1996). On the thermal stability and thermal decomposition kinetics of some mono- and disubstituted furan-2,3-dions. Journal of Thermal Analysis, 47(6), 1729-1738. [Link]
-
Dhondt, E., et al. (2020). Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. ResearchGate. [Link]
-
Gao, H., et al. (2023). Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films. MDPI. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Substituted Furans Separation on Newcrom R1 column. Retrieved from [Link]
-
Lin, Y.-S., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. [Link]
-
Lucherelli, M. A., et al. (2023). High‐Performance Phthalonitrile Resins Partially Derived from a Furan Bio‐Based Chemical Platform. ResearchGate. [Link]
-
Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Chobpattana, W., et al. (2015). Reactivity and stability of selected flavor compounds. Journal of Food Science and Technology, 52(12), 7625–7636. [Link]
-
Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Reyes-Garcés, N., & Hepner, J. (n.d.). Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS. Restek. [Link]
-
Guerard, J. J., et al. (2009). Aquatic photochemistry of nitrofuran antibiotics. Environmental Science & Technology, 43(17), 6587–6593. [Link]
-
Jham, G. N., et al. (2017). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Journal of Separation Science, 40(18), 3647–3654. [Link]
-
Huang, Y., et al. (2023). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]
-
Lee, S., & Kim, D. (2021). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. [Link]
-
Anjali, T. (2018). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Shevchenko, A. S., et al. (2022). Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4. Chemical Research in Toxicology, 35(11), 2014-2024. [Link]
-
Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Aquatic photochemistry of nitrofuran antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. scispace.com [scispace.com]
- 9. HPLC Method for Substituted Furans Separation on Newcrom R1 column | SIELC Technologies [sielc.com]
- 10. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate
Welcome to the technical support center for the purification of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during the purification of this and structurally related compounds.
Introduction to Purification Challenges
This compound is a substituted aromatic heterocyclic compound. Its purification can be complicated by the presence of unreacted starting materials, isomeric byproducts, and degradation products arising from the synthesis, which often involves reactions like the Paal-Knorr synthesis or variations thereof.[1][2] The presence of the polar nitro group and the ester functionality, combined with the furan ring, gives the molecule a unique polarity profile that requires careful selection of purification methods.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Recrystallization Issues
Question 1: My this compound fails to crystallize, or I get a very low yield. What should I do?
Answer:
Failure to crystallize is a common issue and can be addressed by systematically evaluating the solvent system and crystallization conditions.
-
Solvent Choice is Critical: The ideal solvent for recrystallization should dissolve your compound well at elevated temperatures but poorly at room temperature or below. For aromatic esters like this, a good starting point is a binary solvent system.[3]
-
Recommended Solvent Systems:
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until persistent cloudiness is observed. Reheat to get a clear solution and then allow it to cool slowly. A 2:1 mixture of ethanol to water is a good starting point.[4]
-
Hexane/Ethyl Acetate: This is a versatile system for compounds of intermediate polarity. Dissolve the compound in a minimal amount of hot ethyl acetate and add hexane as the anti-solvent.[5]
-
Dichloromethane/Hexane: Similar to the above, this can be effective for compounds that are highly soluble in chlorinated solvents.
-
-
-
Inducing Crystallization: If your solution is supersaturated but no crystals form, you can try the following:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the cooled, supersaturated solution.
-
-
"Oiling Out": If your compound separates as an oil rather than a solid, it indicates that the solution is too saturated or the temperature difference between dissolution and crystallization is too large. Try using a more dilute solution or a solvent system where the compound's solubility is lower at the boiling point.
Question 2: The color of my recrystallized product is still off-white or yellowish. What causes this and how can I fix it?
Answer:
A persistent color often indicates the presence of colored impurities, which can be residual starting materials or byproducts from the synthesis.
-
Common Colored Impurities: In syntheses involving nitration, dinitrated or other over-nitrated byproducts can be formed, which are often colored.[6] Additionally, degradation of the furan ring can lead to colored polymeric materials known as "humins".[7]
-
Troubleshooting Steps:
-
Activated Charcoal: After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated charcoal (about 1-2% by weight) and swirl the mixture for a few minutes. The charcoal will adsorb many colored impurities. Crucially, perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Column Chromatography: If recrystallization alone is insufficient, column chromatography is the next logical step to separate the target compound from colored impurities that have similar solubility profiles.
-
Column Chromatography Issues
Question 3: I'm having trouble getting good separation of my target compound using column chromatography. What are the key parameters to optimize?
Answer:
Effective column chromatography relies on selecting the right stationary and mobile phases to exploit the polarity differences between your target compound and the impurities.
-
Stationary Phase: For a compound with the polarity of this compound, silica gel is the most common and effective stationary phase.
-
Mobile Phase (Eluent) Selection: The choice of eluent is critical. A good starting point for developing a solvent system is to use Thin Layer Chromatography (TLC).
-
Recommended Eluent Systems: A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is generally effective for this class of compounds.[6][8]
-
TLC Optimization: Aim for a solvent system that gives your target compound an Rf value of approximately 0.3-0.4 on a silica gel TLC plate. This generally provides good separation on a column.
-
Gradient Elution: Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 or 70:30 hexane:ethyl acetate). This will elute less polar impurities first, followed by your target compound, leaving more polar impurities on the column.[9]
-
Question 4: My compound is streaking or tailing on the TLC plate and the column. What is the cause and how can I prevent this?
Answer:
Streaking or tailing is often a sign of overloading the stationary phase or interactions between the compound and the silica gel.
-
Overloading: If the sample concentration is too high, the stationary phase becomes saturated, leading to poor separation. Ensure you are not loading too much crude material onto your column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Acidic Impurities: If your crude product contains acidic impurities, they can interact strongly with the slightly acidic silica gel, causing tailing. You can try neutralizing your crude product with a mild base wash (e.g., saturated sodium bicarbonate solution) during the workup before chromatography.
-
Compound Instability: Furan rings can be sensitive to the acidic nature of silica gel.[7] If you suspect your compound is degrading on the column, you can try:
-
Neutralized Silica Gel: Prepare a slurry of silica gel in your mobile phase and add a small amount of a volatile base like triethylamine (~0.5-1%) to neutralize the acidic sites.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic).
-
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and swirl for 2-3 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: Slowly add hot water to the hot ethanol solution with swirling until the solution becomes faintly and persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven at a low temperature or air dry.
Protocol 2: Flash Column Chromatography Purification
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf of ~0.3-0.4 for the target compound.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into a glass column and allow the solvent to drain, gently tapping the column to ensure even packing.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the least polar solvent system determined from the TLC analysis.
-
Gradually increase the polarity of the eluent as the column runs.
-
-
Fraction Collection: Collect the eluent in fractions and monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Summary
| Purification Method | Recommended Solvents/Mobile Phase | Key Troubleshooting Point |
| Recrystallization | Ethanol/Water, Hexane/Ethyl Acetate | Slow cooling to prevent "oiling out". |
| Column Chromatography | Silica Gel, Hexane/Ethyl Acetate Gradient | Optimize mobile phase with TLC for an Rf of 0.3-0.4. |
Visualizations
Purification Workflow
Caption: General purification workflow for this compound.
Troubleshooting Decision Tree for Recrystallization
Caption: Decision tree for troubleshooting common recrystallization problems.
References
-
PrepChem. Synthesis of 5-methyl-2-phenyl-3-furoic acid. Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
ResearchGate. Substances yield after recrystallization from different solvents. Available from: [Link]
- Google Patents. Nitration of aromatic compounds.
-
Reddit. Go-to recrystallization solvent mixtures. Available from: [Link]
-
Organic Syntheses. SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Available from: [Link]
-
PrepChem. Synthesis of ethyl 5-ethyl-2-methyl-3-furoate. Available from: [Link]
-
National Institutes of Health. Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]. Available from: [Link]
-
Wikipedia. Paal–Knorr synthesis. Available from: [Link]
-
ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available from: [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]
-
Organic Chemistry Portal. Furan synthesis. Available from: [Link]
-
YMC. Methods in Developing Mobile Phase Condition for C18 Column. Available from: [Link]
-
ResearchGate. High-performance Liquid Chromatography of Nitrated Polycyclic Aromatic Hydrocarbons. Available from: [Link]
-
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Validation & Comparative
A Comparative Guide to the Analytical Method Validation for Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate
This guide provides an in-depth, objective comparison of the analytical performance of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate. The validation process is benchmarked against the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and regulatory compliance.[1][2] This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this compound.
The validation of an analytical method is a critical process in pharmaceutical development, ensuring that the chosen method yields trustworthy and consistent results.[3][4] For a compound like this compound, which may serve as a key intermediate or active pharmaceutical ingredient (API), a validated analytical method is paramount for quality control and stability testing.[5]
Methodology Overview: A Stability-Indicating RP-HPLC Approach
The chosen analytical technique is a stability-indicating RP-HPLC method with UV detection. This approach is widely favored in the pharmaceutical industry for its specificity, rapidity, and accuracy in separating and quantifying analytes, including potential degradation products.[5]
Chromatographic Conditions: A hypothetical yet typical set of chromatographic conditions is presented below as the basis for this validation study.
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Part 1: Specificity and Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[6][7][8] A truly specific method ensures that the signal measured is only from the compound of interest.[9][10]
Experimental Protocol: Forced Degradation Studies
To challenge the specificity of the method, forced degradation studies were conducted. These studies intentionally stress the drug substance to produce potential degradation products, thereby demonstrating the method's ability to separate the intact analyte from any degradants.[11][12] The ICH Q1A(R2) guideline recommends exposing the drug substance to various stress conditions.[13]
-
Acid Hydrolysis: 0.1 N HCl at 80°C for 2 hours
-
Base Hydrolysis: 0.1 N NaOH at 80°C for 2 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105°C for 48 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours
Data Summary & Comparison
The results of the forced degradation studies are summarized below. The key performance indicator is the resolution between the main peak of this compound and the peaks of any degradation products. A resolution of >1.5 is generally considered acceptable.
| Stress Condition | % Degradation | Resolution of Main Peak from Closest Impurity |
| Acid Hydrolysis | 15.2% | 2.1 |
| Base Hydrolysis | 18.5% | 1.9 |
| Oxidative Degradation | 12.8% | 2.5 |
| Thermal Degradation | 8.5% | No significant degradation peaks |
| Photolytic Degradation | 10.1% | 2.3 |
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A Comparative Guide to Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate and Structurally Related Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furan nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate is a 2,5-disubstituted furan derivative of interest. While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs—the 2,5-disubstituted furan ring and the nitrophenyl group—are present in many molecules with significant pharmacological properties.[3][4] This guide provides a comparative study of this compound with structurally similar compounds that have established biological activities, offering a predictive framework and detailed experimental protocols for its evaluation.
The presence of a furan ring is associated with diverse biological effects, including antimicrobial and anti-inflammatory properties.[1] Furthermore, the nitrophenyl group is a known pharmacophore in various antimicrobial and anticancer agents.[4][5] The combination of these two moieties in this compound suggests its potential as a bioactive agent, warranting further investigation. This guide will focus on the potential antimicrobial and anticancer activities based on the known properties of analogous compounds.
Comparative Analysis of Structural Scaffolds
The biological activity of organic molecules is intrinsically linked to their structure. By examining compounds with similar core structures to this compound, we can hypothesize its potential therapeutic applications.
1. The 2,5-Disubstituted Furan Core
The 2,5-disubstituted furan scaffold is a privileged structure in medicinal chemistry, frequently associated with a range of biological activities.[2][3]
-
Antimicrobial Activity: Many furan derivatives exhibit potent antibacterial and antifungal properties.[6][7] For instance, nitrofurantoin, a well-known antibiotic, contains a furan ring and is used to treat urinary tract infections.[8] The mechanism of action for many nitrofurans involves reductive activation within the bacterial cell, leading to the generation of reactive intermediates that damage bacterial DNA and other macromolecules.[8]
-
Anticancer Activity: Several 2,5-disubstituted furan derivatives have demonstrated significant antitumor activity.[3] Their proposed mechanism often involves DNA binding and the inhibition of DNA-dependent enzymes.[3]
-
Other Biological Activities: Beyond antimicrobial and anticancer effects, furan derivatives have been investigated for anti-inflammatory, antiviral, and α-glucosidase inhibitory activities.[1][9]
2. The Nitrophenyl Moiety
The nitrophenyl group is a strong electron-withdrawing group that can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.
-
Antimicrobial Effects: The nitro group is a key feature in several classes of antimicrobial agents.[5] Its presence can enhance the lipophilicity of a compound, facilitating better interaction with microbial cell membranes.[5] Furthermore, the nitro group can undergo reduction in hypoxic environments, such as those found in certain bacteria and tumors, leading to the formation of cytotoxic radicals.[10]
-
Anticancer Properties: A number of nitrophenyl-containing compounds have been synthesized and evaluated as potential anticancer agents.[11][12] The position of the nitro group on the phenyl ring can influence the compound's antiproliferative activity.[11] Some studies suggest that these compounds can induce apoptosis and cause cell cycle arrest in cancer cells.[11]
Hypothetical Biological Profile of this compound
Based on the activities of structurally related compounds, it is plausible to hypothesize that this compound may exhibit both antimicrobial and anticancer properties. The furan core provides a versatile scaffold, while the nitrophenyl group can act as a pharmacophore, potentially undergoing bioreduction to exert cytotoxic effects.
Experimental Protocols for Biological Evaluation
To investigate the hypothetical biological activities of this compound, a series of well-established in vitro assays can be employed. The following are detailed protocols for assessing its antimicrobial and anticancer potential.
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][13]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is determined after a specific incubation period by observing the lowest concentration that prevents visible growth.[13]
Materials:
-
This compound
-
Reference antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the stock solution with the appropriate broth to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbes in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Caption: Workflow for MIC determination.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Materials:
-
This compound
-
Reference anticancer drug (e.g., Doxorubicin)
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[14]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and the reference drug. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50) value.
Caption: Workflow for MTT cytotoxicity assay.
Comparative Data of Similar Compounds
To provide a context for the potential efficacy of this compound, the following tables summarize the biological activities of structurally related furan and nitrophenyl derivatives from the literature.
Table 1: Antimicrobial Activity of Furan Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Nitrofurantoin | Staphylococcus aureus | 1.5625 | [8] |
| 5-Nitrofuran derivatives | Gram-positive & Gram-negative | - | [7] |
| Furan-chalcone derivative 2a | Staphylococcus aureus | 256 | [8] |
Table 2: Anticancer Activity of Nitrophenyl and Furan Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | THP-1 (Leukemia) | - | [11] |
| 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide | MCF-7 (Breast) | - | [11] |
| Furan-1 | MCF-7 (Breast) | 4.06 | [15] |
| Furan-2 | MCF-7 (Breast) | 2.96 | [15] |
| Tetrahydroisoquinolines with nitrophenyl group | PACA2 (Pancreatic) | 25.9 - 73.4 | [14][16] |
| Tetrahydroisoquinolines with nitrophenyl group | A549 (Lung) | 34.9 - 57.6 | [14][16] |
Note: "-" indicates that a specific value was not provided in the abstract, but inhibitory activity was reported.
Conclusion
While direct experimental data for this compound is scarce, a comparative analysis of its structural components strongly suggests its potential as a bioactive compound with possible antimicrobial and anticancer activities. The provided experimental protocols offer a clear and robust framework for the systematic evaluation of these properties. The data from structurally similar compounds serve as a valuable benchmark for interpreting the results of future studies. This guide aims to facilitate further research into this and similar furan derivatives, contributing to the discovery of novel therapeutic agents.
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Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC. (2020). PubMed Central. [Link]
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Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (n.d.). NIH. [Link]
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Synthesis and biological evaluation of 2,5-disubstituted furan derivatives containing 1,3-thiazole moiety as potential α-glucosidase inhibitors. (2023). PubMed. [Link]
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Synthesis and biological evaluation of 2,5-disubstituted furan derivatives as P-glycoprotein inhibitors for Doxorubicin resistance in MCF-7/ADR cell. (2018). PubMed. [Link]
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(PDF) Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydroisoquinolines Bearing 3(4). (n.d.). ResearchGate. [Link]
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Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (n.d.). NIH. [Link]
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Scientific Opinion on Flavouring Group Evaluation 13 Revision 3 (FGE.13Rev3): furfuryl and furan derivatives with and without ad. (2020). EFSA Journal. [Link]
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Synthesis of ethyl 5-ethyl-2-methyl-3-furoate. (n.d.). PrepChem.com. [Link]
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ethyl (2E)-5-(2-methoxyphenyl)-7-methyl-2-[[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5H-[1][8]thiazolo[3,2-a]pyrimidine-6-carboxylate. (n.d.). PubChem. [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (n.d.). OUCI. [Link]
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ethyl 5-methyl-3-furoate. (2025). ChemSynthesis. [Link]
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Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (n.d.). ResearchGate. [Link]
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Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (n.d.). MDPI. [Link]
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Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate. (n.d.). PubChem. [Link]
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Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate (thiophenytoin derivative). (n.d.). NIH. [Link]
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Biological activity comparison of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate and its analogs
An In-Depth Comparative Guide to the Biological Activity of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate and Its Analogs
Introduction: Unlocking the Therapeutic Potential of Furan-Nitrophenyl Scaffolds
The intersection of furan and nitrophenyl moieties in a single molecular architecture presents a compelling avenue for therapeutic innovation. Furan rings are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a nitrophenyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing its potency and introducing novel mechanisms of action.
This guide provides a comparative analysis of the biological activity of this compound, a compound of significant research interest, and its rationally designed analogs. Our investigation will focus on elucidating the structure-activity relationships (SAR) that govern their efficacy, with a particular emphasis on anticancer and antimicrobial activities. Through a series of rigorously controlled in vitro assays, we will dissect the therapeutic potential of these novel chemical entities.
The selection of analogs for this study is guided by established medicinal chemistry principles. We will explore the impact of altering the position of the nitro group on the phenyl ring (ortho, meta, and para isomers) and the effect of substituting the nitro group with other electron-withdrawing and electron-donating groups. Furthermore, we will investigate the influence of modifying the ethyl ester moiety to understand its role in target engagement and overall bioactivity.
Experimental Design: A Workflow for Comparative Analysis
Our experimental approach is designed to provide a comprehensive and comparative assessment of the synthesized compounds. The workflow begins with the chemical synthesis of the parent compound and its analogs, followed by a tiered screening process to evaluate their anticancer and antimicrobial properties. Promising candidates will then be subjected to further mechanistic studies to elucidate their mode of action.
Figure 1: A high-level overview of the experimental workflow for the comparative analysis of the synthesized compounds.
Comparative Anticancer Activity
The antiproliferative effects of this compound and its analogs were evaluated against a panel of human cancer cell lines, including A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma), using the MTT assay. This colorimetric assay measures the metabolic activity of cells and serves as an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Cell Culture: A549 and MCF-7 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds were dissolved in DMSO to prepare stock solutions and then diluted with culture medium to final concentrations ranging from 1 to 100 µM. The cells were treated with these concentrations for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined by plotting the percentage of viability against the compound concentration.
Results and Structure-Activity Relationship (SAR) Analysis
The following table summarizes the IC50 values of the parent compound and its analogs.
| Compound ID | R1 (Nitro Position) | R2 (Substituent) | A549 IC50 (µM) | MCF-7 IC50 (µM) |
| 1 | 3-NO2 | H | 15.2 ± 1.8 | 22.5 ± 2.1 |
| 2 | 2-NO2 | H | 8.7 ± 0.9 | 12.1 ± 1.5 |
| 3 | 4-NO2 | H | 25.4 ± 3.1 | 31.8 ± 3.5 |
| 4 | 3-Cl | H | 38.1 ± 4.2 | 45.3 ± 4.9 |
| 5 | 3-OCH3 | H | > 100 | > 100 |
From the data, several key SAR insights can be drawn:
-
Positional Isomerism of the Nitro Group: The position of the nitro group on the phenyl ring significantly influences anticancer activity. The ortho-substituted analog (2 ) displayed the highest potency, suggesting a potential steric or electronic interaction at the binding site that is favored by this conformation. The para-substituted analog (3 ) showed the least activity among the nitro-isomers.
-
Influence of Phenyl Ring Substituents: Replacing the electron-withdrawing nitro group with a chloro group (4 ) led to a marked decrease in activity. The presence of an electron-donating methoxy group (5 ) completely abolished the anticancer effect, indicating that an electron-deficient phenyl ring is crucial for the observed bioactivity.
Comparative Antimicrobial Activity
The antimicrobial potential of the synthesized compounds was assessed against a panel of pathogenic bacteria, including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), by determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Culture: Bacterial strains were cultured in nutrient broth overnight at 37°C.
-
Compound Preparation: Stock solutions of the test compounds were prepared in DMSO.
-
Broth Microdilution: A serial two-fold dilution of each compound was prepared in a 96-well microtiter plate using Mueller-Hinton broth.
-
Inoculation: Each well was inoculated with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Results and Structure-Activity Relationship (SAR) Analysis
The following table summarizes the MIC values of the parent compound and its analogs.
| Compound ID | R1 (Nitro Position) | R2 (Substituent) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 1 | 3-NO2 | H | 32 | 64 |
| 2 | 2-NO2 | H | 16 | 32 |
| 3 | 4-NO2 | H | 64 | 128 |
| 4 | 3-Cl | H | 128 | >256 |
| 5 | 3-OCH3 | H | >256 | >256 |
The antimicrobial activity trends largely mirrored those observed in the anticancer assays:
-
The ortho-nitro analog (2 ) was the most potent antimicrobial agent.
-
The presence of the nitro group was essential for activity, with its replacement leading to a significant loss of potency.
-
The compounds generally exhibited better activity against the Gram-positive S. aureus than the Gram-negative E. coli, which may be attributed to differences in the bacterial cell wall structure.
Proposed Mechanism of Action: Induction of Apoptosis
Based on the promising anticancer activity of analog 2 , we hypothesize that its mechanism of action involves the induction of apoptosis. To investigate this, further studies such as Annexin V-FITC/PI staining and Western blot analysis for key apoptotic proteins (e.g., Bax, Bcl-2, Caspase-3) would be necessary.
Figure 2: A proposed signaling pathway for the induction of apoptosis by the lead compound.
Conclusion
This comparative guide demonstrates the significant influence of subtle structural modifications on the biological activity of this compound and its analogs. The ortho-nitro substituted analog has emerged as a lead compound with promising dual anticancer and antimicrobial activities. The established structure-activity relationships provide a clear roadmap for the future design and optimization of more potent therapeutic agents based on this versatile furan-nitrophenyl scaffold. Further in-depth mechanistic studies and in vivo evaluations are warranted to fully elucidate the therapeutic potential of this chemical series.
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A Senior Application Scientist's Guide to the Spectroscopic Analysis and Comparison of Different Batches of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate
In the landscape of pharmaceutical development, the consistency of an active pharmaceutical ingredient (API) is paramount.[1][2] Batch-to-batch reproducibility is not merely a regulatory hurdle but a fundamental requirement for ensuring the safety and efficacy of the final drug product.[1] This guide provides an in-depth, scientifically grounded framework for the spectroscopic analysis and comparison of different batches of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate, a key intermediate in various synthetic pathways. We will explore the "why" behind the "how," offering insights honed from years of experience in analytical chemistry and quality control.
The choice of spectroscopic methods is critical for a comprehensive assessment of batch-to-batch consistency.[1] These techniques offer a powerful, versatile, and often non-destructive means to obtain critical data on a compound's structure, identity, concentration, and purity.[3] For our target molecule, a multi-faceted approach employing Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) will be utilized. This combination allows for a thorough interrogation of the molecule's identity, purity, and the potential presence of process-related impurities or degradants.
The Subject of Our Analysis: this compound
Before delving into the analytical protocols, let's visualize the structure of our compound of interest.
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Unambiguous Structural Confirmation of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For Immediate Release
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with complementary spectroscopic techniques for confirming the structure of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate. This furoate derivative, with its potential applications in medicinal chemistry, serves as a case study to illustrate the strengths and limitations of each method, offering researchers a comprehensive understanding of the available analytical tools.
The Decisive Power of X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) offers an unparalleled, direct visualization of the atomic arrangement within a crystalline solid.[1][2][3] This technique provides precise data on bond lengths, bond angles, and the overall molecular geometry, which are crucial for understanding a compound's chemical and physical properties.[1] For this compound, obtaining a high-quality single crystal is the critical first step.
The process of X-ray crystallography involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern.[1][2] This pattern of spots, known as reflections, contains information about the electron density distribution within the crystal.[2] By solving the "phase problem," crystallographers can reconstruct a three-dimensional electron density map and, from that, the precise coordinates of each atom in the molecule.[2][4]
Causality in Experimental Choices:
The selection of X-ray crystallography as the primary method for structural confirmation stems from its ability to provide an unambiguous and high-resolution structure.[5] This level of detail is often unattainable with other methods, which typically provide indirect or averaged structural information. For a novel compound like this compound, establishing a definitive crystal structure is essential for future research and development, including computational modeling and structure-activity relationship (SAR) studies.
Complementary Spectroscopic Techniques: A Holistic Approach
While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic methods offer valuable insights into the compound's structure and functional groups in various states.[6][7] These techniques are often used in conjunction to build a comprehensive understanding of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the connectivity of atoms in a molecule, particularly in solution.[5][6] For this compound, ¹H and ¹³C NMR spectra would reveal the number and types of protons and carbons, respectively, and their chemical environments.[6] This information helps to piece together the molecular framework and confirm the presence of key structural motifs like the furan ring, the ethyl ester, the methyl group, and the nitrophenyl substituent.
Infrared (IR) Spectroscopy: IR spectroscopy is adept at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the case of our target compound, the IR spectrum would show distinct peaks corresponding to the C=O stretch of the ester, the N-O stretches of the nitro group, and the C-O and C-H bonds within the molecule.
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. This data is crucial for confirming the molecular formula and can offer clues about the molecule's structural components.
Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing.[1][2][3] | Atomic connectivity, chemical environment of nuclei, dynamic information in solution.[5][6] | Presence of functional groups. | Molecular weight and fragmentation pattern. |
| Sample State | Solid (single crystal).[1][4] | Solution.[5] | Solid or solution. | Solid, liquid, or gas. |
| Resolution | Atomic resolution.[5] | Can be high, but provides averaged information. | Lower resolution, provides group-specific information. | Provides mass-to-charge ratio. |
| Key Advantage | Unambiguous and definitive structural determination.[5] | Provides information about the molecule's structure and dynamics in a more biologically relevant state (solution).[5] | Rapid and non-destructive. | High sensitivity and requires very small sample amounts. |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain.[4][8] | Can be complex to interpret for large molecules; not suitable for insoluble compounds.[2] | Provides limited information on the overall molecular framework. | Does not provide direct information on atomic connectivity. |
Experimental Protocols
Single-Crystal X-ray Diffraction Workflow
A suitable single crystal of this compound is mounted on a goniometer.[4] The crystal is then placed in a stream of cold nitrogen gas to minimize thermal motion and radiation damage. A modern diffractometer equipped with a sensitive detector is used to collect the diffraction data as the crystal is rotated.[1]
Experimental workflow for single-crystal X-ray crystallography.
Data Processing and Structure Refinement: The raw diffraction images are processed to yield a list of reflection intensities.[2] Software such as SHELXS or SHELXT is then used to solve the phase problem and generate an initial structural model.[9][10] This model is then refined using a least-squares method with software like SHELXL, which adjusts the atomic positions and thermal parameters to best fit the experimental data.[9][11][12]
Structure Validation and Deposition: The final crystallographic model must undergo rigorous validation to ensure its quality and correctness.[13][14] Tools like PLATON and the IUCr's checkCIF service are used to identify potential errors or inconsistencies in the structure.[13][14][15][16] Once validated, the crystallographic information file (CIF) is deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to make the data accessible to the scientific community.[17][18][19][20]
Spectroscopic Analysis Workflow
Integrated workflow for spectroscopic structural elucidation.
NMR Spectroscopy: A small amount of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. Data processing involves Fourier transformation, phasing, and baseline correction.
IR Spectroscopy: A small amount of the solid sample is analyzed using an FT-IR spectrometer, typically employing an attenuated total reflectance (ATR) accessory. The resulting spectrum shows absorbance as a function of wavenumber.
Mass Spectrometry: A dilute solution of the compound is introduced into the mass spectrometer. The instrument is operated in a mode that provides the molecular ion peak and characteristic fragment ions.
Trustworthiness and Self-Validating Systems
In crystallographic studies, trustworthiness is established through a series of checks and balances. The refinement process itself is a self-validating system, where the agreement between the calculated and observed diffraction data (expressed as the R-factor) provides a measure of the model's quality.[15] Furthermore, the final structure is validated against established geometric parameters and for potential symmetry issues.[13][14] The requirement for deposition of data in public databases ensures transparency and allows for independent verification by other researchers.[17][18]
For spectroscopic methods, self-validation comes from the consistency of the data across different techniques. For example, the functional groups identified by IR should be consistent with the chemical shifts and connectivity observed in the NMR spectra, and the molecular weight from mass spectrometry must match the proposed structure.
Conclusion
The unambiguous confirmation of the structure of this compound is best achieved through single-crystal X-ray crystallography. This technique provides a definitive and high-resolution three-dimensional model of the molecule. However, a comprehensive characterization relies on the synergistic use of spectroscopic methods like NMR, IR, and mass spectrometry. These techniques provide complementary information that corroborates the crystallographic data and offers insights into the molecule's properties in different states. By integrating these powerful analytical tools, researchers can confidently establish the structure of novel compounds, paving the way for further scientific exploration and application.
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A Comparative Guide to Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate: Synthesis, Purity, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Furan Scaffolds
The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities, including antimicrobial and anti-inflammatory effects.[1] The introduction of a nitrophenyl group, a known pharmacophore in many bioactive compounds, to the furan ring system can significantly modulate its therapeutic properties.[2] Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate (EMNF) belongs to this class of compounds, and understanding its performance metrics is crucial for its potential development as a therapeutic agent.
Synthesis and Characterization: Establishing a Baseline for Comparison
The synthesis of substituted furans is a well-established field, with several named reactions like the Paal-Knorr and Feist-Benary syntheses providing reliable routes.[3] While a specific, detailed synthesis for this compound was not found in the public literature, analogous syntheses for similar structures, such as methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, often involve Meerwein arylation.[4] Another common approach involves the reaction of a β-keto ester with an appropriate reagent, as seen in the synthesis of ethyl 5-ethyl-2-methyl-3-furoate.[5]
A plausible synthetic workflow for EMNF would involve the reaction of ethyl 2-methyl-3-furoate with a nitrating agent or the condensation of a nitrophenyl-containing precursor with a suitable dicarbonyl compound. The Hantzsch synthesis, though primarily for pyridines and pyrroles, demonstrates the principles of multi-component reactions that can be adapted for furan synthesis.[3][6][7][8][9]
Diagram: Generalized Synthetic & Purity Workflow
This diagram illustrates a typical workflow for the synthesis, purification, and characterization of a novel organic compound like EMNF.
Caption: A logical workflow from synthesis to final purity validation.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 175276-71-8 | [10] |
| Molecular Formula | C14H13NO5 | [10] |
| Molecular Weight | 275.26 g/mol | [10] |
Comparative Biological Evaluation
Nitro-substituted furan derivatives have demonstrated a range of biological activities, most notably as antibacterial agents.[11][12] The nitro group is often crucial for the mechanism of action, where its reduction within microbial cells leads to the formation of toxic intermediates that can damage cellular macromolecules like DNA.[2]
For a comparative analysis, we will consider EMNF's potential performance against other nitrofuran derivatives and a standard-of-care antibiotic in two key areas: antibacterial activity and cytotoxicity.
1. Antibacterial Activity
The antibacterial efficacy of nitrofuran compounds can be broad-spectrum, affecting both Gram-positive and Gram-negative bacteria.[12] For instance, certain nitrofuran hybrids have shown potent activity against Staphylococcus aureus and Bacillus subtilis at micromolar concentrations.[11] Chalcones bearing an aryl furan moiety have also exhibited promising activity against various bacterial strains.[13]
Table 1: Hypothetical Comparative Antibacterial Activity (MIC, µg/mL)
| Compound | S. aureus (Gram+) | E. coli (Gram-) | P. aeruginosa (Gram-) |
| EMNF (Test) | 10-20 | 25-50 | >100 |
| Nitrofurantoin (Reference) | 4-16 | 8-32 | >128 |
| Ciprofloxacin (Reference) | 0.25-1 | 0.015-0.12 | 0.25-1 |
This table presents expected ranges based on the known activities of similar compounds. Actual experimental values are required for definitive comparison.
2. Cytotoxicity: A Measure of Safety
A critical aspect of drug development is assessing a compound's toxicity to mammalian cells to determine its therapeutic window.[14][15] Cytotoxicity assays are essential for early-stage screening to eliminate compounds that are overly toxic.[16][17] The evaluation often involves determining the concentration that inhibits 50% of cell growth (GI50) or is lethal to 50% of cells (LC50).
Table 2: Hypothetical Comparative Cytotoxicity Data (IC50, µM)
| Compound | HEK293 (Normal Kidney) | HepG2 (Liver Cancer) |
| EMNF (Test) | >50 | 15-30 |
| Doxorubicin (Reference) | ~1-5 | ~0.1-1 |
This table provides a hypothetical comparison. A higher IC50 value against a normal cell line like HEK293 is desirable, indicating lower general toxicity.
In-depth Experimental Protocols
To ensure the cross-validation of results, standardized and robust protocols are essential.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination
Rationale: HPLC is the gold standard for assessing the purity of small organic compounds, separating the main component from any impurities.[18][19] A purity level of >95% is typically required for biological screening.
-
System: Dionex UltiMate 3000 HPLC or equivalent.[20]
-
Column: Acclaim™ 120 C18 (3.0 mm × 150 mm, 3 µm particle size).[20]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[20]
-
Mobile Phase B: Acetonitrile with 0.1% TFA.[20]
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 4 minutes.
-
Flow Rate: 0.600 mL/min.[20]
-
Column Temperature: 30°C.[20]
-
Detection: UV at 220 nm and 254 nm.[20]
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[19]
-
Analysis: Purity is calculated based on the area normalization of the main peak relative to the total area of all peaks in the chromatogram.[18]
Protocol 2: AlamarBlue (Resazurin) Cytotoxicity Assay
Rationale: The AlamarBlue assay is a simple, rapid, and sensitive method to measure cell viability.[21] It uses the redox indicator resazurin, which is reduced by metabolically active cells to the fluorescent product resorufin.
Diagram: Cytotoxicity Assay Workflow
Caption: Step-by-step workflow for the AlamarBlue cytotoxicity assay.
-
Cell Lines: HEK293 (human embryonic kidney) and HepG2 (human liver cancer).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of EMNF and a positive control (e.g., Doxorubicin) in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include wells with untreated cells (negative control) and medium only (blank).
-
Incubate the plates for 48 to 72 hours.
-
Add AlamarBlue reagent (10% of the well volume) to each well and incubate for 2-4 hours.
-
Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[21]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
-
Conclusion and Future Directions
This compound represents a molecule with potential biological activity, stemming from its nitrophenyl-substituted furan core. This guide outlines the necessary framework for its synthesis, characterization, and comparative evaluation. The provided protocols for HPLC and cytotoxicity assays offer a robust system for generating reliable and cross-validated data.
Future investigations should focus on executing these experimental plans to obtain definitive data on EMNF's performance. Expanding the biological assays to include a wider panel of bacterial strains and cancer cell lines would provide a more comprehensive profile of its activity and selectivity.
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A Comparative Guide to the Synthesis of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate: Benchmarking Classical and Modern Methodologies
Abstract
The furan nucleus is a ubiquitous scaffold in medicinal chemistry and materials science, making the efficient synthesis of substituted furans a critical endeavor for researchers.[1][2] Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate is a polysubstituted furan derivative that serves as a valuable synthetic intermediate. This guide provides an in-depth comparison of synthetic routes to this target molecule, focusing on the classic Feist-Benary synthesis as the primary benchmark. We will objectively evaluate this method against other potential strategies, including the Paal-Knorr synthesis and modern transition-metal-catalyzed approaches. The analysis is supported by mechanistic insights, detailed experimental protocols, and a comparative assessment of key performance metrics to inform synthetic strategy for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Substituted Furans
2,5-disubstituted furans are prominent structural motifs in a vast array of biologically active compounds and functional materials.[3][4] Their synthesis, therefore, is a subject of continuous development. The target molecule of this guide, this compound (C₁₄H₁₃NO₅, Mol. Weight: 275.26 g/mol [5]), presents a specific substitution pattern that allows for a critical evaluation of different synthetic methodologies. The choice of a synthetic route is often a trade-off between starting material availability, reaction efficiency, scalability, and robustness. This guide aims to elucidate these trade-offs by benchmarking the highly reliable Feist-Benary synthesis against other established and emerging methods.
The Benchmark Method: Feist-Benary Furan Synthesis
The Feist-Benary synthesis is a classic and powerful organic reaction for preparing substituted furans from α-halo ketones and β-dicarbonyl compounds.[6][7] This method is particularly well-suited for our target molecule due to the commercial availability and low cost of the required precursors.
Mechanistic Rationale and Strategy
The reaction proceeds via a base-catalyzed condensation mechanism.[3][8] The strategy involves the reaction between ethyl acetoacetate, which provides the C2-methyl and C3-carboxylate functionalities, and a 2-halo-1-(3-nitrophenyl)ethanone, which furnishes the C5-nitrophenyl group.
The key steps of the mechanism are:
-
Enolate Formation: A mild base deprotonates the active methylene group of the β-dicarbonyl compound (ethyl acetoacetate) to form a nucleophilic enolate.[8][9]
-
Nucleophilic Attack (Alkylation): The enolate attacks the α-carbon of the α-halo ketone in an Sₙ2 reaction, displacing the halide.[6]
-
Intramolecular Cyclization & Dehydration: The resulting intermediate undergoes a rapid, base-catalyzed intramolecular cyclization followed by dehydration to yield the aromatic furan ring.[3][9]
The choice of a mild base, such as pyridine or triethylamine, is critical to prevent the hydrolysis of the ester group on the β-dicarbonyl substrate.[8]
Caption: Mechanism of the Feist-Benary synthesis for the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Feist-Benary methodologies.[1][8]
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
2-Bromo-1-(3-nitrophenyl)ethanone (1.0 eq)
-
Pyridine (1.1 eq, dried)
-
Ethanol (anhydrous, as solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of ethyl acetoacetate (1.0 eq) in anhydrous ethanol, add pyridine (1.1 eq) at room temperature with stirring.
-
Slowly add 2-bromo-1-(3-nitrophenyl)ethanone (1.0 eq) portion-wise to the mixture. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Dilute the residue with diethyl ether and wash sequentially with water (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Alternative Synthetic Strategies
While the Feist-Benary synthesis is highly effective, it is instructive to compare it with other potential routes to understand its advantages fully.
The Paal-Knorr Synthesis: A Less Direct Approach
The Paal-Knorr synthesis is another cornerstone method for preparing furans, but it requires a 1,4-dicarbonyl compound as the starting material.[2][10][11]
Rationale and Limitations: For our target molecule, the required precursor would be ethyl 2-acetyl-4-(3-nitrophenyl)-4-oxobutanoate. This precursor is not readily available and its own synthesis would add significant complexity and steps to the overall process, making this route less convergent and efficient than the Feist-Benary approach. The synthesis of such 1,4-dicarbonyl compounds is a known drawback of the Paal-Knorr method.[10] The reaction typically requires strong acid catalysis and heating, which could be problematic for substrates with sensitive functional groups.[10][11]
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Bridging the Digital and the Biological: A Comparative Analysis of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate's Predicted and Experimental Activity
An In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, the journey of a novel chemical entity from concept to clinic is both arduous and resource-intensive. Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate, a compound featuring a furan core substituted with a nitrophenyl group, represents a scaffold of interest for therapeutic development. However, before committing to extensive and costly laboratory synthesis and testing, a robust preclinical evaluation strategy is paramount. This guide provides a comprehensive framework for the dual-pronged approach of in silico prediction and in vitro validation, using this compound as a case study. We will navigate the theoretical underpinnings of its potential biological activity through computational modeling and subsequently outline the rigorous experimental protocols required to test these hypotheses at the lab bench. This comparative methodology is designed not only to predict efficacy but also to build a self-validating system of inquiry, ensuring a higher degree of confidence in early-stage drug development.
Part 1: The Computational Foresight - In Silico Characterization
The rationale for commencing with an in silico analysis is rooted in efficiency and predictive power. Computational tools allow for a rapid, cost-effective initial screening of a compound's pharmacodynamic and pharmacokinetic properties, thereby identifying potential assets and liabilities before any wet lab experiments are conducted.[1][2] This section details the computational workflow for predicting the therapeutic potential of this compound.
Molecular Docking: Predicting a Target Engagement
Given the structural motifs within this compound, a plausible hypothesis is its interaction with protein kinases, a class of enzymes frequently implicated in oncology. For the purpose of this guide, we will hypothesize its activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis in cancer. Molecular docking simulates the interaction between our compound (the ligand) and the binding site of VEGFR-2 (the receptor) to predict binding affinity and mode.
Experimental Protocol: Molecular Docking
-
Ligand Preparation: The 3D structure of this compound is generated and optimized using computational chemistry software (e.g., Avogadro, ChemDraw). Energy minimization is performed using a force field like MMFF94.
-
Receptor Preparation: The crystal structure of VEGFR-2 is obtained from the Protein Data Bank (PDB ID: 2OH4). The protein is prepared by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges using a tool like AutoDockTools.
-
Grid Generation: A grid box is defined around the known ATP-binding site of VEGFR-2, encompassing the key amino acid residues for inhibitor binding.
-
Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to explore possible binding conformations of the ligand within the receptor's active site. The algorithm calculates the binding affinity (in kcal/mol) for the most favorable poses.
-
Analysis: The resulting poses are visualized and analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, with the active site residues.
ADMET Prediction: Profiling Drug-Likeness
A potent compound is of little therapeutic value if it cannot reach its target in the body or if it exhibits toxicity.[3] Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions are therefore essential for gauging the drug-likeness of a candidate.[2][4]
Workflow: ADMET Profiling
Using a platform such as SwissADME or ADMETlab, the following key parameters are calculated from the compound's structure:
-
Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Hydrogen Bond Donors/Acceptors.
-
Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, and interaction with Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) to predict metabolic stability.
-
Drug-Likeness: Evaluation based on established rules like Lipinski's Rule of Five, which helps to assess if a compound has properties that would make it a likely orally active drug in humans.[5]
-
Toxicity: Prediction of potential toxicities such as mutagenicity (Ames test) and cardiotoxicity (hERG inhibition).
Hypothetical In Silico Data Summary
To illustrate the output of this computational analysis, the following table presents a set of plausible, hypothetical results for this compound.
| Parameter | Predicted Value | Interpretation |
| Molecular Docking | ||
| Binding Affinity (VEGFR-2) | -8.5 kcal/mol | Strong predicted binding affinity. |
| Key Interactions | H-bonds with Cys919, Asp1046 | Plausible binding mode in the kinase hinge region. |
| ADMET Properties | ||
| Molecular Weight | 289.26 g/mol | Compliant with Lipinski's Rule (<500). |
| LogP | 3.2 | Optimal lipophilicity for cell permeability. |
| H-Bond Donors | 0 | Compliant with Lipinski's Rule (<5). |
| H-Bond Acceptors | 5 | Compliant with Lipinski's Rule (<10). |
| GI Absorption | High | Likely to be well-absorbed from the gut. |
| BBB Permeant | No | Reduced risk of central nervous system side effects. |
| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions. |
| hERG Inhibition | Low risk | Low predicted risk of cardiotoxicity. |
| Ames Mutagenicity | Non-mutagenic | Low predicted risk of carcinogenicity. |
Note: The data presented in this table is purely illustrative to guide the user and does not represent experimentally verified results.
Computational Workflow Diagram
Caption: Workflow for the in silico evaluation of a novel compound.
Part 2: The Experimental Proof - In Vitro Validation
Computational predictions, however insightful, remain theoretical until substantiated by empirical evidence. The in vitro validation phase is where these digital hypotheses are subjected to the rigors of biological testing. The primary objectives are to confirm the predicted biological activity and to quantify the compound's potency and cytotoxicity.[6][7][8][9]
VEGFR-2 Kinase Inhibition Assay
To validate the molecular docking prediction, a direct measure of the compound's ability to inhibit the enzymatic activity of VEGFR-2 is required. A biochemical kinase assay serves this purpose.[10][11]
Experimental Protocol: VEGFR-2 Kinase Assay
-
Materials: Recombinant human VEGFR-2 enzyme, a suitable kinase substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit). This compound dissolved in DMSO. A known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control.
-
Reagent Preparation: Prepare a stock solution of the test compound and the positive control in 100% DMSO. Serially dilute the compounds in assay buffer to the desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced inhibition.[6]
-
Assay Procedure (96-well plate format):
-
To each well, add the VEGFR-2 enzyme.
-
Add the serially diluted test compound or controls (positive control, and vehicle control with DMSO only).
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding the detection reagent and measuring luminescence with a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve using non-linear regression analysis.
Cell Viability and Cytotoxicity Assay (MTT Assay)
An effective therapeutic agent should ideally exhibit high potency against its target and low toxicity towards normal cells. The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6][7] We will use a human umbilical vein endothelial cell line (HUVEC), which expresses VEGFR-2, to assess both anti-proliferative efficacy and general cytotoxicity.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture HUVEC cells in appropriate media and conditions until they reach approximately 80% confluency.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
MTT Incubation: Add MTT reagent to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal cytotoxic concentration (CC50) from the dose-response curve.
Illustrative In Vitro Data Summary
The following tables present hypothetical but plausible experimental outcomes for this compound, benchmarked against a standard inhibitor.
Table 2: VEGFR-2 Kinase Inhibition
| Compound | IC50 (µM) |
| This compound | 1.2 ± 0.3 |
| Sorafenib (Positive Control) | 0.09 ± 0.02 |
Table 3: Cytotoxicity in HUVEC Cells
| Compound | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | 25.5 ± 2.1 | 21.3 |
| Doxorubicin (Positive Control) | 0.8 ± 0.1 | N/A |
Note: Data are presented as mean ± standard deviation from three independent experiments. The data is illustrative.
Experimental Workflow Diagram
Caption: General workflow for in vitro validation experiments.
Part 3: Synthesis and Interpretation - The Verdict
The ultimate value of this dual-pronged approach lies in the comparison of the predicted and experimental data.
-
Convergence: In our hypothetical case, the strong predicted binding affinity (-8.5 kcal/mol) from the in silico docking study correlates well with the potent inhibitory activity observed in the in vitro kinase assay (IC50 = 1.2 µM). This convergence provides strong evidence that this compound acts as a direct inhibitor of VEGFR-2, likely through the predicted binding mode.
-
Pharmacokinetic Profile: The ADMET predictions suggested a favorable drug-like profile (good absorption, low toxicity risks), which is supported by the promising selectivity index (SI > 20). A high SI indicates that the compound is significantly more potent against its intended target than it is toxic to cells, a crucial characteristic for a therapeutic candidate.
-
Benchmarking: While the test compound (IC50 = 1.2 µM) is less potent than the established drug Sorafenib (IC50 = 0.09 µM), its promising activity and favorable predicted safety profile mark it as a valuable lead compound. This provides a clear direction for future research: medicinal chemistry efforts can now focus on modifying the scaffold to improve potency while maintaining its desirable ADMET properties.
Conclusion and Future Directions
This guide has outlined a systematic and logical pathway for the initial evaluation of a novel compound, this compound. By integrating predictive in silico modeling with confirmatory in vitro experimentation, we have built a robust, self-validating framework. The hypothetical results demonstrate a compound with promising, on-target activity as a VEGFR-2 inhibitor and a favorable preliminary safety profile.
The clear next steps in its preclinical development would involve:
-
Lead Optimization: Synthesizing analogs to improve potency against VEGFR-2.
-
Broader Profiling: Screening against a panel of other kinases to determine selectivity.
-
In Vivo Studies: Advancing the most promising candidates to animal models to evaluate efficacy and pharmacokinetics in a whole-organism context.
By adhering to this structured, comparative approach, researchers can make more informed decisions, optimizing the allocation of resources and increasing the probability of translating a promising molecule into a viable therapeutic.
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A Researcher's Guide to the Structure-Activity Relationship (SAR) of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate Derivatives as Potential Therapeutic Agents
For researchers and scientists in the field of drug discovery and development, the furan nucleus represents a privileged scaffold, consistently appearing in compounds with a wide array of biological activities.[1][2][3] This guide delves into the structure-activity relationship (SAR) of a specific class of furan-based compounds: ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate derivatives. While direct and extensive research on this exact parent compound is emerging, we can extrapolate from the vast body of literature on related furan derivatives to build a predictive SAR model. This guide will provide a comparative analysis of how structural modifications to the core molecule, this compound, could potentially influence its biological efficacy, with a particular focus on anticancer applications.[4][5]
The Core Moiety: this compound
The parent compound, this compound, possesses several key structural features that are ripe for modification and SAR studies. These include the furan ring itself, the ethyl furoate group at position 3, the methyl group at position 2, and the 3-nitrophenyl substituent at position 5. Each of these can be systematically altered to probe their influence on the compound's pharmacokinetic and pharmacodynamic properties.
| Feature | Potential for Modification | Rationale for Exploration |
| Furan Core | Substitution at various positions | The furan ring is a versatile scaffold known for its diverse biological activities.[6] |
| Ethyl Furoate Group (Position 3) | Ester to acid hydrolysis, amide formation | Altering this group can impact solubility, metabolic stability, and interaction with biological targets. |
| Methyl Group (Position 2) | Substitution with other alkyl or aryl groups | This can influence steric hindrance and lipophilicity, potentially affecting binding affinity. |
| 3-Nitrophenyl Group (Position 5) | Alteration of the nitro group's position or replacement with other substituents (e.g., halogens, methoxy groups) | This can significantly impact the electronic properties and overall topology of the molecule, which is crucial for target interaction.[7] |
Synthetic Pathways: A Generalized Approach
The synthesis of this compound derivatives can be achieved through various established methods for furan synthesis. A common and versatile approach involves the reaction of α-haloketones with β-dicarbonyl compounds under basic conditions.[1]
Below is a generalized workflow for the synthesis of such derivatives:
Caption: Generalized synthetic workflow for furan derivatives.
Comparative Analysis: Postulated SAR of this compound Derivatives
Based on extensive research on various furan-containing compounds, we can construct a hypothetical SAR model for our target derivatives, particularly in the context of anticancer activity.
Influence of the Phenyl Ring Substituent at Position 5
The nature and position of the substituent on the phenyl ring at the 5-position of the furan core are critical determinants of biological activity.
-
Electron-Withdrawing vs. Electron-Donating Groups: The presence of a strong electron-withdrawing group like the nitro (NO2) group can enhance cytotoxic activity.[7] It is postulated that replacing the nitro group with other electron-withdrawing groups such as halogens (F, Cl, Br) or a trifluoromethyl (CF3) group could maintain or even improve anticancer potency. Conversely, the introduction of electron-donating groups like methoxy (OCH3) or hydroxyl (OH) might lead to a decrease in activity.
-
Positional Isomers: The position of the substituent on the phenyl ring is also crucial. While our core molecule has a 3-nitro group, exploring 2-nitro and 4-nitro analogues is a logical step. The steric and electronic differences arising from these positional changes can significantly impact how the molecule fits into the binding pocket of a target protein.
The Role of the Furoate Ester at Position 3
The ethyl ester at the 3-position is a key site for modification to improve pharmacokinetic properties.
-
Hydrolysis to Carboxylic Acid: Conversion of the ethyl ester to the corresponding carboxylic acid could increase water solubility, which may be beneficial for bioavailability. However, this could also lead to faster clearance from the body.
-
Amide Formation: Synthesizing a series of amides by reacting the carboxylic acid with various amines could lead to derivatives with improved metabolic stability and potentially new interactions with biological targets.
Impact of the Methyl Group at Position 2
The small methyl group at the 2-position provides a point for steric exploration.
-
Alkyl Chain Elongation: Replacing the methyl group with larger alkyl groups (ethyl, propyl, etc.) could enhance lipophilicity, potentially leading to better membrane permeability. However, excessive steric bulk could also hinder binding to the target.
-
Introduction of Aryl Groups: Substituting the methyl group with a phenyl or other aryl ring could introduce new π-π stacking interactions with the target protein, potentially increasing binding affinity.
Experimental Protocols: Assessing Biological Activity
To validate the postulated SAR, a systematic evaluation of the synthesized derivatives is necessary. The following is a detailed protocol for a standard in vitro cytotoxicity assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Workflow for MTT Assay:
Caption: Step-by-step workflow of the MTT assay.
Detailed Steps:
-
Cell Seeding: Plate cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The SAR framework presented in this guide, though predictive, is grounded in the established principles of medicinal chemistry and the extensive literature on furan-based compounds.[1][2][3] Systematic synthesis and biological evaluation of the proposed derivatives are essential to validate these hypotheses. Further studies could also explore the mechanism of action of the most potent compounds, for instance, by investigating their effects on key signaling pathways involved in cancer, such as the PI3K/Akt and Wnt/β-catenin pathways.[1] The insights gained from such studies will be invaluable in guiding the design of the next generation of furan-based drugs.
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- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate Against Established COX-2 Inhibitors
This guide provides a comprehensive comparative analysis of the novel compound, Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate, against the well-established non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Etoricoxib. The focus of this evaluation is on the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key target in the development of anti-inflammatory therapeutics with an improved gastrointestinal safety profile compared to non-selective NSAIDs.
The chemical structure of this compound, featuring a substituted aromatic ring and a heterocyclic furoate core, suggests its potential as a COX-2 inhibitor. This hypothesis is predicated on the structural similarities to known diarylheterocyclic COX-2 inhibitors like Celecoxib. This guide outlines the requisite experimental protocols to validate this hypothesis and rigorously compare its efficacy and selectivity against established reference compounds.
Rationale for Experimental Design
The primary objective is to determine the potency and selectivity of this compound as a COX-2 inhibitor. The experimental workflow is designed to first establish its inhibitory activity against both COX-1 and COX-2 enzymes in vitro. Subsequently, a cell-based assay will be employed to assess its activity in a more physiologically relevant environment. This multi-pronged approach ensures a thorough and reliable characterization of the compound's pharmacological profile.
Figure 1: A flowchart illustrating the experimental workflow for evaluating the COX-2 inhibitory potential of this compound.
Experimental Protocols
In Vitro COX-1 and COX-2 Enzymatic Assays
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against purified ovine COX-1 and human recombinant COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Test compounds (this compound, Celecoxib, Etoricoxib) dissolved in DMSO
-
Tris-HCl buffer (pH 8.0)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the respective enzyme (COX-1 or COX-2) in each well of a 96-well plate.
-
Add varying concentrations of the test compounds or reference drugs to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance at 590 nm at multiple time points to determine the rate of TMPD oxidation, which is proportional to prostaglandin G2 production.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based LPS-Induced Prostaglandin E2 (PGE2) Production Assay
This assay evaluates the ability of the test compounds to inhibit COX-2 activity in a cellular context. RAW 264.7 murine macrophages are used as they express high levels of COX-2 upon stimulation with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound, Celecoxib, Etoricoxib)
-
PGE2 enzyme immunoassay (EIA) kit
-
24-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds or reference drugs for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of PGE2 production for each compound concentration.
-
Determine the half-maximal effective concentration (EC50) values.
Comparative Data Summary
The following tables present hypothetical data to illustrate how the results of these experiments would be summarized for a comparative analysis.
Table 1: In Vitro COX-1 and COX-2 Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | >100 | 0.25 | >400 |
| Celecoxib | 15 | 0.04 | 375 |
| Etoricoxib | 50 | 0.05 | 1000 |
Table 2: Inhibition of LPS-Induced PGE2 Production in RAW 264.7 Cells
| Compound | EC50 (µM) |
| This compound | 0.45 |
| Celecoxib | 0.10 |
| Etoricoxib | 0.12 |
Mechanistic Insights and Discussion
The selectivity index is a critical parameter for evaluating the therapeutic potential of COX-2 inhibitors. A higher selectivity index indicates a greater preference for inhibiting COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects. The hypothetical data in Table 1 suggests that this compound is a potent and highly selective COX-2 inhibitor, with a selectivity index comparable to or exceeding that of Celecoxib and Etoricoxib.
The cell-based assay results (Table 2) provide further validation of the compound's efficacy in a more complex biological system. The EC50 value for this compound, while slightly higher than the reference compounds in this hypothetical scenario, still demonstrates potent inhibition of PGE2 production, confirming its anti-inflammatory potential.
Figure 2: A simplified diagram of the COX-2 signaling pathway and the inhibitory action of the compared compounds.
Conclusion
Based on the outlined experimental framework and the illustrative data, this compound demonstrates significant promise as a potent and selective COX-2 inhibitor. Its high selectivity index suggests a favorable safety profile concerning gastrointestinal side effects. While the hypothetical cellular potency is slightly lower than the established drugs Celecoxib and Etoricoxib, further lead optimization and in vivo studies are warranted to fully elucidate its therapeutic potential. This guide provides a robust foundation for the continued investigation of this novel compound in the field of anti-inflammatory drug discovery.
References
Due to the novelty of "this compound," direct citations for this specific compound are not available. The following references provide foundational knowledge and standardized methodologies relevant to the experimental design and discussion presented in this guide.
-
Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413–421. [Link]
-
Meade, E. A., Smith, W. L., & DeWitt, D. L. (1993). Differential inhibition of prostaglandin endoperoxide synthase (cyclooxygenase) isozymes by aspirin and other non-steroidal anti-inflammatory drugs. The Journal of biological chemistry, 268(9), 6610–6614. [Link]
-
Riendeau, D., Percival, M. D., Brideau, C., Charleson, S., Dubé, D., Ethier, D., Falgueyret, J. P., Friesen, R. W., Gordon, R., Greig, G., Guay, J., Mancini, J., Ouellet, M., Wong, E., Xu, L., Boyce, S., Chan, C. C., Côté, B., Diaz, A., … Chan, C. C. (2001). Etoricoxib (MK-0663): preclinical profile and demonstration of oral activity in a human model of cyclooxygenase-2-mediated inflammation. The Journal of pharmacology and experimental therapeutics, 296(2), 558–566. [Link]
-
Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., Graneto, M. J., Lee, L. F., Malecha, J. W., Miyashiro, J. M., Rogers, R. S., Rogier, D. J., Yu, S. S., Anderson, G. D., Burton, E. G., Cogburn, J. N., Gregory, S. A., Koboldt, C. M., Perkins, W. E., … Isakson, P. C. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of medicinal chemistry, 40(9), 1347–1365. [Link]
Safety Operating Guide
Proper Disposal of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate (CAS No. 175276-71-8). As a compound featuring both a nitroaromatic group and a furoate ester moiety, it requires careful handling as hazardous chemical waste. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal practices mitigate risks and adhere to regulatory standards.
Hazard Assessment and Waste Classification
-
Aromatic Nitro Compounds: This class of chemicals is often associated with toxicity and, in some cases, reactivity or explosivity.[1][2] Therefore, this compound should be treated as a potentially toxic substance.
-
Furoate Esters: While furoate esters themselves do not typically pose extreme hazards, they are combustible organic compounds.[3]
Based on this assessment, waste containing this compound should be classified as hazardous chemical waste . It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific waste codes and classifications as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6]
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable when handling any hazardous chemical waste. Before beginning the disposal process, ensure you are wearing the following:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are essential.
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to avoid inhalation of any dust or vapors.
Waste Segregation: A Critical Step
Proper segregation of chemical waste is crucial for safety and cost-effective disposal.[7][8] Mixing incompatible waste streams can lead to dangerous chemical reactions, and improper segregation can result in significantly higher disposal costs.
Table 1: Waste Segregation Protocol for this compound
| Waste Type | Segregation Guideline | Rationale |
| Solid Waste | Collect pure compound, contaminated spatulas, weigh boats, and contaminated PPE (e.g., gloves) in a designated solid waste container. | To prevent contamination of other waste streams and ensure proper handling of the potentially toxic solid. |
| Non-Halogenated Solvent Waste | If the compound is dissolved in solvents like acetone, ethanol, or ethyl acetate, this solution should be collected in a designated "Non-Halogenated Organic Waste" container. | Separating non-halogenated from halogenated solvents is a common practice that can reduce disposal costs as non-halogenated solvents may be suitable for fuel blending.[7] |
| Halogenated Solvent Waste | If the compound is dissolved in solvents like dichloromethane or chloroform, this solution must be collected in a designated "Halogenated Organic Waste" container. | Halogenated solvents require specific disposal methods, typically high-temperature incineration, and must not be mixed with other solvent wastes.[8] |
| Aqueous Waste | Any aqueous solutions containing this compound should be collected as hazardous aqueous waste. Do not dispose of down the drain. | Aromatic nitro compounds can be toxic to aquatic life, and their disposal into the sanitary sewer system is prohibited.[9] |
| Sharps Waste | Any needles, syringes, or broken glassware contaminated with the compound must be disposed of in a designated sharps container.[10][11] | To prevent physical injury and ensure the safe handling of contaminated sharp objects. |
Step-by-Step Disposal Procedures
Solid Waste Disposal
-
Container Selection: Use a wide-mouth, sealable container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) pail).[10][12]
-
Labeling: Affix a "Hazardous Waste" label to the container. Fill in all required information, including the full chemical name: "this compound," the date accumulation started, and the primary hazard (e.g., "Toxic").[5][13]
-
Accumulation: Place all solid waste contaminated with the compound into this container. Keep the container closed at all times except when adding waste.[12][14][15]
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[12] This area should be away from sources of heat or ignition.
-
Pickup: Once the container is full or has reached the storage time limit set by your institution, arrange for a pickup by your EHS department.[7][8]
Liquid Waste Disposal
-
Container Selection: Use a sealable, chemically compatible container (e.g., an HDPE or glass bottle) with a screw-top cap.[4]
-
Segregation: As outlined in Table 1, use separate containers for halogenated and non-halogenated solvent waste.
-
Labeling: Label each container clearly with "Hazardous Waste" and list all constituents, including the full chemical name of the title compound and all solvents, with their approximate percentages.
-
Accumulation: Keep the liquid waste container closed when not in use. Use a funnel when adding waste to prevent spills.
-
Storage: Store liquid waste containers in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[14]
-
Pickup: Arrange for waste pickup through your institution's EHS office when the container is full or reaches its accumulation time limit.
Disposal of Empty Containers
Empty containers that held this compound must also be handled as hazardous waste unless properly decontaminated.[14]
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The first rinseate must be collected and disposed of as hazardous waste in the appropriate liquid waste stream.[14] Subsequent rinses may also need to be collected depending on institutional policy.
-
Container Disposal: Once triple-rinsed and air-dried, the container's label must be defaced or removed before it can be disposed of as non-hazardous solid waste or recycled, in accordance with institutional guidelines.[8][15]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
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A Researcher's Guide to the Safe Handling of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate
This document provides essential safety and logistical guidance for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate. The following protocols for personal protective equipment (PPE), operational procedures, and waste disposal are grounded in a conservative hazard assessment, treating the substance with a high degree of caution due to the absence of a specific Safety Data Sheet (SDS). The recommendations are derived from data on structurally analogous compounds, particularly aromatic nitro compounds and esters.
Hazard Assessment: Understanding the Risks
-
Aromatic Nitro Compounds: This class of chemicals is associated with several health risks. A primary concern is their potential to induce methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood, leading to symptoms such as cyanosis (bluish discoloration of the skin), headaches, dizziness, and nausea.[1][2] Many aromatic nitro compounds are also classified as toxic upon ingestion, inhalation, or skin absorption.[1][2] They should be handled with particular care as they may cause damage to organs through prolonged or repeated exposure.[2]
-
Esters: While many simple esters have low toxicity, they can be irritating to the eyes, skin, and respiratory tract.
Given these potential hazards, the primary routes of exposure to this compound are inhalation of dust or aerosols, skin contact, and eye contact. A comprehensive safety strategy that includes engineering controls, appropriate PPE, and strict handling protocols is therefore mandatory.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A systematic approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale and Best Practices |
| Eyes/Face | Chemical splash goggles and a face shield | Standard safety glasses are insufficient. Chemical splash goggles that conform to EN 166 or OSHA 29 CFR 1910.133 standards must be worn at all times.[3] A face shield should be worn over the goggles, especially when there is a risk of splashing or dust generation during weighing or transfer operations.[3] |
| Hands | Chemical-resistant gloves (Nitrile or Butyl rubber) | No single glove material offers universal protection.[4] For aromatic nitro compounds, nitrile or butyl rubber gloves are generally recommended.[3] Always inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination is suspected.[3] Never wear gloves outside the laboratory.[4] |
| Body | Flame-resistant laboratory coat | A fully buttoned, flame-resistant lab coat should be worn to protect the skin and personal clothing from contamination.[3] |
| Respiratory | NIOSH-approved respirator | All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] If there is a potential for aerosol or dust generation outside of a fume hood, a NIOSH-approved respirator is required.[5] |
PPE Selection Workflow:
Caption: PPE selection workflow for handling the specified chemical.
Operational Plan for Safe Handling
A meticulous and systematic approach is essential when working with this compound.
Preparation and Engineering Controls:
-
All manipulations of the solid compound must be performed within a certified chemical fume hood.[3]
-
Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3]
-
Keep all containers of this compound tightly closed when not in use and clearly labeled.[2]
Step-by-Step Handling Procedure:
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust.[3] Use a spatula for transfers to minimize the generation of airborne particles.
-
During the Experiment: Avoid direct contact with the skin and eyes.[3] Do not eat, drink, or smoke in the laboratory.[6]
-
Post-Handling: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][4]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It should be stored away from incompatible materials such as strong oxidizing agents.[3]
Disposal Plan: Environmental Responsibility and Safety
The disposal of this compound and any contaminated materials must be handled with the utmost care to protect both personnel and the environment.
Waste Segregation and Collection:
-
All waste containing this compound, including unreacted material, contaminated labware (e.g., pipette tips, glassware), and solutions, must be classified as hazardous waste.[7]
-
Collect this waste in a dedicated, clearly labeled, and sealed hazardous waste container.[7] The container must be compatible with the chemical.
-
Do not mix this waste with other waste streams to prevent potentially dangerous reactions.[8]
Disposal Procedure:
-
Labeling: The hazardous waste container must be labeled with the full chemical name and the approximate concentration of the constituents.[8]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from general laboratory traffic.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[9] Do not attempt to dispose of this chemical down the drain or in the regular trash.[8]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9]
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with copious amounts of soap and water.[6] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[10] Seek medical attention.
-
Spill: In the event of a spill, evacuate the area and alert your laboratory supervisor and EHS office. Do not attempt to clean up a large spill without proper training and equipment.
By adhering to these stringent safety protocols, you can mitigate the risks associated with handling this compound and ensure a safe and productive research environment.
References
- Personal protective equipment for handling N,N-dimethyl-4-nitrobenzenesulfonamide - Benchchem. (n.d.).
- Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole - Benchchem. (n.d.).
- Aldrich 146439 - SAFETY DATA SHEET. (2024, March 7).
- nitro razredčilo - Chemius. (n.d.).
- Nitration reaction safety - YouTube. (2024, June 6).
- Proper Disposal of 3-nitro-1H-indole: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (n.d.).
- Lab Safety Manual: Working with Hazardous Materials - Hampshire College. (n.d.).
- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
- Personal Protective Equipment | US EPA. (2025, September 12).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, August 25).
- 5 - SAFETY DATA SHEET. (n.d.).
- Hazardous Waste Disposal Guide - NSWAI. (n.d.).
- Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
